3-Chloro-2,4-difluorophenol
Description
Properties
IUPAC Name |
3-chloro-2,4-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJLUEQRXIJAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-2,4-difluorophenol CAS number 2268-00-0
An In-depth Technical Guide to 3-Chloro-2,4-difluorophenol (CAS 2268-00-0)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key halogenated intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, validated synthesis protocols, and critical applications, grounding all information in authoritative scientific sources.
Introduction: The Strategic Importance of Halogenated Phenols
In modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of rational drug design.[1] These elements can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound (CAS: 2268-00-0) has emerged as a particularly valuable building block due to its unique trifunctionalized aromatic core. The presence and specific arrangement of chlorine and fluorine atoms create a distinct electronic profile and offer multiple reaction sites, making it a versatile precursor for a new generation of pharmaceuticals and agrochemicals.[2][3] This guide will elucidate the core characteristics of this compound, from its fundamental properties to its practical application in complex molecular synthesis.
Physicochemical and Structural Properties
This compound is a substituted phenolic compound with a well-defined set of physical and chemical characteristics. Its identity is established by its unique CAS number, molecular formula, and weight.
| Property | Value | Source(s) |
| CAS Number | 2268-00-0 | [4] |
| Molecular Formula | C₆H₃ClF₂O | |
| Molecular Weight | 164.54 g/mol | [5] |
| Physical Form | Solid | [6] |
| MDL Number | MFCD18415629 | [5] |
| SMILES Code | OC1=CC=C(F)C(Cl)=C1F |
Below is the two-dimensional structure of the molecule, illustrating the ortho-fluoro, meta-chloro, and para-fluoro substitution pattern relative to the hydroxyl group.
Caption: 2D Structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of highly substituted aromatic compounds like this compound requires precise control of regioselectivity. While specific, proprietary industrial methods may vary, a common and logical synthetic approach for related structures involves multi-step sequences starting from simpler, commercially available materials. One documented strategy for a key intermediate of antimicrobial drugs involves nitration, reduction, diazotization, and hydrolysis.[3]
Representative Synthetic Protocol: Diazotization Route
This protocol outlines a generalized, field-proven workflow for synthesizing a substituted chlorodifluorobenzene, a class of compounds to which this compound belongs. The key step is the conversion of an aniline (amino group) to the target phenol (hydroxyl group) via a diazonium salt. This method is favored for its reliability and controllable reaction conditions.[3][7]
Workflow:
Caption: Generalized diazotization synthesis workflow.
Step-by-Step Methodology:
-
Diazotization of the Aniline Precursor:
-
Rationale: The conversion of a primary aromatic amine to a diazonium salt is a foundational reaction in aromatic chemistry. The resulting diazonium group is an excellent leaving group, enabling its substitution.
-
Procedure: 3-Chloro-2,4-difluoroaniline is dissolved in a strong mineral acid (e.g., sulfuric or fluoboric acid) and cooled to between 0-5°C.[7] A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature to prevent the unstable diazonium salt from decomposing. The reaction progress is monitored for the absence of the starting aniline.
-
-
Hydrolysis of the Diazonium Salt:
-
Rationale: The diazonium salt is subsequently displaced by a hydroxyl group through hydrolysis. Heating the aqueous solution of the diazonium salt facilitates the substitution reaction, releasing nitrogen gas.
-
Procedure: The cold diazonium salt solution is slowly added to a heated aqueous solution. A controlled, steady evolution of nitrogen gas will be observed. The reaction is heated until gas evolution ceases, indicating the completion of the conversion to the phenol.
-
-
Work-up and Purification:
-
Rationale: The final product must be isolated from the reaction mixture and purified to remove byproducts and unreacted starting materials.
-
Procedure: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.
-
Applications in Scientific Research
The specific arrangement of the halogen atoms and the hydroxyl group makes this compound a valuable intermediate in several high-value chemical synthesis applications.
Pharmaceutical Development
The compound is a crucial building block for synthesizing more complex, biologically active molecules.[2]
-
Enzyme Inhibitors: It is used in the preparation of heteroaryl carboxamides that function as ubiquitin-specific protease inhibitors, a class of molecules with therapeutic potential in oncology and other diseases.[4]
-
Anticancer Activity: Research has demonstrated that halogenated phenolic compounds can exhibit antiproliferative activity.[2] Derivatives of this compound have shown promise against lung and breast cancer cell lines, suggesting that the core structure is a viable scaffold for developing novel anticancer agents.[2] The chlorine and fluorine atoms are critical as they enhance the molecule's reactivity and binding affinity to specific enzymatic targets involved in cancer progression.[2]
-
Enhanced Pharmacokinetics: The inclusion of fluorine atoms is a well-established strategy to improve a drug candidate's metabolic stability and membrane permeability.[8] This makes intermediates like this compound highly sought after for creating drugs with improved bioavailability and duration of action.
Caption: Application pathways for this compound.
Agricultural Applications
The structural motifs present in this compound are also found in various agrochemicals.
-
Herbicides and Fungicides: Its structural similarity to other potent chlorophenols suggests potential antimicrobial and herbicidal properties.[2] Research indicates it can effectively inhibit plant growth at higher concentrations.[2]
-
Antimicrobial Drugs: It serves as a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs, an important class of antibiotics used in both human and veterinary medicine.[3]
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this exact isomer should always be consulted, data from closely related chlorofluorophenols provide authoritative guidance on necessary precautions.[9][10]
-
Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9][10] It can cause skin irritation and serious eye irritation/damage.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid generating dust. Wash hands thoroughly after handling.[9]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]
-
On Skin: Immediately remove all contaminated clothing and wash the skin with plenty of soap and water.[9]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If Swallowed: Rinse mouth and seek immediate medical attention.[9][11]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its carefully balanced structure, featuring a reactive hydroxyl group and strategically placed chlorine and fluorine atoms, provides a robust platform for constructing complex and high-value molecules. For researchers in drug discovery and agrochemical development, this compound offers a reliable starting point for creating next-generation products with enhanced efficacy, stability, and targeted activity. Its continued use as a key intermediate underscores the enduring importance of halogen chemistry in addressing critical challenges in human health and agriculture.
References
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- ChemicalBook. (2022-12-30). Phenol, 3-chloro-2,4-difluoro- | 2268-00-0.
- ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Sigma-Aldrich. (n.d.). 3-Chloro-2,6-difluorophenol AldrichCPR.
- Crysdot LLC. (n.d.). This compound - Benzene Compounds.
- Fisher Scientific. (n.d.). Phenol,3-chloro-2,4-difluoro- SDS, 2268-00-0 Safety Data Sheets.
- ChemicalBook. (2025-07-19). Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-2-FLUOROPHENOL.
- Thermo Fisher Scientific. (2025-09-15). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
- Matrix Scientific. (n.d.). 2268-00-0 Cas No. | this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.
- European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1.
- Benchchem. (n.d.). Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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3-Chloro-2,4-difluorophenol molecular weight
An In-Depth Technical Guide to 3-Chloro-2,4-difluorophenol: Properties, Analysis, and Applications
Introduction
This compound is a halogenated aromatic organic compound that serves as a critical building block in advanced synthetic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the strategic incorporation of fluorine and chlorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability, making fluorinated intermediates like this compound highly valuable.[1][2]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the core molecular properties, including a detailed look at its molecular weight, robust analytical methods for identity and purity confirmation, its applications as a synthetic precursor, and essential safety and handling protocols. The content is structured to deliver not just data, but expert insights into the practical application and scientific causality behind its use.
Physicochemical and Molecular Properties
The foundation of any chemical synthesis or analysis is a precise understanding of the compound's fundamental properties. The molecular weight, derived from the molecular formula, is a cornerstone of this data, dictating stoichiometric calculations and enabling identity confirmation through techniques like mass spectrometry.
Core Identification
The essential identifiers for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 164.54 g/mol | [3][4] |
| Molecular Formula | C₆H₃ClF₂O | [3][4] |
| CAS Number | 2268-00-0 | [5] |
| Physical Form | Solid | [3] |
Structural Information
The arrangement of atoms in this compound dictates its reactivity and interactions.
| Identifier | Value |
| SMILES | Oc1cc(F)c(Cl)c(F)c1 |
| InChI | 1S/C6H3ClF2O/c7-4-5(9)2-1-3(8)6(4)10/h1-2,10H |
Analytical Workflows for Identity & Purity Confirmation
Verifying the identity and purity of starting materials is a non-negotiable aspect of scientific research, ensuring the reliability and reproducibility of experimental outcomes. For this compound, a multi-technique approach is recommended. The primary method involves High-Performance Liquid Chromatography (HPLC) for separation and purity assessment, coupled with Mass Spectrometry (MS) for definitive molecular weight confirmation and UV detection for quantification.
Figure 1: General analytical workflow for identity and purity verification.
Experimental Protocol: Purity and Identity Verification by HPLC-MS
This protocol provides a robust method for analyzing this compound, adapted from standard methodologies for related halogenated phenols.[6]
1. Objective: To determine the purity by UV detection and confirm the molecular weight by MS.
2. Materials & Reagents:
-
This compound sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Volumetric flasks, pipettes, vials
-
0.45 µm syringe filters
3. Standard & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with acetonitrile.
-
Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution into a 10 mL volumetric flask with a 50:50 acetonitrile/water mixture.
-
Sample Solution (50 µg/mL): Prepare in the same manner as the working standard using the sample material.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| MS Detector | Electrospray Ionization (ESI), Negative Mode |
| MS Scan Range | m/z 50-500 |
5. Data Analysis & Interpretation:
-
Purity: Integrate the peak areas in the UV chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identity Confirmation: Examine the mass spectrum corresponding to the main HPLC peak. The presence of a significant ion at m/z 163.5 (for the [M-H]⁻ adduct) confirms the molecular weight of 164.5 g/mol . The characteristic isotopic pattern of chlorine (a ~3:1 ratio for M and M+2) should also be observed.
Applications in Medicinal Chemistry & Drug Discovery
This compound is not an end-product therapeutic but rather a key intermediate. Its value lies in its trifunctional nature: a hydroxyl group for ether or ester formation, and a chlorinated/fluorinated aromatic ring that serves as a stable scaffold.
One documented application is its use in the synthesis of heteroaryl carboxamides, which have been investigated as inhibitors of ubiquitin-specific proteases (USPs), a class of enzymes implicated in various diseases.[5] The fluorinated phenyl moiety is often designed to fit into specific hydrophobic pockets of a target protein, enhancing binding affinity and selectivity.
Figure 2: Role as a building block in a drug discovery cascade.
Synthesis & Reactivity Overview
The synthesis of substituted phenols often involves multi-step pathways starting from more common materials. While specific proprietary synthesis routes for this compound are not always public, a logical retrosynthetic analysis can be constructed based on established organohalogen chemistry. A plausible route could involve the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction or similar transformation.
The diagram below illustrates a conceptual retrosynthetic pathway, which is a process of working backward from the target molecule to simpler, commercially available starting materials.
Figure 3: Conceptual retrosynthetic analysis for this compound.
Safety & Handling Guidelines
As a halogenated phenol, this compound and its isomers are classified as hazardous materials and must be handled with appropriate precautions in a laboratory setting. The following information is synthesized from safety data sheets for closely related compounds and should be used as a guideline.[3][7][8][9] Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for definitive information.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS06 | Danger | H301/H302: Toxic or Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. |
Handling & Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. Ensure no skin is exposed.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator with an appropriate cartridge is required.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
References
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This compound. Crysdot LLC. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]
-
3-Chloro-2-fluorophenol | C6H4ClFO. PubChem, National Center for Biotechnology Information. [Link]
-
ANALYTICAL METHOD SUMMARIES (2021). US EPA. [Link]
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Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
-
ANALYTICAL METHOD SUMMARIES (2022). Eurofins. [Link]
-
Synthesis method of 3, 5-difluorophenol. Patsnap. [Link]
-
Process for preparing chloro-difluorobenzene. European Patent Office. [Link]
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
Overview on PFAS analytical methods. Publications Office of the European Union. [Link]
-
2,4-Difluorophenol | C6H4F2O. PubChem, National Center for Biotechnology Information. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]
-
Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Cheméo. [Link]
- Synthesis process of 3, 5-difluorophenol.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central, National Institutes of Health. [Link]
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2,4-Dichlorophenol. Wikipedia. [Link]
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Introduction: Understanding a Key Synthetic Building Block
An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,4-difluorophenol
Prepared by: Gemini, Senior Application Scientist
This compound is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its trifunctionalized benzene ring—featuring hydroxyl, chloro, and fluoro groups—provides a versatile scaffold for constructing more complex molecules. Notably, it serves as a crucial intermediate in the synthesis of advanced heteroaryl carboxamides, which have been investigated as inhibitors for ubiquitin-specific proteases, a class of enzymes implicated in a variety of human diseases.[1][2] An authoritative understanding of its physical properties is paramount for its effective handling, characterization, and deployment in synthetic workflows.
This guide provides a detailed examination of the core physical and spectroscopic properties of this compound, grounded in established chemical principles. It is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary for confident and reproducible experimentation.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its fundamental identity. This compound is unambiguously defined by its molecular structure and associated identifiers.
| Identifier | Value | Source |
| CAS Number | 2268-00-0 | [1] |
| Molecular Formula | C₆H₃ClF₂O | |
| Molecular Weight | 164.54 g/mol | [3] |
| Canonical SMILES | C1=C(C(=C(C=C1F)O)F)Cl | |
| InChI Key | CCLYWHXHYLQWQK-UHFFFAOYSA-N | [3] |
The arrangement of the chloro, fluoro, and hydroxyl substituents on the phenol ring dictates the molecule's reactivity, polarity, and intermolecular interactions, which in turn govern its bulk physical properties.
Core Physical Properties
The bulk physical properties of a compound provide the first layer of empirical data for identification and are critical for designing experimental setups, including reaction conditions and purification strategies.
| Property | Value / Expected Behavior | Causality and Experimental Insight |
| Appearance | Expected to be a colorless to off-white solid. | Many substituted phenols are crystalline solids at room temperature.[3][4] The planarity of the benzene ring and polar substituents facilitate efficient packing into a crystal lattice. |
| Melting Point | Data not widely published; requires experimental determination. Likely in the range of 30-70 °C. | The melting point will be influenced by the efficiency of crystal packing and the strength of intermolecular forces (hydrogen bonding from -OH, dipole-dipole from C-F and C-Cl). Analogous compounds like 2,3-difluorophenol and 3,4-difluorophenol melt at 39-42 °C and 34-38 °C, respectively.[5] |
| Boiling Point | Data not widely published; requires experimental determination under vacuum to prevent decomposition. | The boiling point is governed by molecular weight and intermolecular forces. Hydrogen bonding will significantly elevate the boiling point compared to non-hydroxylated analogues. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate). | The hydroxyl group can act as a hydrogen bond donor and acceptor, conferring slight aqueous solubility. However, the halogenated aromatic ring is large and lipophilic, dominating the overall character and ensuring good solubility in less polar organic solvents. |
| Acidity (pKa) | Data not widely published; expected to be lower than phenol (pKa ≈ 10). | The electron-withdrawing inductive effects of the two fluorine atoms and one chlorine atom stabilize the conjugate base (phenoxide). This increased stability of the anion facilitates the dissociation of the phenolic proton, making this compound a stronger acid than unsubstituted phenol. |
Spectroscopic Signature for Structural Verification
Spectroscopy is the cornerstone of modern chemical analysis, providing an unambiguous fingerprint of a molecule's structure. Understanding the expected spectroscopic data is essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F). It is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
-
¹H NMR: The proton spectrum will be characterized by signals in the aromatic region (typically 6.5-8.0 ppm) and a broader, exchangeable signal for the hydroxyl proton. The two aromatic protons will exhibit complex splitting patterns due to coupling with each other (³JHH, ortho-coupling) and with the adjacent fluorine nuclei (³JHF and ⁴JHF). The hydroxyl proton's chemical shift is highly dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbons directly bonded to the electronegative F, Cl, and O atoms will be significantly deshielded (shifted downfield). The C-F and C-Cl bonds will also exhibit characteristic C-F coupling constants (¹JCF, ²JCF), which are invaluable for definitive signal assignment.
-
¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is highly informative. Two distinct signals are expected, corresponding to the two inequivalent fluorine atoms. Their chemical shifts and coupling to nearby protons provide further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: Medium to weak bands typically appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
-
C-O Stretch: A strong band for the phenolic C-O bond should appear in the 1200-1260 cm⁻¹ range.
-
C-F and C-Cl Stretches: Strong, sharp absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl, confirm the presence of halogens.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
-
Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z ≈ 164.
-
Isotopic Pattern: A key diagnostic feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will display two peaks for the molecular ion (and any chlorine-containing fragments) with an intensity ratio of approximately 3:1. This signature is definitive proof of the presence of a single chlorine atom in the molecule.
Experimental Protocol: Melting Point Determination
To ensure trustworthiness and reproducibility, physical properties must be determined using validated protocols. The following describes the standard methodology for determining the melting point of a solid organic compound like this compound.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range (typically < 1 °C) is indicative of high purity.
Methodology:
-
Sample Preparation:
-
Causality: A finely powdered, dry sample ensures uniform heat transfer. Large crystals can trap air or solvent, leading to inaccurate readings.
-
Place a small amount (1-2 mg) of the finely crushed this compound onto a clean, dry watch glass.
-
Carefully tap the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the sealed end.
-
-
Instrument Setup:
-
Causality: A calibrated thermometer or sensor is essential for accuracy.
-
Place the packed capillary tube into the sample holder of a melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample block.
-
-
Measurement:
-
Causality: A rapid heating rate can be used for an initial estimate, but a slow rate near the melting point is critical for precision. The system needs time to reach thermal equilibrium.
-
Set the apparatus to heat rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).
-
The melting range is reported as T₁ - T₂.
-
Safety and Handling
As with any halogenated organic compound, proper safety precautions are essential when handling this compound. The following information is synthesized from safety data for structurally similar compounds.[6][7] A substance-specific Safety Data Sheet (SDS) should always be consulted before use.
-
Hazard Classifications: Likely classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin irritation and serious eye damage.[7][8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). A lab coat is mandatory.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dusts are generated, a respirator may be required.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
-
Crysdot LLC. This compound. Available at: [Link]
-
ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]
-
PubChem. 3-Chloro-2-fluorophenol. Available at: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 3-Chloro-2,4-difluorophenol in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate
To the researchers, scientists, and drug development professionals who drive innovation, this guide offers a deep dive into the solubility characteristics of 3-chloro-2,4-difluorophenol. As a halogenated phenol, this compound presents a unique interplay of polarity, hydrogen bonding capability, and lipophilicity that dictates its behavior in various organic media. Understanding and predicting its solubility is not merely an academic exercise; it is a critical parameter for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations in the pharmaceutical industry. This document moves beyond a simple compilation of data to provide a framework for rational solvent selection, grounded in physicochemical principles and established experimental methodologies.
Physicochemical Profile of this compound: A Molecular Portrait
A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility. While experimental data for this compound is not extensively available in the public domain, we can infer its characteristics and provide estimated values based on its structure and data from analogous compounds.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4-Difluorophenol[1] | 3,4-Difluorophenol[2][3] | 2,4-Dichlorophenol[4] |
| CAS Number | 2268-00-0[5] | 367-27-1 | 2713-33-9 | 120-83-2 |
| Molecular Formula | C₆H₃ClF₂O | C₆H₄F₂O | C₆H₄F₂O | C₆H₄Cl₂O |
| Molecular Weight ( g/mol ) | 164.54 | 130.09 | 130.09 | 163.00 |
| Physical Form | Solid (Predicted) | Solid | Solid | Colorless crystalline solid |
| Melting Point (°C) | Not available | 22.4 | 34-38 | 45 |
| Boiling Point (°C) | Not available | 52-53 (at 19 mmHg) | 85 (at 20 mmHg) | 210 (at 760 mmHg) |
| Density (g/mL) | Not available | 1.362 (at 25 °C) | Not available | 1.383 (at 60°C) |
Note: The physical state of this compound is predicted to be solid at room temperature based on the properties of structurally similar halogenated phenols.
The presence of two electron-withdrawing fluorine atoms and one chlorine atom on the aromatic ring significantly influences the molecule's electronic properties and intermolecular interactions. The hydroxyl group introduces the capacity for hydrogen bonding, a critical factor in its solubility in protic solvents.
Theoretical Framework for Solubility Prediction
Predicting solubility is a complex task governed by the thermodynamics of solute-solvent interactions. The fundamental principle is that a substance dissolves when the Gibbs free energy of the system decreases upon mixing. This can be qualitatively understood by the adage "like dissolves like," where substances with similar intermolecular forces tend to be miscible.
2.1. Qualitative Solubility Rationale
Based on the structure of this compound, we can make informed predictions about its solubility in different classes of organic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents allows for strong dipole-dipole interactions with the polar C-F, C-Cl, and O-H bonds of the solute. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring of the solute can engage in π-π stacking with aromatic solvents, the overall polarity of this compound will limit its solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Insoluble | The significant difference in polarity between the highly polar solute and nonpolar aliphatic solvents results in weak solute-solvent interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl group of the phenol. The overall polarity is intermediate, allowing for some degree of dissolution. |
| Esters | Ethyl acetate | Moderate to High | Ethyl acetate's polarity and its ability to act as a hydrogen bond acceptor make it a good candidate for dissolving this compound. |
2.2. Thermodynamic Modeling: The UNIFAC Approach
For a more quantitative prediction, thermodynamic models like the Universal Functional Activity Coefficient (UNIFAC) model can be employed. UNIFAC is a group-contribution method that estimates activity coefficients, which are essential for calculating solid-liquid phase equilibria (solubility).[6][7] The model is based on the concept that a molecule can be divided into functional groups, and the activity coefficient is calculated from the interactions between these groups.
The solubility of a solid in a liquid can be described by the following equation:
ln(xᵢ) = [ΔHfus / R] * [(1/Tm) - (1/T)] - ln(γᵢ)
where:
-
xᵢ is the mole fraction solubility of the solute
-
ΔHfus is the enthalpy of fusion of the solute
-
R is the ideal gas constant
-
Tm is the melting point of the solute
-
T is the temperature of the solution
-
γᵢ is the activity coefficient of the solute in the solvent
To use this equation for this compound, the melting point and enthalpy of fusion would first need to be determined experimentally or accurately estimated. The UNIFAC model would then be used to calculate the activity coefficient (γᵢ) based on the interactions of its constituent groups (e.g., ACOH for the aromatic alcohol, AC-Cl for the aromatic chlorine, and AC-F for the aromatic fluorine) with the groups of the chosen solvent. While a detailed UNIFAC calculation is beyond the scope of this guide, it represents a powerful tool for in-silico solvent screening.
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. The following protocols are established methods for quantifying the solubility of solid compounds in organic solvents.
3.1. Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[8][9][10][11]
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the sample at a high speed.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for subsequent analysis) to prevent precipitation.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the shake-flask solubility determination method.
3.2. High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC with UV detection is a highly suitable method for accurately quantifying the concentration of phenolic compounds due to their strong chromophores.[5][12][13][14]
Suggested HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely in the range of 270-280 nm).
-
Injection Volume: 10-20 µL
-
Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.
Safety and Handling Considerations
As a halogenated phenol, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, information from similar compounds suggests that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[15][16][17]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion and Future Perspectives
This guide provides a comprehensive overview of the solubility of this compound in organic solvents, integrating theoretical predictions with practical experimental guidance. While a lack of public experimental data necessitates a predictive approach, the principles and methodologies outlined here empower researchers to make informed decisions regarding solvent selection and to accurately determine solubility in their own laboratories. As this compound and similar halogenated phenols continue to be important building blocks in pharmaceutical synthesis, a thorough understanding of their solubility will remain a critical factor in the efficient development of new chemical entities. The generation of precise experimental solubility data for this compound in a variety of solvents would be a valuable contribution to the chemical and pharmaceutical sciences.
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. Available at: [Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - SciRP.org. Available at: [Link]
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Calculation of drug-like molecules solubility using predictive activity coefficient models. FLUID PHASE EQUILIBRIA. Available at: [Link]
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Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model - Aidic. Available at: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]
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3-chloro-2,4,5,6-tetrafluorophenol | CAS#:14754-08-6 | Chemsrc. Available at: [Link]
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2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem. Available at: [Link]
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Solubility in organic solvents and water. : r/chemhelp - Reddit. Available at: [Link]
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3-Chloro-2, 6-difluorophenol, min 98%, 1 gram. Available at: [Link]
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An In-Depth Technical Guide to the NMR Spectroscopy of 3-Chloro-2,4-difluorophenol
Abstract
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Chloro-2,4-difluorophenol. In the absence of publicly available experimental spectra, this document leverages high-quality computational prediction methodologies to present a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into spectral interpretation, experimental design, and the influence of halogen substituents on NMR parameters in polysubstituted aromatic systems. Every protocol and interpretation is presented within a self-validating framework, grounded in authoritative spectroscopic principles.
Introduction and Molecular Structure
This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a hydroxyl group and three different halogen atoms, gives rise to a complex and informative NMR profile. A thorough understanding of its spectroscopic data is paramount for structural verification, purity assessment, and reaction monitoring.
The structure and IUPAC numbering scheme for this compound are presented below. This numbering will be used consistently for all spectral assignments.
Figure 1: Molecular Structure and IUPAC Numbering of this compound.
Experimental Protocols: A Self-Validating Approach
The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocols are designed to ensure reproducibility and integrity.
Sample Preparation
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak. For phenols, deuterated dimethyl sulfoxide (DMSO-d₆) is also an excellent choice, as it slows the proton exchange of the hydroxyl group, often allowing for the observation of its coupling to neighboring protons.
Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, 99.8% D).
-
Homogenization: Cap the tube and gently vortex or invert several times to ensure the sample is fully dissolved. A brief sonication may be employed if necessary.
-
Standard: For quantitative analysis, a known amount of an internal standard can be added. For routine characterization, the residual solvent peak is typically sufficient for ¹H and ¹³C referencing. For ¹⁹F NMR, an external or internal reference like trifluorotoluene may be used.
NMR Data Acquisition Workflow
A logical workflow ensures that the necessary data is collected efficiently. The causality behind this sequence is to use simpler, faster experiments to inform the setup of more complex, time-consuming ones.
Figure 2: Recommended workflow for comprehensive NMR analysis.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region corresponding to H-5 and H-6, and a labile hydroxyl proton signal. The predicted chemical shifts are governed by the electronic effects of the substituents. The hydroxyl and fluorine groups are ortho, para-directing activators, while the chlorine is a deactivating ortho, para-director.
Predicted Data (Simulated in CDCl₃) [1][2]
| Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J) in Hz |
| OH | 4.5 - 7.0 (variable) | broad singlet | N/A |
| H-5 | 7.18 | dd | ³J(H5-H6) ≈ 8.8, ⁴J(H5-F4) ≈ 7.5 |
| H-6 | 7.05 | t (pseudo) | ³J(H6-H5) ≈ 8.8, ³J(H6-F4) ≈ 8.8 |
Note: Predicted data generated using NMRDB.org.[1][2] The OH proton shift is an estimate and highly dependent on concentration and solvent.
Interpretation and Causality
-
H-5 Signal (δ ≈ 7.18 ppm): This proton is ortho to a carbon bearing a proton (C-6) and meta to a carbon bearing a fluorine (C-4). Therefore, its signal is split into a doublet of doublets (dd). The larger coupling constant (~8.8 Hz) corresponds to the ortho coupling (³J) with H-6. The smaller coupling (~7.5 Hz) is due to the through-space or through-bond coupling to the fluorine at C-4 (⁴J).
-
H-6 Signal (δ ≈ 7.05 ppm): This proton is ortho to H-5 and ortho to the fluorine at C-2. However, the most significant couplings are typically to H-5 (³J) and the fluorine at C-4 (³J). The prediction suggests that the ³J(H6-H5) and ³J(H6-F4) are coincidentally similar (~8.8 Hz), resulting in a pseudo-triplet. In an experimental spectrum, this might resolve into a doublet of doublets if the coupling constants are not identical.
-
OH Signal: The hydroxyl proton is labile and its chemical shift is highly variable. It typically appears as a broad singlet due to chemical exchange. A D₂O shake experiment can confirm this peak's identity, as the proton will exchange with deuterium, causing the signal to disappear.[3]
¹³C NMR Spectroscopic Data
In proton-decoupled ¹³C NMR, each unique carbon atom in the molecule will produce a single resonance. However, the presence of fluorine atoms introduces C-F coupling, which splits the signals of the carbons they are attached to and, to a lesser extent, those two or three bonds away. These C-F couplings are a powerful diagnostic tool.
Predicted Data (Simulated in CDCl₃) [4]
| Carbon | Predicted δ (ppm) | Expected Multiplicity (due to C-F coupling) | Expected ¹J(C-F) (Hz) |
| C-1 | 141.8 | dd | Small ²J(C1-F2) and ³J(C1-F4) |
| C-2 | 152.5 | d | Large (~240-260) |
| C-3 | 115.9 | dd | Small ²J(C3-F2) and ²J(C3-F4) |
| C-4 | 155.8 | d | Large (~245-265) |
| C-5 | 118.7 | d | Small ²J(C5-F4) |
| C-6 | 111.4 | d | Small ³J(C6-F2) |
Note: Predicted chemical shifts generated using NMRDB.org.[4] Coupling constants are typical literature values for fluorinated aromatics.[5]
Interpretation and Causality
-
Carbons Bonded to Fluorine (C-2, C-4): These carbons appear significantly downfield and exhibit very large one-bond C-F coupling constants (¹J(C-F) ≈ 250 Hz).[5] This large splitting is a definitive indicator of a direct C-F bond. The signals will appear as doublets.
-
Carbons Adjacent to Fluorine (C-1, C-3, C-5): These carbons will show smaller two-bond C-F couplings (²J(C-F) ≈ 20-50 Hz), appearing as doublets or, in the case of C-1 and C-3 which are adjacent to two fluorines, as a doublet of doublets.
-
Carbons Further Removed (C-6): Long-range C-F couplings (³J or ⁴J) are also possible, though they are typically smaller (0-15 Hz) and may not always be resolved.
-
Ipso-Carbon (C-1): The carbon attached to the hydroxyl group is significantly deshielded and appears around 141.8 ppm.
-
Carbon Bonded to Chlorine (C-3): The chlorine substituent has a moderate deshielding effect, but its main influence is often observed in comparison to the parent phenol.
¹⁹F NMR Spectroscopic Data
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds.[6] Each of the two fluorine atoms in this compound is in a unique chemical environment and will produce a distinct signal.
Predicted Data (Based on Substituent Effects)
| Fluorine | Predicted δ (ppm) vs CFCl₃ | Expected Multiplicity | Expected Coupling Constants (J) in Hz |
| F-2 | -125 to -135 | d | ⁴J(F2-F4) ≈ 15-20 |
| F-4 | -115 to -125 | d | ⁴J(F4-F2) ≈ 15-20, ³J(F4-H5) ≈ 7-9 |
Note: Chemical shift ranges are estimated based on data for related fluorophenols. The most significant coupling is expected to be the through-space F-F coupling.
Interpretation and Causality
-
Chemical Shifts: The precise chemical shifts are sensitive to the electronic environment. The fluorine at C-2 is ortho to the hydroxyl group and meta to the chlorine, while the fluorine at C-4 is para to the hydroxyl group and ortho to the chlorine. These different electronic environments lead to distinct chemical shifts, allowing for unambiguous assignment.
-
F-F Coupling: A notable feature in poly-fluorinated aromatic systems is the presence of through-space or through-bond fluorine-fluorine coupling. For F-2 and F-4, a four-bond coupling (⁴J) is expected, which is typically in the range of 15-20 Hz. This would split both fluorine signals into doublets.
-
H-F Coupling: In a proton-coupled ¹⁹F spectrum, the F-4 signal would be further split by coupling to H-5 (a three-bond coupling, ³J) and potentially H-6 (a three-bond coupling, ³J). The F-2 signal might show a smaller, long-range coupling to H-6.
Conclusion
The NMR spectroscopic analysis of this compound is a prime example of how multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) provides a wealth of complementary structural information. The predicted spectra, based on robust computational models, offer a detailed roadmap for any researcher working with this compound. The chemical shifts are dictated by the interplay of the electronic properties of the hydroxyl, chloro, and fluoro substituents. Furthermore, the characteristic H-F, C-F, and F-F coupling constants provide definitive confirmation of the substitution pattern. The experimental and analytical workflows detailed in this guide provide a reliable framework for obtaining and interpreting high-fidelity NMR data for this and related halogenated phenols.
References
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Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]
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Foreword: The Vibrational Fingerprint of a Complex Molecule
An In-depth Technical Guide to the Infrared Spectrum Analysis of 3-Chloro-2,4-difluorophenol
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of intermediates and active pharmaceutical ingredients is paramount. Molecules such as this compound, a key building block in the synthesis of advanced materials and therapeutic agents like ubiquitin-specific protease inhibitors[1], present a unique analytical challenge due to their multifunctional and highly substituted nature. Infrared (IR) spectroscopy offers a rapid, non-destructive, and powerful technique to obtain a distinct "vibrational fingerprint," providing critical insights into the molecular architecture.[2][3]
This guide eschews a generic template, instead adopting a first-principles approach to dissect the IR spectrum of this compound. We will move from theoretical prediction, grounded in the fundamental principles of molecular vibrations, to a robust, field-proven experimental protocol. The causality behind each spectral feature and experimental step will be explained, reflecting the rigor required in modern drug development and materials science.
Deconstructing the Molecule: A Theoretical IR Spectral Analysis
The infrared spectrum of this compound (C₆H₃ClF₂O) is a composite of the vibrational modes of its constituent functional groups. The interplay between the hydroxyl group, the aromatic ring, and the halogen substituents creates a unique and information-rich spectrum. The fundamental requirement for a vibration to be IR active is a net change in the molecule's dipole moment during the vibration.[3]
The Hydroxyl (O-H) Group Region (3600-3200 cm⁻¹)
The most conspicuous feature in the IR spectrum of a phenol is the O-H stretching vibration.[4] For this compound, which is a solid at room temperature, intermolecular hydrogen bonding will be significant.[5]
-
O-H Stretch (Hydrogen-Bonded): Expect a strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ region.[6][7][8] The broadness arises from the population of molecules existing in a variety of hydrogen-bonded states, each with a slightly different vibrational energy.[2]
-
Causality: The electron-withdrawing nature of the fluorine and chlorine atoms on the ring increases the acidity of the phenolic proton, potentially leading to stronger hydrogen bonds and a shift of this broad band to the lower end of the typical range.
The Aromatic and Unsaturated Region (3100-1400 cm⁻¹)
This region reveals the core aromatic structure of the molecule.
-
Aromatic C-H Stretch: The stretching of the C-H bonds on the benzene ring will produce one or more sharp, weak-to-medium intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][10][11][12] This absorption at a higher frequency than aliphatic C-H stretches (<3000 cm⁻¹) is a clear indicator of unsaturation.[13]
-
Aromatic C=C Ring Stretch: The complex vibrations of the carbon-carbon bonds within the benzene ring give rise to a series of absorptions. Look for two or more distinct bands of medium-to-strong intensity in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4][9][10] The substitution pattern and the electronic effects of the halogens can influence the exact position and intensity of these bands.
-
Overtone & Combination Bands: A series of weak, often complex, bands may be observed between 2000-1665 cm⁻¹ . The pattern of these overtones is highly characteristic of the benzene ring's substitution pattern.[9][10][14]
The Fingerprint Region (<1400 cm⁻¹): Uniqueness and Complexity
This region contains a wealth of structural information arising from complex bending and stretching vibrations involving the entire molecule.[2][15] For this compound, this area is particularly diagnostic due to the presence of C-O, C-F, and C-Cl bonds.
-
C-O Stretch (Phenolic): A strong absorption associated with the C-O stretching vibration is expected. For phenols, this band is typically located at a higher frequency than for aliphatic alcohols and is found in the 1320-1140 cm⁻¹ range, often centered around 1220 cm⁻¹.[2][16] This is a key confirmatory peak.
-
C-F Stretches: The carbon-fluorine bonds will produce very strong absorptions . Aromatic C-F stretches typically fall within the 1300-1100 cm⁻¹ range. Given the two C-F bonds in different positions, multiple strong bands in this area are plausible.
-
C-Cl Stretch: The carbon-chlorine stretch is expected to appear as a medium-to-strong band at a lower frequency due to the higher mass of chlorine compared to fluorine.[17] This absorption typically occurs in the 850-550 cm⁻¹ range for aromatic chlorides.[7][15]
-
C-H Out-of-Plane (oop) Bending: The out-of-plane bending of the remaining two adjacent C-H bonds on the ring gives rise to strong absorptions in the 900-675 cm⁻¹ region.[9][12] The precise position of these "oop" bands is highly diagnostic of the ring's substitution pattern.[10][18][19] For the 1,2,3,4-tetrasubstituted pattern, a strong band is expected in this region, confirming the arrangement of substituents.
Data Presentation: Predicted IR Absorption Summary
The following table summarizes the expected characteristic vibrational frequencies for this compound, providing a clear reference for spectral interpretation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad | The most prominent peak in the high-frequency region; indicative of the phenolic hydroxyl group.[2][4] |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Confirms the presence of hydrogen atoms on the aromatic ring.[9][10] |
| Overtone/Combination Bands | 2000 - 1665 | Weak | Pattern is characteristic of the ring's substitution.[4][9] |
| Aromatic C=C Ring Stretches | 1600 - 1400 | Medium to Strong | Typically appears as a set of multiple sharp peaks.[10][11][12] |
| C-O Stretch | 1320 - 1140 | Strong | Key indicator for a phenolic C-O bond, distinguishing it from an alcoholic C-O.[2][16] |
| C-F Stretches | 1300 - 1100 | Strong | The presence of two fluorine atoms may result in multiple strong bands. |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | Position is highly diagnostic of the 1,2,3,4-tetrasubstitution pattern.[9][19] |
| C-Cl Stretch | 850 - 550 | Medium to Strong | Found at a lower frequency due to the mass of the chlorine atom.[15][17] |
Experimental Protocol: Acquiring a Self-Validating Spectrum
The integrity of an IR spectrum is contingent upon a meticulous experimental technique. This protocol is designed to be self-validating, minimizing artifacts and ensuring data reproducibility.
Safety First: this compound is classified as a toxic substance.[20] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][22][23]
Methodology: Potassium Bromide (KBr) Pellet Technique
This solid-phase method is ideal for obtaining a high-quality spectrum of a solid sample, avoiding solvent interference.
-
Preparation of Materials:
-
Rationale: Moisture is the primary interferent, causing broad O-H absorptions that can obscure the analyte's spectrum.
-
Action: Gently heat spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to drive off adsorbed water. Separately, dry a small agate mortar and pestle. Allow all items to cool to room temperature in a desiccator.
-
-
Sample Grinding:
-
Rationale: A homogenous mixture and small particle size are critical to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.
-
Action: Place approximately 100-150 mg of the dried KBr into the agate mortar. Add 1-2 mg of the this compound sample (a sample-to-KBr ratio of ~1:100 is optimal). Grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogenous powder with a consistency similar to flour.
-
-
Pellet Pressing:
-
Rationale: Applying high pressure fuses the KBr powder into a transparent or translucent disc, allowing the IR beam to pass through.
-
Action: Transfer a portion of the powder mixture into the collar of a KBr pellet press. Distribute the powder evenly. Place the anvil in the collar and assemble the press. Connect the press to a vacuum line to remove trapped air, which can cause the pellet to be opaque. Slowly apply pressure (typically 7-10 tons) for approximately 2 minutes.
-
-
Pellet Release and Inspection:
-
Rationale: A good pellet is essential for a high-quality spectrum.
-
Action: Carefully release the pressure and disassemble the press. Gently remove the KBr pellet. A high-quality pellet will be thin and transparent or translucent.
-
-
FTIR Spectrometer Setup:
-
Rationale: A background spectrum of the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench is necessary to produce a clean transmittance or absorbance spectrum of only the sample.
-
Action: Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
-
Sample Spectrum Acquisition:
-
Rationale: This is the final data collection step.
-
Action: Place the KBr pellet into the sample holder in the spectrometer's sample compartment. Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Processing:
-
Rationale: Minor corrections may be needed to present the final data clearly.
-
Action: Perform a baseline correction if necessary. Use the software's peak-picking tool to label the wavenumbers of all significant absorption bands for analysis and comparison with the predicted values.
-
Visualization: IR Spectrum Analysis Workflow
The following diagram illustrates the logical flow of the entire process, from initial preparation to final structural confirmation.
Caption: Workflow for IR Spectrum Acquisition and Analysis.
Conclusion: A Definitive Vibrational Signature
The infrared spectrum of this compound provides a definitive and information-rich signature for its structural verification. The combination of a broad O-H stretch, characteristic aromatic C-H and C=C absorptions, and a highly complex fingerprint region containing strong, distinct C-O, C-F, and C-Cl stretching bands allows for unambiguous identification. By following the rigorous protocol outlined, researchers and drug development professionals can generate high-fidelity, self-validating data, ensuring confidence in the identity and quality of this critical chemical intermediate. This analytical rigor is the bedrock upon which successful research and development are built.
References
-
University of California, Los Angeles, Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
University of California, Los Angeles, Chemistry Department. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]
-
Ingold, K. U. (1960). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL GROUP IN 2,6-DI-tert-BUTYL-4-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 38(7), 1092-1098. Retrieved from [Link]
-
Ingold, K. U., & Taylor, D. R. (1961). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL BAND IN ORTHO-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 39(3), 471-480. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Química Orgánica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773712, 3-Chloro-2-fluorophenol. Retrieved from [Link]
-
Borst, D. R., et al. (2018). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics, 20(33), 21629-21637. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). IR Chart. Retrieved from [Link]
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
University of Babylon. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]
-
Chalmers, J. M. (2004). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to 3-Chloro-2,4-difluorophenol for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing, Analysis, and Application of a Key Synthetic Building Block.
Introduction: The Strategic Importance of 3-Chloro-2,4-difluorophenol in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated synthons is a cornerstone of rational drug design. Among these, this compound (CAS No. 2268-00-0) has emerged as a pivotal intermediate, particularly in the synthesis of novel therapeutics targeting complex disease pathways. Its unique trifunctionalized aromatic scaffold, featuring chlorine and fluorine substituents, offers medicinal chemists a versatile platform to modulate pharmacokinetic and pharmacodynamic properties. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom provides a reactive handle for further molecular elaboration.
This guide, curated from the perspective of a senior application scientist, provides an in-depth exploration of this compound, from navigating the commercial supplier landscape to its critical application in the development of next-generation therapeutics.
The Rise of this compound: A Key Intermediate for Ubiquitin-Specific Protease (USP) Inhibitors
A significant application of this compound lies in its use as a precursor for the synthesis of heteroaryl carboxamides, a class of compounds that have shown promise as inhibitors of ubiquitin-specific proteases (USPs)[1]. USPs are a family of deubiquitinating enzymes that play a crucial role in the ubiquitin-proteasome system, which is central to cellular protein homeostasis. Dysregulation of USPs has been implicated in the pathogenesis of numerous diseases, including cancer, making them an attractive target for therapeutic intervention. The development of small molecule inhibitors against USPs is a burgeoning area of research, and this compound provides a key building block for the creation of these targeted therapies.
Navigating the Commercial Landscape: Sourcing High-Purity this compound
The successful synthesis of complex drug candidates begins with high-quality starting materials. For researchers and process chemists, identifying reliable commercial suppliers of this compound is a critical first step. The primary identifier for this compound is CAS Number 2268-00-0 . However, it is worth noting that some suppliers may list it under alternative CAS numbers, such as 1261472-63-2, and due diligence is advised to confirm the product's identity.
Below is a comparative table of several commercial suppliers offering this compound, compiled from publicly available data. Researchers should always request a certificate of analysis (CoA) to verify the purity and specifications before purchase.
| Supplier | Purity | Available Quantities | Notes |
| Crysdot LLC [2] | ≥97% | Inquire for various pack sizes | Provides basic product information. |
| ChemicalBook [1] | ≥97% | Varies by listed supplier | A platform connecting multiple suppliers. |
| Benchchem | Not specified | Inquire for pricing | Provides some physical property data. |
| Parchem | Not specified | Inquire for availability | Lists an alternative CAS number (1261472-63-2). |
| ABCR GmbH | 95% | Inquire for availability | |
| Molbase | ≥97% | Varies by listed supplier | Connects with various chemical suppliers. |
Note: The availability and specifications are subject to change. Direct inquiry with the suppliers is recommended for the most current information.
Quality Control and Analytical Verification: Ensuring the Integrity of Your Starting Material
The purity of this compound is paramount to the success of subsequent synthetic steps. Therefore, robust analytical methods for its characterization are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for assessing the purity of halogenated phenols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC with UV detection is a widely used method for the analysis of phenolic compounds. A C18 column is typically effective for separating the analyte from potential impurities.
Experimental Protocol: HPLC-UV Analysis of this compound
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The exact ratio may need to be optimized based on the specific column and system.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample to be tested and prepare a solution of a similar concentration to the standard in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 280 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method).
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. Derivatization is often employed for phenolic compounds to improve their chromatographic behavior.
Experimental Protocol: GC-MS Analysis of this compound
Objective: To confirm the identity and assess the impurity profile of a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
Derivatizing agent (e.g., acetic anhydride or BSTFA, optional)
-
This compound reference standard
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 100 µg/mL in dichloromethane).
-
(Optional) Derivatization: If derivatization is desired to improve peak shape and sensitivity, react the sample with a suitable agent such as acetic anhydride to form the acetate ester.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 50 to 300.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Analysis: The identity of the main peak can be confirmed by comparing its mass spectrum with a reference spectrum. Impurities can be tentatively identified by searching their mass spectra against a commercial library (e.g., NIST).
Synthesis Insights: A Plausible Route to this compound
Safety, Handling, and Storage: A Commitment to Laboratory Safety
As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Although a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar compounds. It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[4].
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Handling:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion: Empowering Drug Discovery through a Deeper Understanding of Key Intermediates
This compound stands as a testament to the enabling power of specialized chemical building blocks in modern drug discovery. Its strategic application, particularly in the synthesis of USP inhibitors, highlights its potential to contribute to the development of novel therapies for challenging diseases. By understanding the commercial sourcing landscape, implementing rigorous analytical quality control, and adhering to strict safety protocols, researchers can effectively leverage the unique properties of this versatile intermediate to accelerate their research and development efforts. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the frontiers of medicinal chemistry.
Visualizations
Caption: A workflow for selecting a commercial supplier for this compound.
References
-
Zhang, M., et al. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 13, 1834-1839. Available at: [Link]
-
Crysdot LLC. This compound. Available at: [Link]
Sources
purchasing 3-Chloro-2,4-difluorophenol for research purposes
An In-depth Technical Guide to the Procurement and Application of 3-Chloro-2,4-difluorophenol for Research Purposes
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the effective procurement, handling, and application of this compound. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its properties and associated methodologies is crucial for successful research outcomes.
Core Characteristics of this compound
This compound is a halogenated aromatic compound that has garnered significant interest in medicinal chemistry. Its trifunctional nature, featuring a hydroxyl group, a chlorine atom, and two fluorine atoms on a benzene ring, makes it a versatile building block for complex molecular architectures. The presence of fluorine, in particular, can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2268-00-0 | [4] |
| Molecular Formula | C₆H₃ClF₂O | |
| Molecular Weight | 164.54 g/mol | [5] |
| Appearance | Solid | [5] |
| Boiling Point | 233.1±35.0 °C (Predicted) | [6] |
| Density | 1.525±0.06 g/cm³ (Predicted) | [6] |
| pKa | 7.59±0.48 (Predicted) | [6] |
| SMILES String | OC1=CC=C(F)C(Cl)=C1F | |
| InChI Key | CCLYWHXHYLQWQK-UHFFFAOYSA-N | [5] |
Procurement of Research-Grade Material
The quality of starting materials is paramount in research and development. When purchasing this compound, it is essential to source from reputable suppliers who can provide a Certificate of Analysis (COA) detailing the purity and identity of the compound.
Table 2: Exemplary Suppliers of this compound
| Supplier | CAS Number | Notes |
| Parchem | 1261472-63-2 | Specialty chemical supplier.[7] |
| ChemicalBook | 2268-00-0 | Lists multiple suppliers.[4] |
| Crysdot LLC | 2268-00-0 | Offers 97% purity. |
| Sigma-Aldrich | 261762-51-0 (Isomer) | Note: This is for an isomer, 3-Chloro-2,6-difluorophenol, and is provided as an example of a major chemical supplier. Researchers should verify the correct isomer.[5][8] |
Synthetic Pathway: A Proposed Route
While various synthetic routes to halogenated phenols exist, a common strategy involves the diazotization of a corresponding aniline, followed by hydrolysis. A plausible retrosynthetic analysis for this compound is outlined below.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis via Diazotization-Hydrolysis
-
Diazotization:
-
Dissolve 3-Chloro-2,4-difluoroaniline in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the corresponding diazonium salt.
-
-
Hydrolysis:
-
Carefully heat the diazonium salt solution. The diazonium group is a good leaving group and will be displaced by water to form the phenol. Nitrogen gas will be evolved.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: General workflow for synthesis and purification.
Analytical Quality Control
Rigorous analytical testing is necessary to confirm the identity and purity of the synthesized or purchased this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile and thermally sensitive compounds.[9] A reversed-phase HPLC method using a C18 column is generally suitable for halogenated phenols.[10]
Table 3: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 40% B to 70% B in 10 minutes, then hold at 70% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Characterization
Spectroscopic methods provide crucial information about the molecular structure.
Table 4: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to H-F and H-H coupling. The phenolic proton will appear as a broad singlet. |
| ¹³C NMR | Carbon signals will show splitting due to C-F coupling. The number of signals will correspond to the number of unique carbon environments. |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely showing coupling to each other and to neighboring protons. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and characteristic isotopic pattern for chlorine (M⁺ and M+2 in a ~3:1 ratio) should be observed. |
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1]
Table 5: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[11][12][13] |
| Skin Corrosion/Irritation | Causes skin irritation.[11][12] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[11][12] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[11][12] |
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15]
-
Engineering Controls: Use a fume hood to minimize inhalation exposure.[12] Ensure eyewash stations and safety showers are readily accessible.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]
Applications in Drug Discovery
Halogenated compounds are prevalent in pharmaceuticals, and chlorine-containing molecules have shown broad therapeutic applications.[16] this compound is a valuable intermediate in the synthesis of biologically active molecules, including kinase inhibitors.[1]
Caption: Role as a building block in kinase inhibitor synthesis.
The difluorophenyl moiety can be incorporated into scaffolds designed to target the ATP-binding site of kinases. The fluorine atoms can form favorable interactions with amino acid residues, potentially increasing the potency and selectivity of the inhibitor.[1]
References
-
Crysdot LLC. This compound. [Link]
-
ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
SAFETY DATA SHEET. Generic Safety Data Sheet. [Link]
-
PubChem. 3-Chloro-2-fluorophenol. [Link]
- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
UNEP. III Analytical Methods. [Link]
-
Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]
-
Patsnap. Synthesis method of 3, 5-difluorophenol. [Link]
-
Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]
-
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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PubMed Central. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]
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Methodological & Application
Synthesis of Antimicrobial 3-Quinolinecarboxylic Acids from 3-Chloro-2,4-difluorophenol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of Quinolone Antimicrobials
Quinolones and their fluorinated successors, the fluoroquinolones, represent a cornerstone of modern antimicrobial chemotherapy.[1][2] These synthetic agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3][4][5] This mechanism of action leads to catastrophic double-strand DNA breaks and subsequent cell death. The clinical utility of fluoroquinolones is vast, encompassing the treatment of a wide array of infections, including those of the urinary tract, respiratory system, and gastrointestinal tract.[6]
The remarkable versatility of the quinolone scaffold lies in its amenability to chemical modification. Strategic substitutions at various positions of the quinoline ring can profoundly influence the compound's antibacterial spectrum, potency, and pharmacokinetic properties. For instance, a fluorine atom at the C-6 position and a piperazinyl or pyrrolidinyl moiety at C-7 are known to enhance antibacterial activity.[5] This guide provides a detailed synthetic pathway and experimental protocols for the preparation of a promising class of 3-quinolinecarboxylic acids starting from the readily available precursor, 3-Chloro-2,4-difluorophenol. The strategic incorporation of the chloro and difluoro substituents is anticipated to yield compounds with significant antimicrobial potential.
Synthetic Strategy: A Multi-Step Approach to the Quinolone Core
The synthesis of the target 3-quinolinecarboxylic acids from this compound is a multi-step process that leverages classical and robust organic reactions. The overall workflow can be conceptualized as a three-stage process:
-
Functionalization of the Phenolic Ring: The initial step involves the introduction of a nitro group onto the aromatic ring of this compound. This is a crucial activation step that sets the stage for the subsequent formation of the aniline precursor.
-
Formation of the Aniline Intermediate: The nitro-substituted phenol is then reduced to the corresponding aniline. This aniline derivative is the key building block for the construction of the quinoline ring system.
-
Construction of the Quinolone Scaffold via the Gould-Jacobs Reaction: The synthesized aniline is subjected to the Gould-Jacobs reaction, a powerful and widely used method for the synthesis of 4-hydroxyquinolines. This reaction involves condensation with diethyl ethoxymethylenemalonate, followed by thermal cyclization, hydrolysis, and decarboxylation to yield the final 3-quinolinecarboxylic acid.
Figure 1: Overall synthetic workflow from this compound to the target 3-quinolinecarboxylic acid.
Part 1: Synthesis of the Aniline Precursor
Step 1: Nitration of this compound
Rationale: The nitration of the phenolic ring is the first and critical step. The electron-donating hydroxyl group directs the electrophilic substitution to the ortho and para positions. In this case, nitration is expected to occur at the position ortho to the hydroxyl group and para to the chlorine atom. A mixture of nitric and sulfuric acids is a standard and effective nitrating agent for this transformation.[7]
Protocol 1: Nitration of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add this compound (1 equivalent).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (3-4 equivalents) to the flask while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) with cooling.
-
Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate of 2-Nitro-3-chloro-4,6-difluorophenol should form.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Nitro-3-chloro-4,6-difluorophenol.
Step 2: Reduction of 2-Nitro-3-chloro-4,6-difluorophenol to 2-Amino-3-chloro-4,6-difluorophenol
Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl). Catalytic hydrogenation using palladium on carbon (Pd/C) is often a clean and efficient method.
Protocol 2: Reduction of the Nitro Intermediate
Materials:
-
2-Nitro-3-chloro-4,6-difluorophenol
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas Source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve 2-Nitro-3-chloro-4,6-difluorophenol (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-Amino-3-chloro-4,6-difluorophenol. This product is often used in the next step without further purification.
Part 2: Construction of the Quinolone Core via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile and widely employed method for the synthesis of 4-hydroxyquinolines from anilines.[1] The reaction proceeds through three key stages: condensation, thermal cyclization, and finally hydrolysis and decarboxylation.
Figure 2: Key stages of the Gould-Jacobs reaction.
Step 3: Condensation of 2-Amino-3-chloro-4,6-difluorophenol with Diethyl Ethoxymethylenemalonate (DEEM)
Rationale: This initial step involves the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable anilinomethylenemalonate intermediate.[2]
Protocol 3: Condensation Reaction
Materials:
-
2-Amino-3-chloro-4,6-difluorophenol
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask, combine 2-Amino-3-chloro-4,6-difluorophenol (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
The reaction can be performed neat or in a minimal amount of a high-boiling solvent like ethanol.
-
Heat the mixture at 100-120 °C for 1-2 hours.
-
Monitor the reaction by TLC. The formation of the anilinomethylenemalonate intermediate can be observed as a new, less polar spot.
-
After the reaction is complete, remove the ethanol formed during the reaction under reduced pressure. The crude product is typically a viscous oil or a low-melting solid and is often used directly in the next step.
Step 4: Thermal Cyclization
Rationale: This is the key ring-forming step of the Gould-Jacobs synthesis. It requires high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[2] High-boiling solvents like diphenyl ether or Dowtherm A are commonly used to achieve the necessary temperatures.
Protocol 4: Thermal Cyclization
Materials:
-
Crude anilinomethylenemalonate intermediate from Step 3
-
Diphenyl ether or Dowtherm A
-
Hexane or petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, heat diphenyl ether or Dowtherm A to approximately 250 °C.
-
Slowly add the crude anilinomethylenemalonate intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250-260 °C for 15-30 minutes.
-
Monitor the completion of the cyclization by TLC.
-
Allow the reaction mixture to cool to room temperature. The product, ethyl 7-chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylate, should precipitate out of the solution.
-
Add hexane or petroleum ether to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash it with hexane or petroleum ether to remove the high-boiling solvent.
-
Dry the product in a vacuum oven.
Step 5: Hydrolysis and Decarboxylation
Rationale: The final steps involve the saponification of the ester group to a carboxylic acid, followed by thermal decarboxylation to yield the desired 3-quinolinecarboxylic acid. In many cases, the hydrolysis of the ester at position 3 is followed by the removal of the carboxyl group to give the 4-hydroxyquinoline. To obtain the 3-quinolinecarboxylic acid, careful control of the reaction conditions is necessary, and in some variations of the Gould-Jacobs reaction, the decarboxylation at C-4 is the desired outcome. For the synthesis of 3-quinolinecarboxylic acids, the hydrolysis is the key step.
Protocol 5: Hydrolysis of the Ester
Materials:
-
Ethyl 7-chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol/Water mixture
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Suspend the ethyl ester (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of NaOH or KOH (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the starting ester is no longer present.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is acidic.
-
The product, 7-chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
Part 3: Characterization and Antimicrobial Evaluation
Structural Characterization
The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of solid compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Antimicrobial Activity Evaluation
The primary method for evaluating the antimicrobial potency of the synthesized 3-quinolinecarboxylic acids is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]
Protocol 6: Broth Microdilution MIC Assay
Materials:
-
Synthesized 3-quinolinecarboxylic acid derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the synthesized quinolone in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation and Expected Results
The antimicrobial activity of the synthesized 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is expected to be significant, given the presence of the fluoro and chloro substituents which are known to enhance antibacterial potency. The following table presents hypothetical MIC values based on the known structure-activity relationships of similar fluoroquinolones.[8]
| Bacterial Strain | Gram Stain | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | 0.125 - 2 |
| Streptococcus pneumoniae | Positive | 0.25 - 4 |
| Escherichia coli | Negative | 0.06 - 1 |
| Pseudomonas aeruginosa | Negative | 1 - 16 |
| Klebsiella pneumoniae | Negative | 0.125 - 2 |
Note: These are expected values and actual MICs must be determined experimentally. The presence of the 7-chloro and 6,8-difluoro substitutions is anticipated to confer potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.
Conclusion
This guide provides a comprehensive and detailed framework for the synthesis of novel antimicrobial 3-quinolinecarboxylic acids from this compound. The described protocols are based on well-established and reliable chemical transformations, offering a clear path for researchers in the field of drug discovery and development. The strategic design of the target molecule, incorporating key structural features known to enhance antimicrobial activity, suggests that the synthesized compounds will be promising candidates for further investigation. The provided protocols for synthesis and antimicrobial evaluation will enable researchers to efficiently prepare and assess the potential of these novel quinolone derivatives in the ongoing battle against bacterial infections.
References
-
ASM Journals. (n.d.). Evaluation of Susceptibility Testing To Detect Fluoroquinolone Resistance Mechanisms in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]
-
Hardy Diagnostics. (2018, January 25). Fluoroquinolone Resistance and Screening Methods. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
MDPI. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 25(22), 5375. [Link]
-
Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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The Crucial Role of 3-Chloro-2,4-difluorophenol in the Synthesis of Potent Ubiquitin-Specific Protease 7 (USP7) Inhibitors
For Immediate Release
[City, State] – January 19, 2026 – In the intricate landscape of cancer therapeutics, the targeted inhibition of ubiquitin-specific protease 7 (USP7) has emerged as a promising strategy. This enzyme plays a pivotal role in the regulation of key oncoproteins and tumor suppressors. A critical component in the synthesis of a new generation of potent and selective USP7 inhibitors is the halogenated phenol, 3-Chloro-2,4-difluorophenol. This application note provides a detailed overview of its application, synthesis protocols for a key USP7 inhibitor, and the underlying scientific rationale for its use, aimed at researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of USP7 Inhibition
Ubiquitin-specific proteases (USPs) are a family of deubiquitinating enzymes (DUBs) that play a crucial role in cellular protein homeostasis by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1] USP7, in particular, has garnered significant attention as a therapeutic target in oncology due to its role in stabilizing several key proteins involved in cancer progression, most notably MDM2, a primary negative regulator of the p53 tumor suppressor.[2][3][4]
By inhibiting USP7, the degradation of MDM2 is promoted, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[2][4][5] This mechanism forms the basis for the development of small molecule inhibitors targeting USP7. One such potent and selective inhibitor is FT671, a non-covalent inhibitor that binds to a dynamic pocket near the catalytic center of USP7.[5][6]
The Strategic Importance of this compound in Synthesizing FT671
The molecular architecture of many advanced USP7 inhibitors, including FT671, features a substituted pyrazolyl-pyrimidine scaffold. The synthesis of this crucial pharmacophore often relies on the strategic incorporation of specific building blocks to achieve high potency and selectivity. This compound serves as a key starting material for introducing the 3-chloro-2,4-difluorophenylamino moiety into the final inhibitor structure.
The presence of chlorine and fluorine atoms on the phenyl ring is not arbitrary. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[7][8] They can modulate lipophilicity, metabolic stability, and binding affinity to the target protein through various interactions, including hydrogen bonding and halogen bonding. The specific substitution pattern of this compound is critical for the optimal binding of inhibitors like FT671 to the USP7 active site.
Synthetic Protocol: A Step-by-Step Guide to the Synthesis of a Key Intermediate
While the complete synthesis of FT671 is a multi-step process, a pivotal reaction involves the formation of a pyrazolyl-pyrimidine intermediate. The following protocol outlines a general and plausible synthetic route for a key intermediate, N-(3-chloro-2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine, which highlights the role of this compound. This protocol is based on established synthetic methodologies for similar chemical scaffolds.[9][10][11]
Materials:
-
This compound
-
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Deprotonation of the Phenol: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Formation of the Phenoxide: Slowly add a strong base such as sodium hydride (1.1 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This step generates the highly nucleophilic sodium phenoxide.
-
Nucleophilic Aromatic Substitution (SNAr): To the solution of the sodium phenoxide, add 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. The SNAr reaction is facilitated by the electron-withdrawing nature of the pyrazole ring.[4][12][13]
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-(3-chloro-2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine intermediate.
This intermediate can then be further elaborated through reactions such as coupling with a suitable pyrimidine derivative to construct the final pyrazolyl-pyrimidine scaffold of the USP7 inhibitor.
Visualizing the Synthesis and Mechanism of Action
To better understand the synthetic strategy and the biological context of USP7 inhibition, the following diagrams are provided.
Experimental Workflow:
Caption: Simplified diagram of the USP7-p53/MDM2 signaling pathway and the inhibitory action of FT671.
Quantitative Data Summary
The efficacy of USP7 inhibitors is typically evaluated through various in vitro and in vivo assays. The following table summarizes key data for FT671.
| Parameter | Value | Assay Type | Reference |
| IC50 (USP7) | 52 nM | In vitro FRET assay | [14] |
| Kd (USP7) | 65 nM | Surface Plasmon Resonance (SPR) | [14] |
| Cellular IC50 (MM.1S cells) | 33 nM | Cell Viability Assay | |
| In vivo efficacy | Significant dose-dependent tumor growth inhibition | Mouse xenograft model | [5] |
Conclusion
This compound is a cornerstone in the synthesis of advanced USP7 inhibitors like FT671. Its specific halogenation pattern is integral to achieving the desired pharmacological profile for potent and selective inhibition of USP7. The synthetic protocols, though requiring careful execution, provide a reliable pathway to crucial intermediates. The continued exploration of structure-activity relationships, guided by the strategic use of such building blocks, will undoubtedly pave the way for the development of next-generation cancer therapeutics targeting the deubiquitination pathway.
References
-
Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. (n.d.). Bentham Science. Retrieved January 19, 2026, from [Link]
- Chen, C. Y., & Chen, J. (2020). Targeting USP7-mediated deubiquitination of MDM2/MDMX-p53 pathway for cancer therapy: Are we there yet?. Frontiers in Cell and Developmental Biology, 8, 599.
- Hu, M., et al. (2006).
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Publications. Retrieved January 19, 2026, from [Link]
- Turnbull, A. P., et al. (2017). Molecular basis of USP7 inhibition by selective small-molecule inhibitors.
-
Nucleophilic Aromatic Substitution. (n.d.). Vapourtec. Retrieved January 19, 2026, from [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED!. (2022, February 26). YouTube. Retrieved January 19, 2026, from [Link]
- Turnbull, A. P., et al. (2017). Molecular basis of USP7 inhibition by selective small molecule inhibitors.
-
McJohn, W. (2022). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]
-
Physiological response to USP7 specific inhibitor FT671. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
LibreTexts Chemistry. (2023, October 29). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
FT671. (n.d.). The Chemical Probes Portal. Retrieved January 19, 2026, from [Link]
-
Turnbull, A. P., et al. (2017). Molecular basis of USP7 inhibition by selective small-molecule inhibitors. The University of Liverpool Repository. Retrieved from [Link]
-
Development of Halogenase Enzymes for Use in Synthesis. (2016). The University of Manchester. Retrieved from [Link]
- Yuan, T., et al. (2018). Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy. Frontiers in Pharmacology, 9, 1293.
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed. Retrieved January 19, 2026, from [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2021). Arabian Journal of Chemistry, 14(12), 103442.
-
(PDF) Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2019). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Development of Halogenase Enzymes for Use in Synthesis. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2021). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. Retrieved January 19, 2026, from [Link]
-
The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Introduction: The Strategic Importance of Fluorinated Phenolic Scaffolds
An Application Guide for the Synthesis of Heteroaryl-Derivatives of 3-Chloro-2,4-difluorophenol
In modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, is a cornerstone of rational drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] The this compound scaffold is a particularly valuable starting material, offering multiple reaction sites for diversification and the construction of complex molecules. The resulting heteroaryl ethers and amines are prevalent in pharmaceuticals, agrochemicals, and materials science.[3][4][5]
This guide provides a comprehensive overview of the key synthetic strategies for coupling this compound with a variety of heteroaryl compounds. We will delve into the mechanistic principles behind these transformations, provide detailed, field-tested protocols, and offer insights to help researchers navigate the challenges and opportunities presented by this versatile building block.
Reaction Modalities: A Multi-faceted Approach to Coupling
The structure of this compound presents several distinct opportunities for chemical modification. The primary reaction pathways depend on whether the phenolic hydroxyl group acts as the nucleophile or if a carbon-halogen bond is targeted for a cross-coupling reaction.
-
O-Arylation (Ether Synthesis): The most direct approach involves using the phenolic oxygen as a nucleophile to displace a leaving group on a heteroaryl ring. This is typically achieved via Nucleophilic Aromatic Substitution (SNAr) or a copper-catalyzed Ullmann condensation.[6][7]
-
C-N Cross-Coupling (Amine Synthesis): The carbon-chlorine bond can be selectively targeted for amination reactions, most notably the Buchwald-Hartwig amination, to form a diarylamine linkage with a heteroaryl amine.[8][9][10][11]
-
C-C Cross-Coupling: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to form a new carbon-carbon bond at the C-Cl position by reacting with a heteroaryl boronic acid or its ester equivalent.[4][12][13][14]
The choice of methodology is dictated by the desired final structure and the electronic properties of the heteroaryl coupling partner.
Caption: Key reaction pathways for functionalizing this compound.
Part 1: Mechanistic Insights and Protocol for C-O Bond Formation
The Ullmann Condensation
The Ullmann condensation is a classic and robust method for forming aryl ethers, relying on a copper catalyst to couple an alcohol (or phenol) with an aryl halide.[6] While traditional Ullmann reactions often required harsh conditions (high temperatures, polar aprotic solvents), modern protocols using ligands have expanded their scope and proceed under milder conditions.[15][16]
The mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the heteroaryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired ether product and regenerates the active copper(I) catalyst.
Application Protocol 1: Ullmann C-O Coupling
This protocol details the synthesis of 2-(3-chloro-2,4-difluorophenoxy)pyridine from this compound and 2-bromopyridine.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | 164.54 | 1.65 g | 10.0 | Starting Material |
| 2-Bromopyridine | 157.99 | 1.58 g | 10.0 | Heteroaryl Halide |
| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.5 (5 mol%) | Catalyst |
| L-Proline | 115.13 | 230 mg | 2.0 (20 mol%) | Ligand |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Base |
| Dimethyl Sulfoxide (DMSO) | - | 20 mL | - | Solvent |
| Toluene | - | 50 mL | - | For workup |
| Saturated aq. NH₄Cl | - | 30 mL | - | For workup |
| Brine | - | 30 mL | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying Agent |
| Silica Gel | - | - | - | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.65 g, 10.0 mmol), 2-bromopyridine (1.58 g, 10.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), L-proline (230 mg, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 20 mL of DMSO to the flask.
-
Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously under a nitrogen atmosphere for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting phenol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of saturated aqueous ammonium chloride solution and extract with toluene (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexanes, to afford the pure heteroaryl aryl ether product.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMSO can facilitate the absorption of chemicals through the skin. Handle with care.
Part 2: Mechanistic Insights and Protocol for C-N Bond Formation
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][11] It has largely replaced harsher classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[8] The reaction is highly dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium center.
The catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of this compound.
-
Amine Coordination & Deprotonation: The heteroaryl amine coordinates to the Pd(II) complex, and a base removes the amine proton to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the final product and regenerating the Pd(0) catalyst.[8]
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Application Protocol 2: Buchwald-Hartwig C-N Coupling
This protocol describes the synthesis of N-(3-chloro-2,4-difluorophenyl)pyridin-4-amine using 4-aminopyridine.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | 164.54 | 823 mg | 5.0 | Starting Material |
| 4-Aminopyridine | 94.11 | 518 mg | 5.5 | Heteroaryl Amine |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 46 mg | 0.05 (1 mol%) | Palladium Precatalyst |
| Xantphos | 578.68 | 87 mg | 0.15 (3 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 673 mg | 7.0 | Base |
| Toluene | - | 25 mL | - | Anhydrous Solvent |
| Ethyl Acetate | - | 50 mL | - | For workup |
| Water | - | 30 mL | - | For workup |
| Brine | - | 30 mL | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | Drying Agent |
| Silica Gel | - | - | - | For column chromatography |
Step-by-Step Procedure
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add this compound (823 mg, 5.0 mmol), 4-aminopyridine (518 mg, 5.5 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (87 mg, 0.15 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Solvent Addition: Add 25 mL of anhydrous toluene to the Schlenk tube.
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the mixture for 8-12 hours.
-
Monitoring: Periodically check the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding 30 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired C-N coupled product.
Causality and Experimental Choices:
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine without competing in the reaction.
-
Ligand: Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the reductive elimination step and stabilizes the Pd(0) species, which is crucial for an efficient catalytic cycle.
-
Inert Atmosphere: The Pd(0) catalyst and some ligands are sensitive to oxygen, necessitating the use of a glovebox or Schlenk techniques to prevent catalyst degradation.
General Experimental Workflow
The successful execution of these coupling reactions relies on a systematic and careful laboratory workflow.
Caption: A standard laboratory workflow for cross-coupling reactions.
References
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M. K. Ghosh, A. B. Reitz, Synthesis of novel fluorophenylaryl / heteroaryl ether derivatives, Arkivoc 2007 (xvi) 73-82. [Link]
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Ullmann condensation, Wikipedia. [Link]
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Buchwald–Hartwig amination, Wikipedia. [Link]
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D. C. Miller et al., Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis, PubMed Central. [Link]
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Buchwald-Hartwig Amination, ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Suzuki Coupling, Organic Chemistry Portal. [Link]
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J. Ashenhurst, Nucleophilic Aromatic Substitution: Introduction and Mechanism, Master Organic Chemistry. [Link]
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D. Cahard et al., (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities, PubMed Central. [Link]
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Professor Dave Explains, Nucleophilic Aromatic Substitution, YouTube. [Link]
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S. P. Preethan et al., Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review, PubMed Central. [Link]
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A. V. Topchiy et al., Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines, ResearchGate. [Link]
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J. C. H. Lee et al., Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides, Royal Society of Chemistry. [Link]
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W. K. Hagmann, Applications of Fluorine in Medicinal Chemistry, PubMed. [Link]
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The Organic Chemistry Tutor, Buchwald-Hartwig coupling, YouTube. [Link]
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16.7: Nucleophilic Aromatic Substitution, Chemistry LibreTexts. [Link]
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16.6 Nucleophilic Aromatic Substitution, NC State University Libraries. [Link]
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C. M. Beaudry et al., Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control, Beaudry Research Group. [Link]
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ChemOrgChem, Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|, YouTube. [Link]
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Ullmann Reaction, Organic Chemistry Portal. [Link]
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S. Bhaskaran et al., Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with..., ResearchGate. [Link]
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J. H. Kim et al., Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands, ResearchGate. [Link]
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S. D. Dreher et al., Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate, PubMed Central. [Link]
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T. L. Collier, The role of fluorine in medicinal chemistry, Taylor & Francis Online. [Link]
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S. P. Preethan et al., Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review, ResearchGate. [Link]
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V. N. Boiko, Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation, Beilstein Journal of Organic Chemistry. [Link]
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M. F. A. Mohamed et al., Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst, MDPI. [Link]
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D. A. D'Alterio et al., Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions, National Institutes of Health. [Link]
-
G. C. T. da Silva et al., The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, MDPI. [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3-Chloro-2,4-difluorophenol
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of Polysubstituted Phenols
Polysubstituted phenols are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis often hinges on the precise and efficient modification of the aromatic core. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile strategy for forging new carbon-heteroatom bonds on electron-deficient aromatic rings.[1][2] This application note provides a detailed experimental protocol and the underlying scientific rationale for the SNAr reaction of 3-Chloro-2,4-difluorophenol, a versatile building block with multiple reactive sites. Understanding the principles of SNAr and the specific reactivity of this substrate is crucial for its successful application in complex molecule synthesis.
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[3][4] A nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] Subsequently, a leaving group is expelled, restoring the aromaticity of the ring. The presence of electron-withdrawing groups ortho or para to the leaving group is essential to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate.[5][6] In the case of this compound, the fluorine and chlorine atoms, along with the hydroxyl group (which can be deprotonated to an electron-donating phenoxide), modulate the reactivity of the aromatic ring.
A key feature of SNAr reactions is the leaving group ability, which follows the order F > Cl > Br > I.[5][7] This is counterintuitive when compared to SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond.[1]
Strategic Considerations for this compound
The reactivity of this compound in SNAr reactions is influenced by several factors:
-
Regioselectivity: The presence of three potential leaving groups (two fluorine atoms and one chlorine atom) raises the question of regioselectivity. The positions of these halogens relative to the activating hydroxyl group and to each other will dictate the preferred site of substitution. Generally, halogens positioned ortho or para to a strong electron-withdrawing group are more readily displaced.[2][8]
-
Role of the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide. This phenoxide is a strong electron-donating group, which can influence the regioselectivity of the substitution.
-
Choice of Nucleophile and Base: The nature of the nucleophile and the base used are critical. Strong nucleophiles are generally required for SNAr reactions.[5] The base not only can deprotonate the phenol but can also generate the active nucleophile from its protonated precursor (e.g., an alcohol to an alkoxide).[9]
Experimental Protocol: SNAr with a Generic Amine Nucleophile
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine. The specific conditions may require optimization depending on the nucleophile used.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, Fluorochem | Handle with care, corrosive.[10][11] |
| Amine Nucleophile | ≥98% | Various | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Various | Other bases like NaH or t-BuOK can be used. |
| Dimethylformamide (DMF) | Anhydrous | Various | High-boiling polar aprotic solvent.[12] |
| Ethyl Acetate (EtOAc) | Reagent Grade | Various | For extraction. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13][14]
-
This compound is harmful if swallowed, in contact with skin, and causes skin and eye irritation.[15] Avoid inhalation and contact with skin and eyes.
-
Anhydrous solvents and reagents are sensitive to moisture. Handle under an inert atmosphere.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Nucleophile Addition: Add anhydrous DMF to the flask to dissolve the starting material. Then, add the amine nucleophile (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the nucleophile.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. A common mobile phase for this type of reaction is a mixture of ethyl acetate and hexanes.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.[12]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.[12] The choice of eluent will depend on the polarity of the product.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: General workflow for the SNAr reaction.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient temperature. | Gradually increase the reaction temperature. |
| Low reactivity of the nucleophile. | Consider using a stronger base to generate a more potent nucleophile (e.g., NaH to form an alkoxide from an alcohol). | |
| Deactivation of the nucleophile. | Ensure anhydrous conditions to prevent hydrolysis of the nucleophile or starting material.[12] | |
| Formation of multiple products | Competing substitution at different positions. | Modify reaction conditions (temperature, solvent, base) to favor one regioisomer. |
| Difficult purification | Residual high-boiling solvent (e.g., DMF, DMSO). | Thoroughly wash the organic extract with brine during workup.[12] |
| Product is a gum or oil. | Attempt precipitation by dissolving the crude product in a minimal amount of a polar solvent and adding a non-polar solvent.[16] |
Conclusion
The nucleophilic aromatic substitution of this compound is a valuable transformation for the synthesis of highly functionalized aromatic compounds. By carefully selecting the reaction conditions, including the nucleophile, base, solvent, and temperature, researchers can achieve high yields and regioselectivity. The protocol and insights provided in this application note serve as a comprehensive guide for scientists in the field of chemical synthesis and drug development.
References
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Addition-Elimination at Aromatics (SNAR) - csbsju. (n.d.). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved from [Link]
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Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution - BYJU'S. (n.d.). Retrieved from [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). Retrieved from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 20). Retrieved from [Link]
-
Video: Nucleophilic Aromatic Substitution: Elimination–Addition - JoVE. (2023, April 30). Retrieved from [Link]
-
Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B - RSC Publishing. (n.d.). Retrieved from [Link]
-
Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution - YouTube. (2025, January 1). Retrieved from [Link]
-
22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2015, July 19). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (2020, September 28). Retrieved from [Link]
-
aromatic nucleophilic substitution: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Retrieved from [Link]
-
Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes. (n.d.). Retrieved from [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services. (n.d.). Retrieved from [Link]
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15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4). Retrieved from [Link]
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18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (2021, March 16). Retrieved from [Link]
-
SNAr Solvents and Reagents - Wordpress. (n.d.). Retrieved from [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved from [Link]
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Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from [Link]
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Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI. (n.d.). Retrieved from [Link]
-
A Green Nucleophilic Aromatic Substitution Reaction. (2024, June 18). Retrieved from [Link]
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Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. (2015, September 17). Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of 3-Chloro-2,4-difluorophenol in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone for optimizing the pharmacological profile of therapeutic candidates. 3-Chloro-2,4-difluorophenol emerges as a highly valuable and versatile building block, offering a unique combination of substituents that provide medicinal chemists with a powerful tool for molecular design. The phenolic hydroxyl group serves as a primary anchor for synthetic elaboration, while the vicinal fluorine and chlorine atoms critically modulate the electronic and physicochemical properties of the scaffold. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors and antimicrobial agents. We present detailed, field-proven protocols, explain the causality behind experimental choices, and discuss the structure-activity relationship (SAR) implications of this privileged scaffold.
Introduction: The Physicochemical Advantage of a Polysubstituted Phenol
This compound is a crystalline solid at room temperature. Its utility in medicinal chemistry is not coincidental but is rooted in the predictable and beneficial effects of its substituents.
-
Fluorine Atoms (C2, C4): The two fluorine atoms are potent electron-withdrawing groups. Their presence significantly lowers the pKa of the phenolic hydroxyl group, increasing its acidity. This electronic modulation can enhance binding affinities, particularly through hydrogen bonding interactions with protein targets. Furthermore, fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can aid in membrane permeability.[1]
-
Chlorine Atom (C3): The chlorine atom further contributes to the electronic nature of the ring and provides steric bulk.[2] It can be used to probe specific hydrophobic pockets within a target's binding site, and its presence can fine-tune the overall absorption, distribution, metabolism, and excretion (ADME) properties of the final compound.[3][4][5]
-
Phenolic Hydroxyl Group: This functional group is the primary reactive handle for synthetic diversification. Its nucleophilicity, once deprotonated, allows for straightforward incorporation into larger molecules, most commonly via etherification reactions.[6]
These features combine to make this compound a sought-after intermediate in programs targeting complex diseases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃ClF₂O | |
| Molecular Weight | 164.54 g/mol | |
| Appearance | Solid | |
| SMILES | Oc1c(F)c(Cl)c(F)cc1 | |
| InChI Key | CCLYWHXHYLQWQK-UHFFFAOYSA-N |
Core Application I: Building Blocks for Kinase Inhibitors
A significant application of this compound is in the synthesis of small-molecule kinase inhibitors. The difluorophenol moiety has been identified as a key pharmacophore that can form crucial hydrogen bond interactions with conserved residues within the ATP-binding site of many kinases, thereby enhancing binding affinity and selectivity.[7]
The general strategy involves coupling the phenol with a heterocyclic core, a reaction that leverages the nucleophilicity of the corresponding phenoxide. This is typically achieved through a Nucleophilic Aromatic Substitution (SₙAr) or a Williamson ether synthesis.
Diagram 1: General Etherification Workflow
Sources
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Application Notes and Protocols for the Utilization of 3-Chloro-2,4-difluorophenol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of halogenated phenyl moieties is a cornerstone of modern kinase inhibitor design, conferring advantageous properties such as enhanced binding affinity, metabolic stability, and cell permeability. 3-Chloro-2,4-difluorophenol and its corresponding aniline derivatives are valuable building blocks in this context, providing a scaffold for the synthesis of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the synthetic utility of the 3-chloro-2,4-difluorophenyl group, with a focus on its application in the synthesis of targeted therapeutics for oncology. We will delve into two primary synthetic strategies: the formation of a diaryl ether linkage utilizing the phenolic hydroxyl group and the construction of a diarylamine linkage via its aniline counterpart. Detailed, field-proven protocols for the synthesis of key kinase inhibitor cores are presented, accompanied by mechanistic insights and justifications for experimental choices.
Introduction: The Significance of Halogenated Scaffolds in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a frequent driver of oncogenesis, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized cancer treatment by targeting the ATP-binding site of specific kinases, thereby blocking downstream signaling pathways that promote tumor growth and survival.[1][2]
The inclusion of fluorine and chlorine atoms on a phenyl ring, as seen in this compound, offers several advantages in drug design:
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine and chlorine atoms can significantly influence the pKa of nearby functional groups, which can be critical for establishing key interactions within the kinase active site.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.
-
Increased Binding Affinity: Fluorine atoms can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to higher binding affinity. The strategic placement of chlorine can also lead to beneficial hydrophobic interactions.
This guide will focus on the practical application of the 3-chloro-2,4-difluorophenyl moiety in the synthesis of kinase inhibitors, providing detailed protocols and workflows.
Synthetic Strategies and Protocols
The 3-chloro-2,4-difluorophenyl scaffold can be incorporated into kinase inhibitors primarily through two key bond-forming strategies: ether synthesis via nucleophilic aromatic substitution or Williamson ether synthesis, and amine synthesis.
Strategy 1: Diaryl Ether Linkage via Williamson Ether Synthesis
The phenolic hydroxyl group of this compound is a versatile handle for forming a diaryl ether linkage, a common motif in many kinase inhibitors. The Williamson ether synthesis is a robust and widely used method for this transformation.
Protocol 1: Synthesis of a 4-(3-Chloro-2,4-difluorophenoxy)quinoline Core
This protocol outlines the synthesis of a key intermediate for a novel class of triple angiokinase inhibitors.[3] This core structure can be further elaborated to generate potent inhibitors of VEGFR, FGFR, and PDGFR.
Materials:
-
This compound
-
4-Chloro-7-methoxyquinoline-6-carboxamide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a solution of 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq) in DMF, add this compound (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. A precipitate will form.
-
Extraction: Filter the precipitate and wash thoroughly with water. For any remaining product in the aqueous layer, extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(3-chloro-2,4-difluorophenoxy)-7-methoxyquinoline-6-carboxamide.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the substitution reaction.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and the reactants, facilitating the reaction.
-
Temperature: Heating the reaction provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Data Presentation:
| Reactant | Product | Typical Yield |
| 4-Chloro-7-methoxyquinoline-6-carboxamide | 4-(3-Chloro-2,4-difluorophenoxy)-7-methoxyquinoline-6-carboxamide | 75-85% |
Visualization of the Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Strategy 2: Diaryl- and Aryl-Alkylamine Linkage via Nucleophilic Aromatic Substitution (SNAr)
The aniline counterpart, 3-chloro-2,4-difluoroaniline, is a crucial intermediate for forming a C-N bond, a key structural element in numerous kinase inhibitors, including the MEK inhibitor Trametinib.[4][5] The presence of electron-withdrawing fluorine atoms on the aromatic ring activates it towards nucleophilic aromatic substitution.[6][7][8]
Protocol 2: Synthesis of a Key Precursor for the MEK Inhibitor Trametinib
This protocol details a critical step in the synthesis of Trametinib, a highly selective allosteric inhibitor of MEK1 and MEK2.[4][9][10] While many published syntheses start with 2-fluoro-4-iodoaniline, the principles of the nucleophilic aromatic substitution are directly applicable to a 3-chloro-2,4-difluoroaniline analog.
Materials:
-
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione
-
Phosphorus oxychloride (POCl₃)
-
3-Amino-N-acetyl-aniline
-
Acetonitrile (ACN)
-
Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Flash chromatography system
Procedure:
-
Chlorination: To a suspension of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione (1.0 eq) in a suitable solvent, add phosphorus oxychloride (POCl₃) (3.0 eq) and heat to reflux for 2-4 hours.
-
Removal of Excess Reagent: Cool the reaction mixture and carefully quench with ice water. Concentrate the mixture under reduced pressure to remove excess POCl₃.
-
Nucleophilic Aromatic Substitution: Dissolve the crude chloro-intermediate in acetonitrile. Add 3-amino-N-acetyl-aniline (1.5 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the Trametinib precursor.
Causality Behind Experimental Choices:
-
Chlorination: POCl₃ is a standard reagent for converting a hydroxyl group on a heterocyclic ring to a chloride, which is a good leaving group for the subsequent SNAr reaction.
-
Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the substitution reaction, driving the reaction to completion.
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of substitution reaction.
Data Presentation:
| Starting Material | Product (Trametinib Precursor) | Typical Yield |
| 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-chloro-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione | N-(3-((3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl)amino)phenyl)acetamide | 60-75% |
Visualization of the Signaling Pathway Targeted:
The final product, Trametinib, is an inhibitor of the MEK kinase in the RAS/RAF/MEK/ERK signaling pathway.[2][11]
Caption: Inhibition of the MEK kinase by Trametinib.
Conclusion
This compound and its aniline derivatives are indispensable reagents in the medicinal chemist's toolbox for the synthesis of targeted kinase inhibitors. The unique physicochemical properties imparted by the chloro- and difluoro-substituents contribute significantly to the pharmacological profile of the final drug candidates. The synthetic protocols detailed herein for the formation of diaryl ether and diarylamine linkages provide a robust foundation for researchers engaged in the design and synthesis of novel kinase inhibitors. A thorough understanding of the underlying reaction mechanisms and the rationale for the chosen experimental conditions is paramount for the successful and efficient synthesis of these complex and life-saving therapeutics.
References
-
ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2025). Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. [Link]
-
PMC - NIH. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]
- Google Patents. (n.d.).
-
PMC - NIH. (n.d.). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
PMC - PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. [Link]
-
New Drug Approvals. (n.d.). trametinib. [Link]
-
ResearchGate. (2025). A modified approach to C-14-labeled 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid and other halogen-substituted analogs. [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
-
NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
ResearchGate. (n.d.). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. [Link]
-
PubMed. (2021). Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. [Link]
-
PubMed. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
PubMed. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. [Link]
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synthetic routes to novel fluorinated heterocycles using 3-Chloro-2,4-difluorophenol
Application Note & Protocols
Strategic Synthesis of Novel Fluorinated Heterocycles from 3-Chloro-2,4-difluorophenol
Abstract
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.[1][2][3] This guide details the strategic utilization of this compound as a versatile and highly functionalized starting material for the synthesis of novel, high-value fluorinated heterocycles. We present detailed synthetic pathways, step-by-step protocols, and mechanistic insights for the preparation of fluorinated benzofurans and dibenzofurans. The protocols are designed to be robust and reproducible, providing researchers in drug discovery and organic synthesis with a practical framework for accessing complex molecular architectures.
Introduction: The Power of Fluorine in Heterocyclic Chemistry
Heterocyclic moieties are present in approximately 85% of all biologically active compounds, forming the core scaffolds of countless pharmaceuticals.[3] The deliberate introduction of fluorine atoms into these structures has become a leading strategy in drug design.[4] The unique physicochemical properties of the carbon-fluorine bond—including its high strength, polarity, and the small steric footprint of the fluorine atom—can profoundly modulate a molecule's biological profile.[3][5] These modifications can lead to improved pharmacokinetics, such as longer drug half-lives due to increased resistance to metabolic breakdown, and enhanced pharmacodynamics by fine-tuning receptor binding interactions.[2]
This application note focuses on this compound, a readily available building block, as a strategic precursor for constructing complex fluorinated heterocycles. Its unique substitution pattern offers multiple, distinct reaction sites that can be selectively addressed to build molecular complexity.
The Strategic Versatility of this compound
The synthetic utility of this compound stems from its distinct reactive centers. The phenolic hydroxyl group provides a nucleophilic handle for O-alkylation and etherification reactions. The two fluorine atoms and one chlorine atom on the aromatic ring offer sites for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The fluorine atoms, being strongly electron-withdrawing, activate the ring, making it susceptible to attack by nucleophiles.[6][7]
Diagram 2: Workflow for 6-Chloro-5,7-difluoro-2-methylbenzofuran synthesis.
Experimental Protocols
Step 1: Synthesis of 1-(2-Bromoallyloxy)-3-chloro-2,4-difluorobenzene
-
Rationale: This step utilizes a standard Williamson ether synthesis to introduce an allyl group containing a vinyl bromide, which is essential for the subsequent intramolecular Heck cyclization. Anhydrous potassium carbonate is a cost-effective base, and acetone is an appropriate polar aprotic solvent for this SN2 reaction.
-
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 60.8 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (16.8 g, 121.6 mmol, 2.0 eq) and dry acetone (100 mL).
-
Add 2,3-dibromopropene (14.6 g, 73.0 mmol, 1.2 eq) dropwise to the stirring suspension.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone (2 x 20 mL).
-
Concentrate the combined filtrates under reduced pressure to yield a crude oil.
-
Purify the crude product by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford the title compound as a pale yellow oil.
-
Step 2: Synthesis of 6-Chloro-5,7-difluoro-2-methylbenzofuran
-
Rationale: This key step employs an intramolecular Heck reaction to form the furan ring. Palladium(II) acetate serves as the catalyst precursor, and tri(o-tolyl)phosphine is used as a ligand to stabilize the active palladium(0) species. Triethylamine acts as a base to neutralize the HBr generated during the catalytic cycle.
-
Procedure:
-
In a nitrogen-flushed Schlenk flask, dissolve 1-(2-bromoallyloxy)-3-chloro-2,4-difluorobenzene (5.0 g, 17.3 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Add palladium(II) acetate (194 mg, 0.865 mmol, 5 mol%), tri(o-tolyl)phosphine (527 mg, 1.73 mmol, 10 mol%), and triethylamine (4.8 mL, 34.6 mmol, 2.0 eq).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: 2% ethyl acetate in hexanes) to yield the final product.
-
Data Summary Table
| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Williamson Ether Synthesis | 2,3-Dibromopropene, K₂CO₃ | Acetone | 56 | 12-16 | 80-90 |
| 2 | Intramolecular Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF | 100 | 24 | 65-75 |
Synthetic Pathway II: Synthesis of a Fluorinated Dibenzofuran
Dibenzofurans are another class of heterocycles with significant applications in materials science and pharmaceuticals. This pathway demonstrates a more advanced strategy involving an initial Ullmann condensation followed by a palladium-catalyzed C-H activation/cyclization to construct the core structure.
Rationale and Mechanistic Insight
The key to this synthesis is the regioselective formation of a biaryl ether, followed by an intramolecular C-H activation to close the third ring. The Ullmann condensation is a classic method for forming C-O bonds. [8]The subsequent cyclization is a modern, atom-economical approach that avoids the need for pre-functionalization at the cyclization site.
Diagram 3: Workflow for 4-Chloro-3,1-difluorodibenzofuran synthesis.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-2,4-difluoro-1-(2-methoxyphenoxy)benzene
-
Rationale: This step employs a copper-catalyzed Ullmann condensation. Copper(I) iodide is the catalyst, and L-proline acts as a ligand to facilitate the coupling. DMSO is used as a high-boiling polar aprotic solvent suitable for this transformation.
-
Procedure:
-
To an oven-dried flask, add this compound (5.0 g, 30.4 mmol, 1.0 eq), 2-bromoanisole (6.8 g, 36.5 mmol, 1.2 eq), copper(I) iodide (289 mg, 1.52 mmol, 5 mol%), L-proline (350 mg, 3.04 mmol, 10 mol%), and potassium carbonate (8.4 g, 60.8 mmol, 2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMSO (60 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 18 hours.
-
Cool to room temperature, dilute with water (100 mL), and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography (eluent: gradient of 5% to 10% ethyl acetate in hexanes).
-
Step 2: Synthesis of 4-Chloro-3,1-difluorodibenzofuran
-
Rationale: This step involves a palladium-catalyzed intramolecular C-H arylation. The palladium catalyst activates a C-H bond on the methoxy-bearing ring, which then couples with the chlorinated/fluorinated ring to form the dibenzofuran. Pivalic acid is often used as an additive to promote the C-H activation step.
-
Procedure:
-
In a nitrogen-flushed flask, combine 3-chloro-2,4-difluoro-1-(2-methoxyphenoxy)benzene (3.0 g, 10.9 mmol, 1.0 eq), palladium(II) acetate (122 mg, 0.545 mmol, 5 mol%), and potassium carbonate (3.0 g, 21.8 mmol, 2.0 eq).
-
Add anhydrous dimethylacetamide (DMA, 40 mL) and pivalic acid (PivOH, 0.26 mL, 2.18 mmol, 0.2 eq).
-
Heat the mixture to 130 °C and stir for 24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to obtain the final dibenzofuran product.
-
Data Summary Table
| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Ullmann Condensation | 2-Bromoanisole, CuI, L-proline | DMSO | 120 | 18 | 70-80 |
| 2 | Intramolecular C-H Arylation | Pd(OAc)₂, PivOH, K₂CO₃ | DMA | 130 | 24 | 60-70 |
Conclusion
This compound serves as an exemplary building block for the efficient construction of complex, fluorinated heterocyclic systems. The distinct reactivity of its hydroxyl group and halogenated positions allows for a range of selective transformations, including classic etherification and modern metal-catalyzed cyclizations. The protocols detailed herein provide a reliable and adaptable foundation for researchers aiming to synthesize novel benzofurans and dibenzofurans, which are key scaffolds for the development of new therapeutics and functional materials.
References
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G. G. D. de Oliveira, et al. (2024). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 39:1, 2333066. [Link]
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Tavone, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1184. [Link]
-
Pal, S., & Kumar, G. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]
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Gorin, D. J., & Toste, F. D. (2007). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. Journal of the American Chemical Society, 129(35), 10988–10998. [Link]
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Katritzky, A. R., et al. (1998). Polymer-supported preparation of substituted phenols: A new example of simultaneous cyclization-cleavage reaction on solid phase. Tetrahedron Letters, 39(44), 8051-8054. [Link]
-
Beaudry, C. M., et al. (2018). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. The Journal of Organic Chemistry, 83(15), 8614–8633. [Link]
-
Hagenmaier, H., et al. (1992). Mixed chlorinated fluorinated Dibenzodioxins, Dibenzofurans, Biphenyls: Synthesis, Analysis and Formation. Organohalogen Compounds, 9, 101-104. [Link]
-
University of Southampton. (2010). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ePrints Soton. [Link]
-
Neumann, C. N., et al. (2016). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 138(49), 15881–15884. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26744. [Link]
-
Sloop, J. C., et al. (2002). Synthesis of Fluorinated Heterocycles. Journal of Fluorine Chemistry, 118(1-2), 135-147. [Link]
-
Williams, A. R., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(23), 7233–7241. [Link]
-
Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials, 15(20), 7244. [Link]
-
Chiacchio, U., & Rescifina, A. (2010). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Current Organic Chemistry, 14(10), 968-986. [Link]
-
LibreTexts Chemistry. (2024). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
MDPI. (n.d.). Special Issue: Cyclization Reactions in the Synthesis of Heterocyclic Compounds. Molecules. [Link]
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Application Notes: 3-Chloro-2,4-difluorophenol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 3-Chloro-2,4-difluorophenol as a Precursor in Agrochemicals
This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel agrochemicals. The strategic placement of chlorine and fluorine atoms on the phenol ring can impart unique physicochemical properties to derivative molecules, influencing their biological activity, metabolic stability, and target specificity. The introduction of fluorine, in particular, is a well-established strategy in agrochemical design to enhance efficacy.[1][2][3][4][5]
While publicly available literature does not detail the synthesis of a specific, commercially named agrochemical directly from this compound, its structural analogy to other halogenated phenols used in the synthesis of prominent herbicides suggests its utility. This guide will provide a comprehensive overview of a hypothetical application: the synthesis of a phenoxyacetic acid herbicide, "3-Chloro-2,4-difluorophenoxyacetic acid," drawing parallels to the established synthesis of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).[6][7] This serves to illustrate the practical application of this compound in agrochemical research and development.
Rationale for Hypothetical Synthesis: Building on a Proven Scaffold
Phenoxyacetic acid herbicides, such as 2,4-D, function as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid. This leads to uncontrolled, disorganized growth and ultimately, the death of susceptible broadleaf weeds.[8] The specific halogen substitution pattern on the phenyl ring is crucial for the herbicidal activity and selectivity of these compounds.[9][10][11]
The synthesis of 2,4-D is a well-documented process involving the reaction of 2,4-dichlorophenol with chloroacetic acid.[6][7] By substituting 2,4-dichlorophenol with this compound, we can hypothesize the synthesis of a novel phenoxyacetic acid herbicide. The presence of two fluorine atoms in the resulting molecule could potentially enhance its herbicidal efficacy, alter its spectrum of activity, or improve its environmental fate profile.
Hypothetical Synthesis of 3-Chloro-2,4-difluorophenoxyacetic Acid
The proposed synthesis of 3-Chloro-2,4-difluorophenoxyacetic acid from this compound is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.[12][13][14][15][16] In this reaction, the phenoxide ion, generated by treating the phenol with a base, acts as a nucleophile and displaces the chloride from chloroacetic acid.
Reaction Scheme:
Caption: Proposed synthesis of 3-Chloro-2,4-difluorophenoxyacetic acid.
Experimental Protocol: A Step-by-Step Guide
This protocol is a hypothetical procedure based on established methods for the synthesis of phenoxyacetic acids.[17][18][19]
Materials:
-
This compound
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents). Stir the mixture until the phenol is completely dissolved.
-
Williamson Ether Synthesis: To the phenoxide solution, add a solution of chloroacetic acid (1.1 equivalents) in water. Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the crude product. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Chloro-2,4-difluorophenoxyacetic acid.
Data Presentation: Expected Product Characteristics
| Property | Value |
| Chemical Name | 3-Chloro-2,4-difluorophenoxyacetic acid |
| Molecular Formula | C₈H₅ClF₂O₃ |
| Molecular Weight | 222.57 g/mol |
| Expected Yield | 70-85% (based on analogous reactions) |
| Physical Appearance | White to off-white crystalline solid |
Discussion: Structure-Activity Relationship
The introduction of the 3-chloro and 2,4-difluoro substituents on the phenoxyacetic acid scaffold is expected to influence its herbicidal properties. The electron-withdrawing nature of the halogen atoms can affect the acidity of the carboxylic acid group, which in turn can influence its uptake and translocation within the plant.[20] Furthermore, the specific substitution pattern can alter the binding affinity of the molecule to the auxin receptors in susceptible plants, potentially leading to enhanced herbicidal activity or a different weed control spectrum compared to existing phenoxy herbicides.[21][22][23][24][25]
Conclusion
While direct synthetic applications of this compound in commercial agrochemicals are not readily found in public domain literature, its chemical structure strongly suggests its potential as a valuable intermediate. The hypothetical synthesis of 3-Chloro-2,4-difluorophenoxyacetic acid, based on the well-established Williamson ether synthesis, provides a clear and practical example of how this compound can be utilized in the exploration of new herbicidal agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of next-generation crop protection solutions.
References
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemistry & Biodiversity, 1(5), 739-752.
- Wikipedia. (2024). 2,4-Dichlorophenoxyacetic acid.
- Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid.
- Huang, Y., Lu, P., Lan, H., Huang, D., Feng, Y., Ya, F., ... & Zhao, Z. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 15(1), 1-10.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.
- University of California, Davis. (n.d.). The Williamson Ether Synthesis.
- CN104829447A - Continuous synthetic method of phenoxy acetic acid. (2015).
- Harsanyi, M. C., & Sandford, G. (2015). The vibrant world of fluorine-containing agrochemicals. Pest Management Science, 71(1), 1-4.
- PubChem. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (2020).
- Maienfisch, P., Hall, R. G., & Rindlisbacher, A. (2003). The Importance of Fluorine in the Life Science Industry. CHIMIA, 57(11), 693-699.
- Huang, Y., Lu, P., Lan, H., Huang, D., Feng, Y., Ya, F., ... & Zhao, Z. (2026). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. Chemistry & Biodiversity, 23(1), e202502728.
- Chegg. (2022). Experiment 3: Williamson Ether Synthesis Introduction.
- Huang, Y., Lu, P., Lan, H., Huang, D., Feng, Y., Ya, F., ... & Zhao, Z. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 15(43), 30000-30009.
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
-
van der Ham, A. G. J., Barendregt, A., & van der Lans, R. G. J. M. (2019). The synthesis pathway of 2,4-D using an IPTC, as proposed in[14]. ResearchGate.
- ChemicalBook. (n.d.). Phenoxyacetic acid synthesis.
- Wikipedia. (2024). Williamson ether synthesis.
- BenchChem. (2025). The Pivotal Role of Chlorine: A Comparative Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Herbicides.
- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
- Huang, Y., Lu, P., Lan, H., Huang, D., Feng, Y., Ya, F., ... & Zhao, Z. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 15(43), 30000-30009.
- Huang, Y., Lu, P., Lan, H., Huang, D., Feng, Y., Ya, F., ... & Zhao, Z. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PubMed Central.
- EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their applic
- Liu, W., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry, 60(33), 8175-8182.
- Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity.
- ResearchGate. (2025). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity.
- ResearchGate. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
- Nufarm. (n.d.). PHENOXIES.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Chloro-2,4-difluorophenol
Introduction: The Strategic Importance of the 3-Chloro-2,4-difluorophenol Scaffold
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and specific halogenation patterns into aromatic scaffolds is a cornerstone of molecular design. The this compound moiety is a prime example of a privileged structural motif, offering a unique combination of electronic properties, metabolic stability, and synthetic versatility. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the phenyl ring significantly influences the molecule's reactivity and its interactions in biological systems. This makes it a valuable building block for the synthesis of a wide range of high-value compounds, from agrochemicals to advanced pharmaceutical intermediates.
However, the very features that make this scaffold attractive also present distinct challenges in its synthetic manipulation. The carbon-chlorine bond in such an electron-deficient system is notoriously less reactive in traditional palladium-catalyzed cross-coupling reactions compared to its bromide or iodide counterparts. Furthermore, the presence of an unprotected acidic phenol group can potentially complicate catalytic cycles through unwanted side reactions or catalyst inhibition.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on navigating the intricacies of palladium-catalyzed cross-coupling reactions with this compound. We will delve into the mechanistic underpinnings of key transformations, offer detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse in synthetic chemistry for the construction of biaryl and vinyl-aryl structures. When applied to this compound, it opens a direct route to a diverse array of substituted difluorophenols, which are precursors to numerous bioactive molecules. The primary challenge lies in the efficient oxidative addition of the palladium(0) catalyst to the robust C-Cl bond.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. For an electron-deficient aryl chloride like this compound, the oxidative addition step is typically rate-limiting. To overcome this hurdle, the use of highly electron-rich and sterically bulky phosphine ligands is paramount. These ligands stabilize the palladium(0) center and promote its insertion into the C-Cl bond. The choice of base is also critical; it must be strong enough to facilitate the transmetalation of the boronic acid partner without promoting undesired side reactions involving the phenolic proton.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of challenging aryl chlorides, which can be adapted for this compound.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Precursors to the active Pd(0) catalyst. |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or P,O-ligands (2-10 mol%) | Electron-rich and bulky ligands are crucial for the oxidative addition to the C-Cl bond.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3 equiv.) | Strong inorganic bases facilitate transmetalation. |
| Boronic Acid | Aryl- or vinylboronic acid (1.2-1.5 equiv.) | The coupling partner. |
| Solvent | Toluene, Dioxane, or THF/H₂O mixtures | Aprotic solvents are generally preferred. |
| Temperature | 80-120 °C | Elevated temperatures are often required to drive the reaction to completion. |
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous toluene
-
Degassed water
-
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%).
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask, followed by anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Heating and Monitoring: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Safety Precautions: Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. Toluene is flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative method for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[3][4] Applying this reaction to this compound allows for the direct introduction of a wide range of primary and secondary amines.
Mechanistic Considerations
Similar to the Suzuki coupling, the oxidative addition of palladium to the C-Cl bond is a critical step. The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine and facilitate the formation of the palladium-amido complex, which precedes the final reductive elimination step to form the C-N bond. The unprotected phenol can potentially be deprotonated by the strong base, but with careful selection of conditions, the desired amination can be achieved selectively.
Diagram: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Representative Reaction Conditions
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Common and effective palladium precursors. |
| Ligand | Bulky biaryl phosphines (e.g., XPhos, RuPhos) (2-6 mol%) | Essential for activating the C-Cl bond and promoting reductive elimination.[4] |
| Base | NaOtBu, LiHMDS, or K₃PO₄ (1.5-2.5 equiv.) | A strong, non-nucleophilic base is required for amine deprotonation.[5] |
| Amine | Primary or secondary amine (1.2-1.5 equiv.) | The nitrogen source for the C-N bond formation. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80-110 °C | Thermal energy is typically required for efficient coupling. |
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add NaOtBu (2.0 mmol, 2.0 equiv.) to a Schlenk flask.
-
Catalyst and Reagent Addition: Add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), this compound (1.0 mmol, 1.0 equiv.), and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent and Reaction: Add anhydrous toluene (5 mL), seal the flask, and stir the mixture at 100 °C.
-
Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. After completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Safety Precautions: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in an inert atmosphere. Phosphine ligands can be toxic and should be handled with care.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[6] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important intermediates in organic synthesis.
Mechanistic Insights
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide. This acetylide then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the product. For challenging substrates like this compound, copper-free conditions with specialized ligands may be necessary to avoid side reactions.
Diagram: Catalytic Cycles of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in a traditional Sonogashira coupling.
Representative Reaction Conditions
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%) | Standard palladium catalysts for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) | Activates the terminal alkyne. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and a solvent in some cases. |
| Alkyne | Terminal alkyne (1.1-1.5 equiv.) | The coupling partner. |
| Solvent | THF, DMF, or neat amine | Anhydrous conditions are important. |
| Temperature | Room temperature to 80 °C | Milder conditions are often sufficient compared to other couplings of aryl chlorides. |
Detailed Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in a mixture of THF (5 mL) and DIPA (2 mL) under an inert atmosphere, add the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.02 mmol, 2 mol%) to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by flash chromatography.
Safety Precautions: Copper(I) iodide is light-sensitive. Amines are corrosive and have strong odors. Handle all reagents in a well-ventilated fume hood.
IV. Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The cyanation of aryl halides is a valuable transformation, as the nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, and amines. For a substrate like this compound, this reaction provides a gateway to a variety of derivatives.
Mechanistic Overview
The palladium-catalyzed cyanation follows a similar catalytic cycle to other cross-coupling reactions. A key challenge is the potential for the cyanide anion to poison the palladium catalyst.[7] To mitigate this, less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often employed.[8] The choice of ligand is also critical for achieving high yields with aryl chlorides.
Representative Reaction Conditions
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Standard palladium precursors. |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky biaryl phosphines (2-10 mol%) | Effective ligands for cyanation reactions. |
| Cyanide Source | Zn(CN)₂ or K₄[Fe(CN)₆] (0.6-1.0 equiv.) | Less soluble cyanide sources to prevent catalyst poisoning.[9] |
| Solvent | DMF, DMAc, or NMP | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for the cyanation of aryl chlorides. |
Detailed Protocol: Palladium-Catalyzed Cyanation
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol, 1.0 equiv.), Zn(CN)₂ (0.6 mmol, 0.6 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and dppf (0.048 mmol, 4.8 mol%) in a Schlenk tube.
-
Solvent and Reaction: Add anhydrous DMF (4 mL) and seal the tube. Heat the reaction mixture at 120 °C.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature and dilute with ethyl acetate. Filter through Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Safety Precautions: Zinc cyanide is highly toxic. Handle with extreme care in a fume hood and avoid contact with acids, which can liberate hydrogen cyanide gas.
V. Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of this compound presents a powerful platform for the synthesis of complex and valuable molecules. While the inherent challenges of activating a C-Cl bond on an electron-deficient ring and the presence of a phenolic proton require careful consideration, the protocols outlined in these application notes provide a robust starting point for successful synthetic endeavors. The key to success lies in the judicious selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, and the optimization of reaction parameters such as base, solvent, and temperature. As the field of catalysis continues to evolve, the development of even more active and versatile catalysts will undoubtedly further expand the synthetic utility of this important building block, enabling the creation of next-generation pharmaceuticals and materials.
References
-
Angewandte Chemie International Edition. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
The Journal of Organic Chemistry. (2020). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. [Link]
-
Organic Chemistry Frontiers. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
-
The Journal of Organic Chemistry. (2002). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]
-
Organic Letters. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. [Link]
-
Journal of the American Chemical Society. (2010). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. [Link]
-
Molecules. (2021). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Aminations. [Link]
-
Angewandte Chemie International Edition. (2023). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. [Link]
-
Angewandte Chemie International Edition. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
YouTube. (2024). Reactivity and difficult substrates in cross-couplings. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
The Journal of Organic Chemistry. (2012). Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Letters. (2008). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
National Center for Biotechnology Information. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
Organic Chemistry Portal. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
The Strategic Synthesis of Advanced Fluoroquinolones from 3-Chloro-2,4-difluorophenol: A Detailed Guide
Introduction: The Versatility of Halogenated Phenols in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, halogenated synthons serve as foundational pillars for the construction of complex therapeutic agents. The strategic incorporation of fluorine and chlorine atoms into a molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, receptor binding affinity, and membrane permeability. 3-Chloro-2,4-difluorophenol is a prime exemplar of such a versatile building block. Its unique trifunctionalized aromatic core—featuring a reactive hydroxyl group and a distinct halogenation pattern—presents a rich tapestry of synthetic possibilities. This guide provides an in-depth exploration of the application of this compound in the synthesis of a potent class of antibacterial agents: the 3-quinolinecarboxylic acids. We will delineate the synthetic journey from this fundamental phenol to a complex, biologically active fluoroquinolone, underscoring the rationale behind each synthetic transformation.
From Phenol to a Key Benzoic Acid Intermediate: A Critical First Step
The initial transformation of this compound into a more functionalized intermediate is pivotal for the subsequent construction of the quinolone scaffold. A crucial intermediate in the synthesis of advanced fluoroquinolones is 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. The introduction of a carboxylic acid group onto the phenolic ring is a key enabling step.
Protocol 1: Ortho-Carboxylation of this compound
This protocol describes a plausible method for the regioselective carboxylation of this compound to yield 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a critical precursor for quinolone synthesis.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon dioxide (gas or dry ice)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DMF.
-
Carefully add sodium hydride to the DMF with stirring.
-
Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0°C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.
-
Cool the reaction mixture to -78°C (dry ice/acetone bath) and introduce carbon dioxide gas via a needle or add crushed dry ice in portions.
-
Maintain the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which can be purified by recrystallization.
The Synthesis of a Novel Quinolone Antibiotic: A Step-by-Step Walkthrough
With the key intermediate, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, in hand, the path is now clear for the construction of the quinolone core and subsequent functionalization. The following protocols are adapted from established synthetic routes for this class of compounds.[1]
Workflow for Quinolone Synthesis
Caption: Synthetic workflow for a novel quinolone antibiotic.
Protocol 2: Synthesis of the Quinolone Core
This multi-step protocol outlines the construction of the core quinolone structure.
Materials:
-
3-chloro-2,4-difluoro-5-hydroxybenzoic acid
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Diethyl malonate
-
Thionyl chloride (SOCl₂)
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethyl orthoformate
-
Acetic anhydride
-
Cyclopropylamine
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Appropriate solvents (e.g., acetone, toluene, ethanol)
Procedure:
-
Benzylation: Protect the hydroxyl group of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid by reacting it with benzyl bromide in the presence of potassium carbonate in a suitable solvent like acetone.
-
Condensation with Diethyl Malonate: Convert the benzylated benzoic acid to its acid chloride using thionyl chloride, followed by condensation with diethyl malonate to form the corresponding acylmalonate.
-
Hydrolysis and Decarboxylation: Treat the acylmalonate with p-toluenesulfonic acid in an aqueous medium to effect hydrolysis and decarboxylation, yielding the corresponding ethyl ketone.
-
Condensation with Ethyl Orthoformate: React the ketone with ethyl orthoformate in the presence of acetic anhydride to form the enol ether.
-
Cyclopropylamine Substitution: Introduce the cyclopropylamine at the N1 position by reacting the enol ether with cyclopropylamine.
-
Thermal Cyclization: Heat the resulting intermediate in a high-boiling solvent such as diphenyl ether to induce thermal cyclization, forming the quinolone ring system.
-
Ester Hydrolysis: Saponify the ethyl ester at the 3-position using sodium hydroxide in an aqueous alcohol solution to yield the carboxylic acid.
-
Debenzylation: Remove the benzyl protecting group via catalytic hydrogenation using palladium on carbon and hydrogen gas to afford the final quinolone core structure.
Data Summary
The following table summarizes typical data for the key steps in the synthesis.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Carboxylation | 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | C₇H₃ClF₂O₃ | 208.55 | 70-80 |
| Benzylation | Benzyl 3-chloro-2,4-difluoro-5-hydroxybenzoate | C₁₄H₉ClF₂O₃ | 298.67 | >90 |
| Cyclization | Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₅H₁₁ClF₂NO₃ | 341.70 | 60-70 |
| Final Product | 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₃H₇ClF₂NO₃ | 313.65 | >95 |
Mechanism of Action: The Fluoroquinolone Pharmacophore
Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, fluoroquinolones stabilize it and prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Conclusion: A Gateway to Novel Therapeutics
The synthetic pathway detailed herein demonstrates the utility of this compound as a valuable starting material for the synthesis of complex and potent pharmaceutical agents. The strategic placement of the chloro and difluoro substituents on the phenol ring is instrumental in guiding the subsequent chemical transformations and ultimately contributes to the biological activity of the final fluoroquinolone product. This guide serves as a testament to the power of rational drug design and the importance of versatile chemical building blocks in the ongoing quest for novel therapeutics.
References
-
Zhang, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-170. [Link]
-
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2,4-difluorophenol
Welcome to the technical support center for the synthesis of 3-Chloro-2,4-difluorophenol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). The information herein is curated to address specific challenges encountered during the synthesis of this critical chemical intermediate.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through a multi-step pathway, most commonly originating from 2,4-difluoroaniline. This route involves diazotization of the aniline derivative, followed by a Sandmeyer-type reaction to introduce the chloro group, and subsequent hydrolysis to yield the phenol. An alternative, though less common, approach is the direct hydroxylation of 1-chloro-2,4-difluorobenzene. Each of these methods presents a unique set of challenges that can impact yield, purity, and scalability.
Common Synthetic Pathway from 2,4-Difluoroaniline
A prevalent and scalable method for synthesizing this compound involves the diazotization of 2,4-difluoroaniline, followed by hydrolysis of the resulting diazonium salt.[1] This multi-step process requires careful control of reaction conditions to achieve high yields.[1]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of Diazonium Salt Formation
Symptoms:
-
Incomplete consumption of the starting aniline.
-
Formation of colored byproducts.
-
Low overall yield of the final phenol product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Diazotization | The reaction of the aromatic amine with nitrous acid to form the diazonium salt is incomplete. | 1. Temperature Control: Maintain the reaction temperature strictly between 0-5 °C to prevent the decomposition of nitrous acid.[1] 2. Monitor Nitrous Acid Excess: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the diazotization. If the test is negative, add more sodium nitrite solution dropwise.[1] 3. Ensure Complete Dissolution: Confirm that the 2,4-difluoroaniline is fully dissolved in the acidic solution before the addition of sodium nitrite.[1] |
| Decomposition of Diazonium Salt | Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. | 1. Maintain Low Temperature: Keep the temperature at 0-5 °C throughout the diazotization process and during the handling of the diazonium salt solution.[1] 2. Immediate Use: Use the diazonium salt solution immediately after its preparation as it is prone to decomposition over time.[1] |
| Azo Coupling Side Reaction | The diazonium salt can couple with electron-rich aromatic compounds, such as unreacted 2,4-difluoroaniline or the phenol product, to form colored azo compounds. | 1. Sufficient Acid: Use a sufficient excess of a strong acid (e.g., HCl, H₂SO₄) during diazotization to protonate the starting amine and prevent it from acting as a coupling partner.[1] 2. Low Temperature: Maintaining a low temperature minimizes the formation of phenolic impurities that can also act as coupling partners.[1] |
Issue 2: Inefficient Hydrolysis of the Diazonium Salt
Symptoms:
-
Low conversion of the diazonium salt to the desired phenol.
-
Formation of tarry or polymeric materials.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Hydrolysis Temperature | The replacement of the diazonium group with a hydroxyl group requires thermal energy. | 1. Controlled Heating: Gently warm the solution containing the diazonium salt to facilitate the hydrolysis and the evolution of nitrogen gas.[1] 2. Boiling Aqueous Solution: In some protocols, adding the diazonium salt solution to a boiling aqueous solution can improve the reaction rate and yield.[1] |
| Side Reactions of Aryl Cation | The aryl cation formed after the loss of N₂ is highly reactive and can lead to polymerization and the formation of tarry byproducts. | 1. Copper Catalyst: The presence of a copper catalyst, such as copper(II) sulfate, can sometimes improve the efficiency of the hydrolysis step.[1] 2. Two-Phase System: Employing a two-phase system (e.g., using an organic solvent like cyclopentyl methyl ether with water) during hydrolysis can help trap the desired phenol product in the organic phase, thereby minimizing side reactions.[1] |
Issue 3: Difficulty in Product Purification
Symptoms:
-
Co-elution of impurities with the product during chromatography.
-
Low purity of the isolated product as determined by analytical methods.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Formation of Isomeric Byproducts | Side reactions can lead to the formation of isomers that are difficult to separate from the desired product. | 1. Optimize Reaction Conditions: Carefully control reaction parameters (temperature, stoichiometry, reaction time) to minimize the formation of side products. 2. Chromatographic Separation: Utilize high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for effective separation. A Pentafluorophenyl (PFP) column can offer alternative selectivity for halogenated compounds.[2] |
| Residual Starting Materials or Intermediates | Incomplete reactions can leave unreacted starting materials or intermediates in the final product mixture. | 1. Monitor Reaction Completion: Use techniques like thin-layer chromatography (TLC) or HPLC to monitor the reaction until the starting material is consumed. 2. Aqueous Work-up: Perform a thorough aqueous work-up to remove any water-soluble impurities. Extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) is crucial.[1] |
| Formation of Polymeric Material | As mentioned earlier, the reactive aryl cation can lead to polymerization. | 1. Filtration: Filter the crude product solution to remove any insoluble polymeric material before further purification steps. 2. Solvent Selection: Choose appropriate solvents for extraction and chromatography that selectively dissolve the desired product while leaving polymeric residues behind. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method starts with 2,4-difluoroaniline. This involves a three-step sequence:
-
Diazotization: Conversion of the amino group of 2,4-difluoroaniline into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Sandmeyer Reaction: Introduction of the chloro group by reacting the diazonium salt with a copper(I) chloride catalyst. The Sandmeyer reaction is a versatile method for synthesizing aryl halides from aryl diazonium salts.[3][4]
-
Hydrolysis: Replacement of the diazonium group with a hydroxyl group, typically by heating the aqueous solution.
Q2: Why is temperature control so critical during the diazotization step?
A2: Temperature control is paramount for two main reasons. Firstly, the diazonium salt intermediate is thermally unstable and can readily decompose at temperatures above 5-10 °C, leading to a significant reduction in yield and the formation of unwanted byproducts. Secondly, nitrous acid, the diazotizing agent, is also unstable and decomposes at higher temperatures. Maintaining a temperature range of 0-5 °C ensures the stability of both the reagent and the intermediate, maximizing the efficiency of the reaction.[1]
Q3: What are the common side reactions to be aware of?
A3: The primary side reactions include:
-
Decomposition of the diazonium salt: This can lead to the formation of various byproducts.
-
Azo coupling: The diazonium salt can react with activated aromatic rings (like unreacted aniline or the phenol product) to form colored azo compounds. This is minimized by using excess acid to protonate any free aniline.[1]
-
Formation of tarry/polymeric material: The highly reactive aryl cation intermediate can lead to polymerization.[1]
Q4: Are there alternative synthetic methods for this compound?
A4: Yes, other methods exist, although they may be less common for large-scale production. One potential alternative is the direct hydroxylation of 1-chloro-2,4-difluorobenzene. However, direct hydroxylation of aromatic compounds can be challenging due to harsh reaction conditions and lack of regioselectivity, often resulting in a mixture of products.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: For reaction monitoring, Thin-Layer Chromatography (TLC) is a quick and effective method. For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred technique. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a formic acid modifier) is a good starting point.[2] For halogenated compounds, a Pentafluorophenyl (PFP) column can provide enhanced separation.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.
IV. Experimental Workflow & Diagrams
Workflow for Synthesis via Diazotization of 2,4-Difluoroaniline
The following diagram illustrates the key steps in the synthesis of this compound from 2,4-difluoroaniline.
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting logic for synthesis challenges.
V. References
-
A Practical Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Technical Support Center: Synthesis of 2,4-Difluorophenol. (2025). BenchChem.
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Reactions involving arenediazonium salts. (n.d.). Lumen Learning. Retrieved January 19, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved January 19, 2026, from [Link]
-
ANALYTICAL METHOD SUMMARIES. (2022, November 7). Eurofins.
-
Synthesis method of 3, 5-difluorophenol. (2021, April 6). Patsnap.
-
ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins.
-
Process for preparing chloro-difluorobenzene. (n.d.). European Patent Office. Retrieved January 19, 2026, from [Link]
-
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,4-Difluorophenol. (2025). BenchChem.
-
Process for synthesizing 2,3-difluoroaniline. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Activation and Hydroxylation Mechanism of Aromatic C-H and C-F of 3-Fluoro-l-tyrosine Catalyzed by the Heme-Dependent Tyrosine Hydroxylase. (2025, September 27). PubMed.
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses.
-
Overview on PFAS analytical methods. (n.d.). European Food Safety Authority. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene. (1994). Synthetic Communications, 24(4), 529–532.
-
Process for preparing 2-chloro-4-fluorophenol. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene. (2025). BenchChem.
-
Synthesis process of 3, 5-difluorophenol. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Process for the hydroxylation of 1,4-dichlorobenzene. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025, August 6). ResearchGate.
-
Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. (2025, August 5). ResearchGate.
-
Fabrication of sulfide nanoscale zero-valent iron and heterogeneous Fenton-like degradation of 2,4-Dichlorophenol. (2025, August 5). ResearchGate.
-
Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases. (2022, July 12). PubMed.
Sources
common byproducts in 3-Chloro-2,4-difluorophenol synthesis and their removal
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the synthesis of 3-Chloro-2,4-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the prevalent byproducts and provide robust troubleshooting strategies and detailed protocols for their effective removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most straightforward and frequently employed method for synthesizing this compound is through the direct electrophilic chlorination of 2,4-difluorophenol. This approach is favored for its simplicity and use of readily available starting materials. Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and elemental chlorine (Cl₂).
The underlying chemistry is an electrophilic aromatic substitution. The hydroxyl (-OH) group of the phenol is a potent activating group and directs incoming electrophiles to the ortho and para positions.[1][2] In the case of 2,4-difluorophenol, the para position is already occupied by a fluorine atom. The hydroxyl group strongly activates the ring, making it susceptible to chlorination. The two electron-withdrawing fluorine atoms deactivate the ring, but the activating effect of the hydroxyl group is dominant. The regioselectivity of the chlorination is therefore a crucial aspect to control.
Q2: What are the primary byproducts I should expect during the synthesis of this compound via chlorination?
During the electrophilic chlorination of 2,4-difluorophenol, the formation of several byproducts is possible due to the competing directing effects of the substituents and the potential for over-chlorination. The main byproducts are typically positional isomers and polychlorinated species.
The most common byproducts include:
-
5-Chloro-2,4-difluorophenol: This is the primary isomeric byproduct. Its formation is a result of chlorination at the other available position on the aromatic ring.
-
3,5-Dichloro-2,4-difluorophenol: This is a product of dichlorination, where the starting material or the mono-chloro product undergoes a second chlorination step.
-
Unreacted 2,4-difluorophenol: Incomplete reaction will lead to the presence of the starting material in the final product mixture.
-
Higher chlorinated phenols: Depending on the reaction conditions, further chlorination can lead to trichlorinated species, although these are typically formed in smaller amounts.[3][4]
The ratio of these byproducts is highly dependent on the reaction conditions, including the choice of chlorinating agent, solvent, temperature, and reaction time.
Q3: Why is controlling regioselectivity so critical in this synthesis?
Controlling regioselectivity—the specific position of the chlorine atom addition—is paramount for several reasons. Firstly, the desired biological or chemical properties are often unique to the 3-chloro isomer. Isomeric impurities may exhibit different reactivity, toxicity, or efficacy in downstream applications, such as in the synthesis of active pharmaceutical ingredients (APIs). Secondly, the physical properties of the isomeric byproducts, such as boiling points and solubility, can be very similar to the desired product. This makes their separation challenging and can lead to lower yields and purity of the final product.[5][6] Therefore, optimizing the reaction to favor the formation of the 3-chloro isomer is a key objective.
Troubleshooting Guide
Problem 1: My GC-MS analysis shows multiple peaks of the same mass, indicating the presence of isomeric byproducts. How can I improve the selectivity for the 3-chloro isomer?
Probable Cause: The formation of multiple isomers, primarily 5-Chloro-2,4-difluorophenol, is a common issue arising from insufficient control over the reaction's regioselectivity. The choice of chlorinating agent and reaction conditions plays a significant role here.
Solution:
-
Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often preferred over elemental chlorine as it can offer better regioselectivity under controlled conditions.[7][8][9]
-
Solvent Effects: The polarity of the solvent can influence the selectivity. Nonpolar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents may help to optimize the isomer ratio.
-
Temperature Control: Running the reaction at a lower temperature can enhance selectivity. Start the reaction at 0°C and allow it to slowly warm to room temperature. This can help to minimize the formation of undesired isomers.
-
Catalyst System: The use of a mild Lewis acid catalyst or specific sulfur-containing catalysts has been shown to improve para-selectivity in the chlorination of some phenols.[8][10][11] While the target here is an ortho-position relative to one fluorine and meta to the other, careful selection of a catalyst could potentially modulate the isomer distribution.
Experimental Protocol for Improved Selectivity:
-
Dissolve 2,4-difluorophenol in a nonpolar solvent (e.g., dichloromethane) in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.0-1.1 equivalents) in the same solvent to the reaction mixture over 1-2 hours.
-
Maintain the temperature at 0-5°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a dilute aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the new isomer ratio.
Problem 2: The purity of my final product is low due to the presence of a dichlorinated byproduct, 3,5-Dichloro-2,4-difluorophenol. How can I avoid this?
Probable Cause: The formation of dichlorinated byproducts is a result of over-chlorination. This typically occurs when an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long.
Solution:
-
Stoichiometry Control: Use a precise amount of the chlorinating agent. It is recommended to use a slight excess (1.05 equivalents) to ensure full conversion of the starting material, but avoid larger excesses.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC, or HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the dichlorinated product.
-
Controlled Addition: Add the chlorinating agent slowly and at a low temperature to maintain better control over the reaction.
Problem 3: I am struggling to separate the this compound from its 5-chloro isomer. What are the recommended purification methods?
Probable Cause: Positional isomers of chlorinated phenols often have very similar physical properties, making their separation by standard techniques like distillation difficult.
Solution: A multi-step purification strategy is often necessary.
-
Fractional Distillation under Reduced Pressure: While challenging, this can be the first step to enrich the desired isomer. The boiling points of the isomers may be close, but a good fractional distillation setup can achieve partial separation.
-
Crystallization: If the crude product is a solid or can be solidified, fractional crystallization can be an effective method. Different isomers may have different solubilities in a given solvent system, allowing for the selective crystallization of one isomer. Experiment with a range of solvents (e.g., hexane, heptane, or mixtures with a more polar solvent like toluene).
-
Preparative Chromatography: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. Reverse-phase HPLC using a C18 column with a methanol/water or acetonitrile/water mobile phase can effectively separate positional isomers.[5][12][13]
-
Complexation: In some cases, separation can be achieved by selective complexation. For instance, certain metal salts can preferentially form complexes with one isomer, allowing it to be precipitated and then recovered.[6]
Detailed Protocol for Purification by Column Chromatography:
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Summary of Byproducts and Removal Strategies
| Byproduct Name | Structure | Probable Cause | Recommended Removal Method |
| 5-Chloro-2,4-difluorophenol | Isomer | Lack of regioselectivity | Fractional distillation, Crystallization, Preparative HPLC[5][14] |
| 3,5-Dichloro-2,4-difluorophenol | Dichlorinated product | Over-chlorination | Careful stoichiometry control, Column chromatography |
| 2,4-difluorophenol | Unreacted starting material | Incomplete reaction | Column chromatography, Distillation |
Visual Workflows
Synthesis Pathway and Byproduct Formation
Caption: A general workflow for the purification of this compound.
References
-
Huang, G., Weihua, Z., & Zhiren, Z. (1996). Separation of Positional Isomers of Chlorophenols by Reverse Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 19(6), 899-911. [Link]
-
Huang, G., Zhang, W., & Zhang, Z. (1996). Separation of Positional Isomers of Chlorophenols by Reverse Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 19(6), 899-911. [Link]
-
Usman, M., et al. (2019). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 53(21), 12586-12595. [Link]
- Leston, G. (1984). Process for separating chlorinated phenols. U.S.
-
Kofman, S. (1992). Chromatographic Determination of Chlorophenols. Journal of Chromatographic Science, 30(7), 253-265. [Link]
-
Chen, Y., et al. (2020). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Molecules, 25(18), 4202. [Link]
-
Panigrahi, A. K., et al. (2007). Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium. International Journal of Chemical Kinetics, 39(10), 577-584. [Link]
-
Khan Academy. (2021, November 18). Electrophilic substitution of phenol. [Link]
-
Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]
-
U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for Chlorinated Phenols. [Link]
- Hooker Chemical Corporation. (1960). Process for production of chlorinated phenols with recovery of hydrochloric acid. U.S.
-
Quora. (2023, March 31). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?[Link]
-
ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
-
British Columbia Ministry of Environment. (2017, July 10). Chlorinated and Non-Chlorinated Phenols in Water. [Link]
- Central Glass Company, Limited. (1991). Process for preparing 2-chloro-4-fluorophenol. U.S.
-
Osbourn, J. (2020, June 20). Regioselectivity of Radical Halogenation. [Link]
- Bayer Aktiengesellschaft. (2002). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]
-
Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Catalysts, 11(7), 834. [Link]
-
University of Calgary. (n.d.). Ch4: Selectivity. [Link]
-
Medicines for All Institute. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(6), 1054-1061. [Link]
- CN106349025A. (2017).
- CN106883103B. (2019).
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. [Link]
-
Khan Academy. (2022, August 3). Selectivity in Chlorination. [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]
-
Wang, Y., et al. (2019). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega, 4(7), 12436-12444. [Link]
-
International Agency for Research on Cancer. (2017). 2,4-DICHLOROPHENOXYACETIC ACID. [Link]
Sources
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- 2. byjus.com [byjus.com]
- 3. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2947790A - Process for production of chlorinated phenols with recovery of hydrochloric acid - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
- 7. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]
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- 13. jcsp.org.pk [jcsp.org.pk]
- 14. mdpi.com [mdpi.com]
methods for increasing the yield of 3-Chloro-2,4-difluorophenol synthesis
Answering the user's request.## Technical Support Center: Synthesis of 3-Chloro-2,4-difluorophenol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This critical intermediate is foundational in the development of various pharmaceuticals and agrochemicals. However, its synthesis presents unique challenges, primarily centered on achieving high yield and regioselectivity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions, but the underlying chemical principles to empower your research.
The synthesis of this compound is not a single, straightforward reaction but a choice between several multi-step pathways. The optimal route often depends on the availability of starting materials and the scale of the reaction. The two most common strategies involve either the functionalization of a pre-existing aniline or the direct, selective chlorination of a difluorophenol. Understanding these pathways is the first step in effective troubleshooting.
Technical Support Center: Purification of 3-Chloro-2,4-difluorophenol
Welcome to the technical support center for the purification of 3-Chloro-2,4-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of this compound in your laboratory experiments.
Understanding the Compound: Physicochemical Properties and Impurity Profile
This compound (CAS No. 2268-00-0) is a halogenated aromatic compound with the molecular formula C₆H₃ClF₂O. A solid at room temperature, its purification is critical for its use in the synthesis of pharmaceuticals and other specialty chemicals.[1] The key to successful purification lies in understanding its properties and the likely impurities that may be present.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Chloro-2,6-difluorophenol | 3-Chloro-2-fluorophenol |
| Molecular Weight | 164.54 g/mol [2] | 164.54 g/mol [2] | 146.54 g/mol [3] |
| Physical Form | Solid[2] | Solid[2] | Not specified |
| CAS Number | 2268-00-0[1] | 261762-51-0[2] | 2613-22-1[3] |
Common Impurities to Consider
The most common route for the synthesis of this compound involves the diazotization of 3-chloro-2,4-difluoroaniline, followed by hydrolysis of the diazonium salt.[4][5] This process can introduce several types of impurities:
-
Unreacted Starting Material: Residual 3-chloro-2,4-difluoroaniline.
-
Positional Isomers: Isomers of 3-chloro-2,4-difluoroaniline present in the starting material can lead to the formation of isomeric chlorodifluorophenols. The separation of these isomers can be challenging due to their similar physical properties.
-
Azo Coupling Byproducts: The highly reactive diazonium salt can couple with the phenol product or unreacted aniline to form colored azo compounds.[4]
-
Decomposition Products: Diazonium salts are unstable and can decompose, leading to various byproducts.[4]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as inorganic salts, may be present in the crude product.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here’s how to troubleshoot:
-
Increase the Solvent Volume: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil.
-
Lower the Temperature: Ensure the boiling point of your solvent is lower than the melting point of this compound. If the melting point is unknown, a good starting point is to use a lower boiling point solvent.
-
Change the Solvent System: The solubility profile of your compound in the chosen solvent may be unsuitable. Experiment with different solvents or solvent pairs. A good strategy is to use a solvent in which the compound is highly soluble and another in which it is poorly soluble (a solvent/anti-solvent system).[6][7]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
Q2: After recrystallization, my product is still colored. How can I remove the color?
A2: Colored impurities are common, especially from azo coupling side reactions.
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[7] The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your product, reducing the yield.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.
-
Column Chromatography: If recrystallization fails to remove the color, column chromatography is a more effective method for separating compounds with different polarities.
Q3: My recovery from recrystallization is very low. How can I improve the yield?
A3: Low recovery is a common issue. Here are some tips to maximize your yield:
-
Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product.[8] Any excess solvent will retain more of your dissolved product upon cooling.
-
Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.
-
Second Crop of Crystals: Concentrate the mother liquor (the solution remaining after the first filtration) by boiling off some of the solvent and then cooling again to obtain a second crop of crystals.[6] Be aware that the second crop may be less pure than the first.
-
Scrape the Flask: Use a spatula to scrape the inside of the flask to recover all the crystals.
Column Chromatography Troubleshooting
Q4: I'm having trouble separating my product from an impurity with a very similar Rf value on the TLC plate.
A4: Separating compounds with similar polarities is a common challenge in chromatography.
-
Optimize the Mobile Phase: Experiment with different solvent systems. A less polar mobile phase will generally increase the separation (increase the difference in Rf values). Try mixtures of hexanes and ethyl acetate or dichloromethane in varying ratios.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. This can improve the separation of closely eluting compounds.
-
Use a Different Stationary Phase: For halogenated compounds, a pentafluorophenyl (PFP) stationary phase can offer different selectivity compared to standard silica gel and may improve separation.
-
Column Dimensions: A longer and narrower column can provide better resolution.
Q5: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?
A5: Streaking is often caused by overloading the sample or strong interactions with the stationary phase.
-
Load Less Sample: Overloading is a common cause of streaking. Reduce the amount of crude material applied to the TLC plate or column.
-
Use a More Polar Solvent: If the compound is highly polar, it may interact strongly with the silica gel. A more polar mobile phase can help to reduce streaking.
-
Add a Modifier: For acidic compounds like phenols, adding a small amount of acetic acid to the mobile phase can improve the peak shape.
-
Dry Loading: If your compound is not very soluble in the mobile phase, consider "dry loading." Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.
Vacuum Distillation Troubleshooting
Q6: My compound seems to be decomposing during vacuum distillation, even under reduced pressure.
A6: Thermal decomposition can still occur under vacuum if the temperature is too high.
-
Improve the Vacuum: A lower pressure will result in a lower boiling point. Check your vacuum pump and system for leaks to ensure you are achieving the lowest possible pressure.
-
Use a Short Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Fractional Distillation: If impurities have a close boiling point, a fractional distillation column can improve separation at a lower temperature.
Detailed Purification Protocols
Here are step-by-step protocols for the most common purification techniques for this compound.
Protocol 1: Recrystallization
This protocol provides a general guideline for recrystallization. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., hexanes, toluene, ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature.[7] Common solvent pairs for phenols include ethanol/water or toluene/hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Workflow for Recrystallization
Sources
- 1. Phenol, 3-chloro-2,4-difluoro- | 2268-00-0 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-Chloro-2-fluorophenol | C6H4ClFO | CID 2773712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. athabascau.ca [athabascau.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Williamson Ether Synthesis with 3-Chloro-2,4-difluorophenol
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the Williamson ether synthesis, specifically focusing on the challenging substrate, 3-Chloro-2,4-difluorophenol. Due to its electron-deficient nature, this phenol presents unique challenges that require careful optimization of reaction conditions to achieve high yields and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I fix this?
Low yields when using this compound are common and can stem from several factors related to its chemical properties. The electron-withdrawing effects of the halogen substituents increase the acidity of the phenolic proton but decrease the nucleophilicity of the resulting phenoxide, making the S_N2 reaction sluggish.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The phenol may be acidic, but a sufficiently strong base is required to ensure complete and irreversible formation of the phenoxide nucleophile.
-
Solution: Switch to a stronger, non-nucleophilic base. While weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient for some phenols[1], electron-deficient phenols benefit from stronger bases like sodium hydride (NaH) or potassium hydride (KH).[2][3] These bases irreversibly deprotonate the alcohol, driving the equilibrium towards the more reactive alkoxide.[2][3]
-
-
Poor Nucleophilicity of the Phenoxide: The electron-withdrawing fluorine and chlorine atoms stabilize the negative charge on the phenoxide, making it a weaker nucleophile.
-
Solution: Optimize your solvent choice. Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[2][4][5] These solvents effectively solvate the cation (e.g., Na⁺ or K⁺), leaving a more "naked" and reactive phenoxide anion to participate in the S_N2 reaction.[2][6][7] Protic solvents should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.[2][4]
-
-
Inappropriate Alkylating Agent: The Williamson ether synthesis is an S_N2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[3][4]
-
Solution: Ensure you are using a primary alkyl halide.[3][8] The reactivity order for the leaving group is I > Br > Cl.[9][10] Secondary alkyl halides will lead to significant competition from elimination reactions, and tertiary alkyl halides are generally unsuitable as they almost exclusively yield alkenes.[3][4]
-
-
Presence of Water: The reaction is highly sensitive to moisture.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?
The formation of an alkene is a classic sign that the E2 elimination pathway is outcompeting the desired S_N2 substitution.[7] The phenoxide, being the conjugate base of an alcohol, is a strong base, which can promote elimination.[12]
Possible Causes & Solutions:
-
Sterically Hindered Alkyl Halide: This is the most common cause.
-
Solution: The most effective strategy is to use a primary alkyl halide.[7] Secondary alkyl halides are prone to elimination, and tertiary halides will almost exclusively give the alkene product.[3][4] If synthesizing an asymmetrical ether, always choose the reaction pathway that utilizes the less sterically hindered alkyl halide.[2][12]
-
-
High Reaction Temperature: Higher temperatures provide the activation energy needed for the elimination pathway, which often has a higher energy barrier than substitution.[2]
Q3: My analysis shows evidence of C-alkylation. Why is this happening and can it be prevented?
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[1][4] While O-alkylation is generally favored, certain conditions can promote alkylation at the ortho and para positions of the ring.
Possible Causes & Solutions:
-
Solvent and Counter-ion Effects: The choice of solvent and the cation from the base can influence the site of alkylation.
-
Solution: Polar aprotic solvents like DMF and DMSO, which are recommended for enhancing O-nucleophilicity, generally favor O-alkylation. This is because they strongly solvate the counter-ion, leaving the oxygen atom more available for reaction. While less common with electron-deficient phenols, if C-alkylation persists, exploring different base/solvent combinations may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base for deprotonating this compound?
The increased acidity of halogenated phenols means a wider range of bases can be used compared to simple alcohols.[9] However, for optimal results, a strong base is recommended to ensure rapid and complete formation of the phenoxide.
| Base | Type | pKa (Conj. Acid) | Comments |
| NaH / KH | Strong, Non-nucleophilic | ~35 (H₂) | Highly Recommended. Irreversibly forms the phenoxide.[2][3] Requires strictly anhydrous conditions. |
| NaOH / KOH | Strong | ~15.7 (H₂O) | Can be effective for aryl ethers.[1] The reaction may be an equilibrium; removal of water can drive it forward. |
| K₂CO₃ / Cs₂CO₃ | Weaker | ~10.3 (HCO₃⁻) | Often used for phenols.[1] Cesium carbonate (Cs₂CO₃) is known to accelerate S_N2 reactions. May require higher temperatures. |
For this specific substrate, starting with Sodium Hydride (NaH) in an anhydrous polar aprotic solvent is the most robust approach.
Q2: How does the choice of alkylating agent impact the reaction?
The structure of the alkylating agent is critical because the reaction proceeds via an S_N2 mechanism.[1][4]
-
Substrate: Methyl and primary alkyl halides are ideal.[3]
-
Leaving Group: The efficiency of the leaving group follows the trend I > Br > Cl > F. Using an alkyl iodide or bromide will result in faster reaction rates compared to an alkyl chloride.[9][10]
-
Steric Hindrance: Avoid secondary and tertiary halides. Secondary halides give mixtures of ether and alkene, while tertiary halides give almost exclusively alkene.[3][13]
Q3: What is the recommended temperature range and reaction time?
A typical temperature range for the Williamson ether synthesis is 50 to 100 °C .[4][6]
-
For a reactive primary alkyl halide, starting at a lower temperature (e.g., 50-70 °C) is advisable to minimize side reactions.
-
If the reaction is sluggish, the temperature can be increased, but this also increases the risk of elimination, especially if a secondary halide is used.[6]
Reaction times can vary from 1 to 8 hours .[4] The best practice is to monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) to determine when the starting material has been consumed.
Q4: What is a general experimental protocol I can use as a starting point?
The following is a generalized protocol that should be optimized for your specific alkylating agent.
Experimental Protocol: General Procedure
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Alkoxide Formation:
-
Add anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of phenol).
-
Add this compound (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
-
Ether Formation:
-
Slowly add the primary alkyl halide (1.0 - 1.2 eq) to the phenoxide solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC until the phenol is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.[8]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[14]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation, depending on the physical properties of the desired ether.[8]
-
References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]
-
Williamson Ether Synthesis. (2025). J&K Scientific LLC. Retrieved January 19, 2026. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved January 19, 2026. [Link]
-
Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 19, 2026. [Link]
-
Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. (2020). RSC Publishing. Retrieved January 19, 2026. [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Course Hero. Retrieved January 19, 2026. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 19, 2026. [Link]
-
Illustrate with examples the limitations of Williamson's synthesis. (2025). askIITians. Retrieved January 19, 2026. [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 19, 2026. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved January 19, 2026. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Retrieved January 19, 2026. [Link]
-
Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2025). ResearchGate. Retrieved January 19, 2026. [Link]
-
Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. (n.d.). SciSpace. Retrieved January 19, 2026. [Link]
-
Understanding Williamson Synthesis: The Art of Ether Creation. (2026). Oreate AI Blog. Retrieved January 19, 2026. [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. francis-press.com [francis-press.com]
- 10. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
- 11. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Troubleshooting Low Yield in Quinolinecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of quinolinecarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Here, we move beyond simple procedural lists to explore the causality behind experimental challenges, providing you with robust, field-proven solutions.
Introduction: The Challenge of Synthesizing Quinolinecarboxylic Acids
The quinoline core is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] However, its synthesis, particularly of carboxylic acid derivatives, is often plagued by challenges such as harsh reaction conditions, side-product formation, and purification difficulties, all of which can drastically reduce yields.[1] This guide provides a structured approach to troubleshooting these issues across several common synthetic routes.
General Troubleshooting Principles
Before delving into specific reaction types, it's crucial to ensure fundamental parameters are controlled. Low yields can often be traced back to these basics.
Q1: My reaction is sluggish or failing, regardless of the specific named reaction used. What are the first things I should check?
A1: Always begin by verifying the quality and stoichiometry of your starting materials.
-
Reagent Purity: Ensure anilines are free of oxidation products (often dark in color) and that aldehydes have not oxidized to carboxylic acids. Use freshly distilled or purified starting materials if there is any doubt. Contaminants can interfere with catalysis and promote side reactions.[2]
-
Solvent Quality: Use dry, high-purity solvents, especially for reactions sensitive to moisture. Water can hydrolyze intermediates or deactivate certain catalysts.
-
Stoichiometry: Precisely measure all reactants. An incorrect ratio can halt the reaction prematurely or favor the formation of byproducts.
-
Inert Atmosphere: For reactions involving air-sensitive reagents or intermediates, such as those using organometallic catalysts or certain strong bases, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
Troubleshooting by Synthetic Route
This section addresses issues specific to the most common methods for synthesizing quinolinecarboxylic acids.
The Doebner Reaction
The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a direct route to 2-substituted quinoline-4-carboxylic acids.[1][3] However, its efficiency is highly dependent on the substrates and conditions.
Q2: My Doebner reaction is producing a low yield, especially with an electron-deficient aniline. Why is this happening and how can I fix it?
A2: This is a classic challenge with the Doebner reaction. The nucleophilicity of the aniline is critical for the initial step.[4]
-
Causality: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aniline ring decrease its nucleophilicity, slowing down the initial condensation step and making it less competitive with side reactions. Conventional Doebner conditions often give low yields with these substrates.[5][6]
-
Solution: The Doebner Hydrogen-Transfer Reaction: A modified approach can be significantly more effective. This method is specifically designed for anilines with electron-withdrawing groups and can also be applied to other aniline types.[5][7] Optimization of the acid catalyst and solvent system is key. For example, using BF₃·THF in acetonitrile has been shown to improve yields where traditional conditions fail.[5][6]
Q3: My Doebner-von Miller reaction (using an α,β-unsaturated carbonyl instead of pyruvic acid/aldehyde) is resulting in a thick, dark tar. What causes this and how can it be prevented?
A3: Tar formation is the most common failure mode in the Doebner-von Miller synthesis.[8]
-
Causality: The reaction is run under strong acidic conditions, which are highly effective at catalyzing the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][4][8] This self-condensation/polymerization competes directly with the desired quinoline formation.
-
Primary Solution: Biphasic Solvent System: This is the most effective strategy to suppress polymerization.[1][4][9] By sequestering the acid-sensitive carbonyl compound in a non-polar organic phase (e.g., toluene) away from the aqueous acidic phase containing the aniline, you dramatically reduce its concentration in the acidic medium, thus minimizing self-polymerization.[4]
-
Secondary Solutions:
-
Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic aniline solution. This keeps the instantaneous concentration of the carbonyl low.[8]
-
Temperature Control: While heat is required, excessive temperatures accelerate polymerization. Maintain the lowest effective temperature for the reaction.[4][8]
-
Workflow: Diagnosing and Solving Tar Formation in Doebner-von Miller Synthesis
Caption: Troubleshooting workflow for tar formation in Doebner-von Miller reactions.
The Pfitzinger Reaction
The Pfitzinger reaction, which condenses an isatin with a carbonyl compound containing an α-methylene group under basic conditions, is a powerful method for synthesizing quinoline-4-carboxylic acids.[5][10][11]
Q4: My Pfitzinger reaction yield is poor, and the workup is complicated. What are the key parameters to optimize?
A4: The Pfitzinger reaction's success hinges on the stability of the reactants under strong basic conditions and the efficiency of the cyclization.
-
Causality: The reaction requires a strong base (e.g., KOH) to deprotonate the α-methylene compound and facilitate the initial condensation with the isatin.[10] However, harsh conditions (strong base, high temperature) can cause decomposition of sensitive starting materials or products.[10] Isatins with functional groups unstable in base are not suitable for this reaction.[5][6]
-
Solutions:
-
Base and Solvent: Ensure complete dissolution of the base (e.g., KOH in ethanol/water). Incomplete dissolution can lead to a heterogeneous reaction and lower yields.
-
Temperature and Time: Monitor the reaction progress by TLC. Prolonged heating can lead to side products. Find the minimum time required for the consumption of the isatin.
-
Workup Procedure: The product is a carboxylic acid, which will exist as a carboxylate salt in the basic reaction mixture. Acidification is required to precipitate the product. Acidify slowly in an ice bath to control exotherms and obtain a more crystalline, purer precipitate.
-
Protocol: General Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid
-
Setup: In a round-bottom flask, dissolve potassium hydroxide (3.0-4.0 equiv.) in a mixture of ethanol and water.
-
Addition of Reactants: To the basic solution, add the substituted isatin (1.0 equiv.) and the carbonyl compound (e.g., a 4'-substituted acetophenone, 1.1 equiv.).
-
Reaction: Heat the mixture to reflux. The reaction time can vary significantly (12-48 hours) depending on the substrates.[10] Monitor the disappearance of the isatin using TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the dark solution with concentrated HCl or acetic acid until the pH is acidic (pH ~4-5), which will cause the product to precipitate.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a cold organic solvent (e.g., ethanol or ether) to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF.
The Gould-Jacobs Reaction
This reaction is a cornerstone for producing 4-hydroxyquinoline-3-carboxylate derivatives, which can be subsequently hydrolyzed and decarboxylated. The main challenge is the high-temperature cyclization step.[12][13]
Q5: The thermal cyclization step in my Gould-Jacobs synthesis is inefficient, leading to low yields or product degradation. How can I optimize this critical step?
A5: The high activation energy of the 6-electron electrocyclization is the primary hurdle.[12]
-
Causality: The intramolecular cyclization of the anilidomethylenemalonate intermediate requires very high temperatures, often >250 °C.[2][12] This thermal stress can lead to charring and decomposition of the desired product, creating a narrow optimal window for reaction time and temperature.[14]
-
Solutions:
-
Systematic Optimization: A thorough time-temperature study is essential. As shown in the table below, increasing the temperature can dramatically improve yield, but extending the reaction time at that high temperature can be detrimental.[12][14]
-
High-Boiling Solvents: Using an inert, high-boiling solvent like Dowtherm A or mineral oil can provide more uniform heating and better temperature control compared to running the reaction neat.[2][12]
-
Microwave Irradiation: This is a modern and highly effective solution. Microwave heating can dramatically shorten reaction times (from hours to minutes) and often improves yields by minimizing the time the product is exposed to high temperatures.[14][15]
-
Alternative Catalysts: For the cyclization step, Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under milder conditions (e.g., 80-100 °C) compared to thermal methods, offering excellent yields.[15]
-
Table 1: Gould-Jacobs Reaction Optimization Data
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Observation |
| 1 | 250 | 20 | 1 | Incomplete cyclization, intermediate remains.[14] |
| 2 | 300 | 20 | 37 | Good conversion, but some degradation likely.[14] |
| 3 | 300 | 30 | 28 | Significant product degradation observed.[14] |
| 4 | 300 | 5 | 47 | Optimal balance of cyclization and stability. [14] |
| Data adapted from a microwave-assisted synthesis of a 4-hydroxyquinoline derivative.[14] |
The Friedländer Synthesis
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[16][17] While versatile, it is often challenged by side reactions and regioselectivity issues.
Q6: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the outcome?
A6: Regioselectivity is a common and complex issue in this synthesis.[18][19]
-
Causality: Condensation can occur on either side of the unsymmetrical ketone's carbonyl group. The outcome is governed by a delicate balance of steric hindrance and the kinetic vs. thermodynamic stability of the enolate/enamine intermediates.
-
Solutions:
-
Catalyst Selection: The choice of catalyst can strongly influence the regiochemical outcome. Specific amine catalysts or the use of ionic liquids can favor the formation of one regioisomer.[18][19]
-
Substrate Modification: Pre-installing a directing group on the α-carbon of the ketone can force the cyclization to occur at a specific position.[18][19]
-
Reaction Conditions: Systematically screen reaction temperatures and solvents. In some cases, lower temperatures may favor the kinetically preferred product, while higher temperatures favor the thermodynamically more stable product.
-
Diagram: Controlling Regioselectivity in Friedländer Synthesis
Caption: Strategies to address poor regioselectivity in the Friedländer synthesis.
Q7: My Friedländer reaction is failing due to self-condensation of the ketone starting material. How do I prevent this?
A7: The self-condensation (an aldol reaction) of the ketone is a major competing side reaction, especially under basic conditions.[19][20]
-
Causality: The α-methylene ketone can react with itself instead of with the 2-aminoaryl carbonyl compound.
-
Solutions:
-
Use an Acid Catalyst: Shifting from basic to acidic conditions (e.g., p-TsOH, HCl) can disfavor the aldol side reaction.[8]
-
Choose a More Reactive Ketone: If the methylene ketone used is significantly more reactive than the 2-aminoaryl ketone, the desired cross-condensation will be favored.[20]
-
Use a Non-Enolizable Carbonyl: If your synthesis allows, using a carbonyl partner that cannot enolize will completely prevent self-condensation.[20]
-
References
- BenchChem (2025). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
- BenchChem (2025).
- International Journal of Pharmaceutical Sciences.
- BenchChem (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Biotage (2012). AN056 Gould-Jacobs Quinoline-forming Reaction.
- Thakur, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH.
- BenchChem (2025). Byproduct formation in the Doebner-von Miller reaction.
- BenchChem (2025). Optimizing reaction conditions for quinolinone synthesis.
- BenchChem (2025). Overcoming challenges in the synthesis of substituted quinolines.
- BenchChem (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Rangel-Vega, A., et al. (2015).
- BenchChem (2025).
- Wikipedia. Gould–Jacobs reaction.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- White, J.D., et al. (2015).
- Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Manske, R. H. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions.
- Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Wikipedia. Combes quinoline synthesis.
- Wikipedia. Friedländer synthesis.
- J&K Scientific LLC (2025). Friedländer Synthesis.
- Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Lahna, O., et al. (2022).
- Lahna, O., et al. (2022). Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Moroccan Journal of Heterocyclic Chemistry.
- IIP Series. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. ablelab.eu [ablelab.eu]
- 15. mdpi.com [mdpi.com]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
stability of 3-Chloro-2,4-difluorophenol under different reaction conditions
Welcome to the technical support center for 3-Chloro-2,4-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, stability, and reactivity of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges in your experimental work.
I. Introduction to this compound: A Molecule of Interest
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenolic ring, imparts specific reactivity and stability characteristics that are crucial to understand for successful application. The electron-withdrawing nature of the halogen substituents significantly influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. This guide will delve into the stability of this compound under various reaction conditions and provide practical solutions to common experimental hurdles.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition. Long-term storage at 2-8°C is recommended.
Q2: My sample of this compound has developed a slight color. Is it still usable?
A2: Pure this compound is typically a white to off-white solid. The development of a yellow or brownish tint can indicate the formation of colored degradation products, likely due to oxidation or exposure to light. While a minor color change may not significantly affect the outcome of all reactions, it is a sign of impurity. For sensitive applications, it is advisable to assess the purity of the material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) before use. If high purity is critical, consider purifying the material by recrystallization or sublimation, or using a fresh, unopened batch.
Q3: I am observing incomplete reaction or low yield in a nucleophilic substitution reaction with this compound. What could be the issue?
A3: Low yields in nucleophilic aromatic substitution (SNAr) reactions involving this compound can be attributed to a few factors. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing fluorine and chlorine atoms. However, the positions of these groups are crucial. For efficient SNAr, strong electron-withdrawing groups are typically required at the ortho and para positions relative to the leaving group to stabilize the intermediate Meisenheimer complex.[1][2] Depending on the specific reaction, the electronic activation may not be optimal. Additionally, steric hindrance from the substituents can impede the approach of the nucleophile. Consider optimizing reaction conditions such as temperature, solvent, and the choice of base. In some cases, metal-catalyzed cross-coupling reactions may be a more suitable alternative to traditional SNAr.[3]
Q4: What are the primary safety precautions I should take when handling this compound?
A4: this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water. Refer to the Safety Data Sheet (SDS) for detailed safety information.
III. Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during experiments with this compound.
A. Reaction Troubleshooting
Issue 1: Unexpected Side Products in Electrophilic Aromatic Substitution
| Potential Cause | Explanation | Troubleshooting Solution |
| Over-reaction or Polysubstitution | The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The existing halogen substituents also influence the regioselectivity. Strong reaction conditions can lead to multiple substitutions on the ring. | - Use milder reaction conditions (lower temperature, less reactive electrophile).- Employ a protecting group for the hydroxyl functionality to moderate its activating effect.- Carefully control the stoichiometry of the electrophile. |
| Competing Nucleophilic Attack | If the reaction conditions involve a nucleophile, it might compete with the intended electrophilic substitution, especially given the electron-deficient nature of the ring. | - Ensure the reaction medium is non-nucleophilic.- If a nucleophilic solvent is necessary, consider its potential to participate in the reaction and choose a less reactive option. |
| Degradation of Starting Material | The starting material may be degrading under the reaction conditions, leading to a complex mixture of products. | - Verify the stability of this compound under the specific reaction conditions (see Section IV for forced degradation protocols).- Analyze the starting material for purity before use. |
Issue 2: Low Yield in Reactions Involving the Phenolic Hydroxyl Group
| Potential Cause | Explanation | Troubleshooting Solution |
| Incomplete Deprotonation | The acidity of the phenolic proton is enhanced by the electron-withdrawing halogens, but a sufficiently strong base is still required for complete deprotonation to the phenoxide, which is often the reactive species. | - Use a stronger base (e.g., NaH, KHMDS) or a suitable base in an appropriate solvent to ensure complete formation of the phenoxide ion.- Monitor the deprotonation step before adding other reagents. |
| Poor Nucleophilicity of the Phenoxide | While the phenoxide is readily formed, its nucleophilicity can be reduced by the electron-withdrawing effects of the halogens, which pull electron density away from the oxygen atom. | - Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the phenoxide.- Consider using a phase-transfer catalyst to facilitate the reaction. |
| Side Reactions at the Aromatic Ring | The phenoxide ion is an ambident nucleophile and can undergo C-alkylation in addition to the desired O-alkylation. | - Optimize the reaction conditions to favor O-alkylation. This often involves the choice of solvent and counter-ion. |
B. Analytical Troubleshooting
Issue 3: Poor Peak Shape or Low Response in HPLC Analysis
| Potential Cause | Explanation | Troubleshooting Solution |
| Interaction with Column Hardware | Phenolic compounds can interact with metal surfaces in the HPLC system, leading to peak tailing. | - Use a column with a well-deactivated packing material.- Employ a mobile phase with a chelating agent (e.g., a low concentration of EDTA) if metal contamination is suspected. |
| Inappropriate Mobile Phase pH | The ionization state of the phenolic hydroxyl group is pH-dependent. At a pH close to its pKa, the compound will exist as a mixture of the neutral and ionized forms, which can lead to broad or split peaks. | - Adjust the mobile phase pH to be at least 2 units below the pKa of the phenol to ensure it is in its neutral form. A mobile phase containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often effective.[4] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. | - Dilute the sample and re-inject. |
Issue 4: Inconsistent Results in GC-MS Analysis
| Potential Cause | Explanation | Troubleshooting Solution |
| Adsorption in the Inlet or Column | The polar phenolic group can interact with active sites in the GC inlet liner or on the column, leading to poor peak shape and low response. | - Use a deactivated inlet liner.- Derivatize the phenol to a less polar ether or ester before analysis. Silylation is a common derivatization technique for phenols.[5] |
| Thermal Degradation | This compound may degrade at the high temperatures of the GC inlet or column. | - Use a lower inlet temperature.- Employ a column with a lower bleed and higher thermal stability.- Analyze the compound by HPLC as an alternative. |
| Matrix Effects | Components of the sample matrix can interfere with the analysis, causing ion suppression or enhancement in the MS source. | - Perform a sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.- Use an internal standard that is structurally similar to the analyte to compensate for matrix effects. |
IV. Stability Profile and Forced Degradation Studies
Understanding the stability of this compound is critical for developing robust synthetic processes and analytical methods. Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[6][7]
A. Summary of Expected Stability
| Condition | Expected Stability | Potential Degradation Products | Mechanism |
| Acidic (e.g., 0.1 M HCl) | Generally stable at room temperature. Degradation may occur at elevated temperatures. | Hydroxylated and dehalogenated phenols. | Acid-catalyzed hydrolysis of the C-Cl or C-F bond (less likely for C-F). Ring opening under harsh conditions. |
| Basic (e.g., 0.1 M NaOH) | Susceptible to degradation, especially at elevated temperatures. Phenols are generally less stable at high pH.[8][9] | Quinone-type structures, products of nucleophilic substitution of halogens by hydroxide, and ring-opened products. | Base-catalyzed oxidation and nucleophilic aromatic substitution. |
| Oxidative (e.g., 3% H₂O₂) | Likely to degrade. Phenols are susceptible to oxidation. | Quinones, hydroquinones, and ring-opened products such as carboxylic acids. | Free radical-mediated oxidation of the phenol and aromatic ring. |
| Thermal | Stable at moderate temperatures. Decomposition is expected at elevated temperatures.[10] | Dehalogenated phenols, chlorobenzenes, and char. Formation of more complex products like dioxins is a possibility with chlorinated phenols.[11] | Homolytic cleavage of C-Cl and C-F bonds, followed by radical chain reactions. |
| Photolytic | Susceptible to photodegradation, especially in the presence of photosensitizers. | Dehalogenated phenols, hydroxylated phenols, and polymeric materials. | Photo-induced homolysis of C-halogen bonds and subsequent reactions with solvent or oxygen. |
B. Experimental Protocols for Forced Degradation Studies
These are general protocols that should be optimized for your specific experimental setup and analytical instrumentation.
1. Acidic Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Incubate both samples at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Neutralize the aliquot from the acid-stressed sample with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the samples to a suitable concentration for analysis by HPLC-UV or LC-MS.
2. Basic Hydrolysis
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide instead of hydrochloric acid.
-
Incubate the samples at a milder temperature, for example, 40°C, due to the higher reactivity of phenols under basic conditions.
-
Neutralize the aliquot from the base-stressed sample with an equivalent amount of 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Prepare a control sample with 1 mL of the stock solution and 1 mL of purified water.
-
Keep the samples at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for analysis. It may be necessary to quench the reaction with a reducing agent (e.g., sodium bisulfite) before analysis, depending on the analytical method.
4. Thermal Degradation (in solution)
-
Prepare a solution of this compound in a high-boiling point, inert solvent.
-
Heat the solution at a controlled, elevated temperature (e.g., 80°C or 100°C) for a specified period.
-
At different time points, cool an aliquot to room temperature and analyze.
5. Photodegradation
-
Prepare a solution of this compound in a photostable solvent (e.g., acetonitrile/water) in a quartz cuvette or other UV-transparent container.
-
Expose the sample to a controlled light source (e.g., a UV lamp at 254 nm or 365 nm, or a xenon lamp simulating sunlight) for a defined period.
-
Wrap a control sample in aluminum foil and keep it under the same conditions to serve as a dark control.
-
Analyze the samples at various time points.
V. Visualization of Key Concepts
A. Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
B. Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
VI. References
-
Technical Support Center: Thermal Degradation of Polymers Derived from Chlorinated Phenols - Benchchem. (URL not available)
-
Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition - PubMed Central. [Link]
-
Detailed pathway of degradation of phenol and 4-chlorophenol adapted... - ResearchGate. [Link]
-
Anaerobic degradation of halogenated phenols by sulfate-reducing consortia - PubMed. [Link]
-
Chemical degradation of PCP and polychlorophenols - Digital Commons @ NJIT. [Link]
-
Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview - MDPI. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (URL not available)
-
Thermal Decomposition of Polychlorobiphenyls and Their Derivatives | Request PDF - ResearchGate. [Link]
-
THERMAL DEGRADATION OF PHENOLIC POLYMERS - DTIC. [Link]
-
(PDF) Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. [Link]
-
Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols as Followed by LC-MS-TOF - ResearchGate. [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration | Request PDF - ResearchGate. [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. [Link]
-
Effect of pH on the stability of plant phenolic compounds - PubMed. [Link]
-
hydrolysis rate constants: Topics by Science.gov. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]
-
Polychlorinated biphenyl - Wikipedia. [Link]
-
Rate constants for the reactions of hydroxyl radical with several fluoroethers by the relative rate method - PubMed. [Link]
-
22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds - ResearchGate. [Link]
-
Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents - E3S Web of Conferences. [Link]
-
(PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry - ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar. [Link]
-
Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis - PubMed. [Link]
-
Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox - MDPI. [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. [Link]
-
Simultaneous detection and identification of precursors, degradation and co-products of chemical warfare agents in drinking water by ultra-high performance liquid chromatography–quadrupole time-of-flight mass spectrometry - ResearchGate. [Link]
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Effects of pH on the chlorination process of phenols in drinking water - PubMed. [Link]
-
Nucleophilic Substitution: Practice Problems - YouTube. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [Link]
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Nucleophilic Substitution Practice Questions & Answers – Page 1 | Organic Chemistry. [Link]
-
Chlorophenols and Their Impurities in the Canadian ·:En·vir,onment. [Link]
-
This compound - Benzene Compounds - Crysdot LLC.. [Link]
-
Summary of Hydrolysis Rate Constants | Download Scientific Diagram - ResearchGate. [Link]
-
HPLC-UV Analysis of Phenol and Chlorophenols in Water After Precolumn Derivatization with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole - ResearchGate. [Link]
-
Comparison of UV-spectrophotometric and RP-HPLC methods for estimation of deflazacort in solid dosage form. [Link]
-
Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed. [Link]
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Technical Support Center: Overcoming Solubility Challenges of 3-Chloro-2,4-difluorophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2,4-difluorophenol. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered with this versatile but sometimes tricky reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions for greater success.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted phenol, and its solubility is governed by the interplay of its polar hydroxyl group and the halogenated aromatic ring. Generally, it is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetone.[1] Its solubility in nonpolar solvents like toluene and hexanes is limited, though it can be increased with heating. The presence of the hydroxyl group allows for some solubility in polar protic solvents like alcohols, but this can be a double-edged sword in certain reactions, as the solvent can interfere with the desired chemical transformation.
Q2: How do the chloro and fluoro substituents affect the solubility and reactivity of the phenol?
A2: The electron-withdrawing nature of the chlorine and fluorine atoms increases the acidity of the phenolic proton compared to phenol itself.[2][3] This means that weaker bases are needed to form the corresponding phenoxide, which is often the reactive nucleophile in many reactions. The increased polarity from the C-Cl and C-F bonds can slightly enhance solubility in polar solvents compared to unsubstituted phenol. However, the overall nonpolar character of the benzene ring still dominates, leading to poor solubility in highly polar solvents like water and limited solubility in nonpolar hydrocarbon solvents.[1]
Q3: I'm having trouble dissolving this compound in my reaction solvent. What are my options?
A3: If you are facing solubility issues, consider the following strategies:
-
Solvent Selection: Switch to a more appropriate solvent. Polar aprotic solvents are often a good starting point.[4]
-
Heating: Gently heating the mixture can significantly increase the solubility of many organic compounds.
-
Co-solvents: The addition of a small amount of a co-solvent in which your compound is highly soluble can be effective.[5]
-
Formation of the Phenoxide: In reactions where the phenoxide is the active species, deprotonation with a suitable base will generate the more soluble phenoxide salt.
Troubleshooting Guide: O-Alkylation Reactions (Williamson Ether Synthesis)
A common application of this compound is in O-alkylation reactions to form aryl ethers. Here are some specific issues you might encounter and how to resolve them.
Issue 1: The this compound is not dissolving in the reaction solvent, leading to a heterogeneous mixture and poor reaction conversion.
-
Underlying Cause: The chosen solvent may not be optimal for dissolving both the starting phenol and the corresponding phenoxide. For instance, while toluene might be suitable for some downstream steps, it is a poor solvent for the phenol at room temperature.
-
Solutions:
-
Recommended Solvents: For O-alkylation, polar aprotic solvents like DMF or DMSO are highly effective as they readily dissolve both the phenol and its phenoxide salt.[6] Acetonitrile is another good option.[4]
-
Phase-Transfer Catalysis (PTC): If a two-phase system (e.g., toluene and water) is desired, a phase-transfer catalyst is essential. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, transports the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs.[7][8] This method avoids the need to dissolve the phenol directly in the organic solvent.
-
Issue 2: The reaction is sluggish or incomplete, even with the phenol dissolved.
-
Underlying Cause: The nucleophilicity of the phenoxide may be suppressed, or the base may not be strong enough.
-
Solutions:
-
Base Selection: Use a base that is strong enough to completely deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of base can also influence the reaction rate.
-
Solvent Effects: In protic solvents (e.g., ethanol, water), the phenoxide ion can be heavily solvated through hydrogen bonding, which reduces its nucleophilicity.[6] Switching to a polar aprotic solvent will "free" the phenoxide, making it more reactive.
-
Issue 3: The reaction yields a mixture of O-alkylated and C-alkylated products.
-
Underlying Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
-
Solutions:
-
Solvent Choice: The choice of solvent plays a crucial role in directing the regioselectivity of the alkylation.
-
Phase-Transfer Catalysis: PTC conditions often favor O-alkylation.[8]
-
Data and Protocols
Qualitative Solubility Profile of this compound
The following table provides an estimated qualitative solubility profile based on the behavior of structurally similar compounds like 2,4-difluorophenol.[1] Experimental verification is recommended for precise applications.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetone, THF | Soluble | Good dipole-dipole interactions with the polar functional groups of the solute. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydroxyl group can participate in hydrogen bonding with the solvent. |
| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble (increases with heat) | "Like dissolves like" principle; some interaction between aromatic rings. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble to Sparingly Soluble | Significant mismatch in polarity. |
| Aqueous | Water | Slightly Soluble | The polar hydroxyl group allows for minimal solubility, but the halogenated aromatic ring is hydrophobic. |
Experimental Protocol: O-Alkylation using Phase-Transfer Catalysis
This protocol provides a general procedure for the O-alkylation of this compound with an alkyl halide in a biphasic system.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Toluene
-
Aqueous sodium hydroxide (e.g., 50% w/w)
-
Tetrabutylammonium bromide (TBAB)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
To the round-bottom flask, add this compound (1.0 eq), toluene (to achieve a desired concentration, e.g., 0.5 M), and TBAB (0.05-0.1 eq).
-
Begin vigorous stirring and add the aqueous sodium hydroxide solution.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Key Concepts
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
O-Alkylation vs. C-Alkylation Control via Solvent Choice
Caption: Solvent influence on alkylation regioselectivity.
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
- Google Patents. (n.d.).
-
YouTube. (2023, April 21). MCQ-58: On acidity of of fluorophenols by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS & IIT-JAM. [Link]
-
ResearchGate. (2025). (PDF) Substituent effects on the physical properties and pKa of phenol. [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
Quora. (2014, September 20). Why is p-chloro phenol more acidic than p-flouro phenol?. [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. [Link]
-
Scribd. (n.d.). Substituent Effects on Phenol Acidity. [Link]
-
PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. [Link]
-
Indian Academy of Sciences. (1986). Oxidation of substituted phenols with metal dioxygen carrier, Co(salen) pyridinate: solvent effects. [Link]
- Google Patents. (n.d.).
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]
-
ResearchGate. (2025). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. [Link]
-
J-STAGE. (1979). Enantioselective Alkylation Using Optically Active Phase Transfer Catalyst. [Link]
-
Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). [Link]
-
ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]
- Google Patents. (n.d.).
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enchantment Of Poorly Soluble Drug. [Link]
-
PubMed Central. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. [Link]
-
Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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- 6. pharmaxchange.info [pharmaxchange.info]
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- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloro-2,4-difluorophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2,4-difluorophenol. This guide is designed to provide expert insights and practical troubleshooting advice for catalyst selection in common cross-coupling reactions involving this versatile, yet sometimes challenging, substrate. The unique electronic and steric properties of this compound, with its halogen substituents, necessitate careful consideration of the catalytic system to achieve optimal results. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound, and what are the primary challenges?
A1: this compound is a valuable building block typically employed in three main types of cross-coupling reactions to form C-O, C-N, and C-C bonds. The primary challenges stem from the electron-withdrawing nature of the fluorine and chlorine atoms, which can influence the reactivity of the aromatic ring and the phenolic hydroxyl group. Additionally, the presence of multiple halogen atoms offers different potential reaction sites.
-
Etherification (C-O Coupling): Primarily Ullmann-type or Buchwald-Hartwig couplings to form diaryl ethers. The key challenge is achieving selective coupling at the hydroxyl group without side reactions involving the aryl chloride.
-
Amination (C-N Coupling): Buchwald-Hartwig amination is the state-of-the-art method for forming aryl amines from aryl halides. With this compound, the reaction would target the C-Cl bond. A significant challenge is catalyst inhibition by the phenolic hydroxyl group.
-
Suzuki-Miyaura Coupling (C-C Coupling): This reaction is used to form biaryl structures by coupling the aryl chloride with a boronic acid or ester. Catalyst selection is critical to ensure efficient oxidative addition to the C-Cl bond, which is generally less reactive than C-Br or C-I bonds.[1]
Q2: For the synthesis of a diaryl ether from this compound and an aryl halide (Ullmann Condensation), what is the best catalyst system to start with?
A2: The Ullmann condensation is a classic and effective method for diaryl ether synthesis, traditionally using copper-based catalysts.[2][3] For substrates like this compound, modern advancements in catalyst design have significantly improved reaction efficiency and lowered reaction temperatures.
A recommended starting point is a copper(I) catalyst system with a supporting ligand. A combination of CuI and a ligand such as N,N-dimethylglycine or a phenanthroline derivative often provides good results.[3] The ligand helps to solubilize the copper salt and facilitates the catalytic cycle.
| Catalyst Component | Recommended Starting Condition | Rationale |
| Copper Source | Copper(I) Iodide (CuI) | Generally more effective than copper(II) salts or copper metal. |
| Ligand | N,N-Dimethylglycine | Acts as a bidentate ligand, stabilizing the copper center and promoting the reaction at lower temperatures. |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | A strong inorganic base is required to deprotonate the phenol. Cs₂CO₃ is often more effective due to its higher solubility. |
| Solvent | High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). | These solvents are necessary to reach the required reaction temperatures, which can still be high for Ullmann reactions.[3] |
It's important to note that for electron-deficient aryl halides, this reaction can sometimes proceed even without a catalyst, albeit at higher temperatures.[4][5]
Q3: I am attempting a Buchwald-Hartwig amination of this compound with a primary amine. What palladium catalyst and ligand combination should I consider?
A3: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for C-N bond formation.[6][7][8] The key to a successful amination of an aryl chloride like this compound is the choice of a bulky, electron-rich phosphine ligand. These ligands promote the oxidative addition of the palladium(0) to the relatively inert C-Cl bond and facilitate the subsequent reductive elimination.[9]
For this transformation, a catalyst system from the "second generation" or later of Buchwald-Hartwig catalysts is recommended.
| Catalyst Component | Recommended Starting Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) precursors that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | Biarylphosphine ligands such as XPhos, SPhos, or RuPhos. | These bulky and electron-rich ligands are essential for the challenging activation of aryl chlorides.[9] |
| Base | Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base is crucial for deprotonating the amine and facilitating the formation of the palladium-amido complex. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required to prevent catalyst deactivation and unwanted side reactions. |
The phenolic hydroxyl group can potentially interfere with the reaction. It is advisable to protect the hydroxyl group (e.g., as a silyl ether) before the amination reaction, followed by deprotection.
Troubleshooting Guides
Issue 1: Low Yield in Ullmann Ether Synthesis
Symptom: The reaction between this compound and an aryl bromide/iodide using a CuI/N,N-dimethylglycine catalyst system results in a low yield of the desired diaryl ether.
Possible Causes and Solutions:
-
Insufficient Reaction Temperature: Traditional Ullmann reactions often require high temperatures (above 150 °C).[3]
-
Solution: Ensure your reaction is reaching the target temperature. If using a lower-boiling solvent, consider switching to a higher-boiling one like NMP or nitrobenzene. Microwave irradiation can also be an effective method to achieve high temperatures quickly and improve yields.[10]
-
-
Catalyst Inactivation: Copper catalysts can be sensitive to air and moisture.
-
Inappropriate Base: The choice and quality of the base are critical.
-
Solution: Cesium carbonate is often superior to potassium carbonate. Ensure the base is finely powdered and dry.
-
-
Homocoupling of the Aryl Halide: This side reaction can consume the starting material.
-
Solution: This is often a sign of excessive temperature or high catalyst loading. Try reducing the reaction temperature or the amount of copper catalyst.
-
Issue 2: Catalyst Deactivation (Palladium Black Formation) in Buchwald-Hartwig Amination
Symptom: During the amination of (protected) this compound, a black precipitate (palladium black) forms, and the reaction stalls.
Possible Causes and Solutions:
-
High Reaction Temperature or Concentration: This can lead to the aggregation of the palladium catalyst into an inactive form.[9]
-
Solution: Reduce the reaction temperature. While aryl chlorides often require higher temperatures, screening temperatures in the range of 80-110 °C is a good starting point. Diluting the reaction mixture can also help.
-
-
Unstable Catalyst Complex: The choice of ligand is crucial for stabilizing the active palladium species.
-
Solution: Bidentate ligands like BINAP or DPPF can offer greater stability to the palladium center.[6][11] However, for aryl chlorides, bulky monodentate ligands like XPhos or SPhos are often more effective at promoting the reaction while maintaining catalyst stability.[9] Consider screening a panel of ligands.
-
-
Presence of Impurities: Oxygen or other impurities can lead to catalyst degradation.
-
Solution: Ensure all reagents and the solvent are thoroughly degassed. Maintain a positive pressure of an inert gas throughout the reaction.
-
Issue 3: No Reaction in Suzuki-Miyaura Coupling
Symptom: Attempting to couple this compound with a phenylboronic acid using a standard Pd(PPh₃)₄ catalyst shows no product formation.
Possible Causes and Solutions:
-
Ineffective Catalyst for Aryl Chloride Activation: Pd(PPh₃)₄ is often not active enough for the oxidative addition of aryl chlorides.
-
Solution: Switch to a more active catalyst system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly recommended for Suzuki couplings of aryl chlorides.[12]
-
-
Incorrect Base: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[12]
-
Solution: For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Often, an aqueous solution of the base is used in a biphasic solvent system (e.g., toluene/water or dioxane/water). The choice of base can be substrate-dependent and may require screening.
-
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation or form inactive boroxines, especially at high temperatures.
-
Solution: Use a slight excess of the boronic acid. Ensure the reaction is not heated for an unnecessarily long time. Using the corresponding boronate ester (e.g., a pinacol ester) can sometimes improve stability and reactivity.
-
Experimental Protocols
Protocol 1: General Procedure for Ullmann Diaryl Ether Synthesis
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl halide (1.2 eq.), CuI (0.1 eq.), N,N-dimethylglycine (0.2 eq.), and Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous NMP via syringe.
-
Heat the reaction mixture to 120-160 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Protected Aryl Chloride
-
To an oven-dried Schlenk tube, add the protected this compound (1.0 eq.), Pd₂(dba)₃ (0.01-0.05 eq.), and the appropriate biarylphosphine ligand (e.g., XPhos, 0.02-0.10 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq.) and NaOt-Bu (1.4 eq.).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with diethyl ether, and quench with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Visualizations
Catalyst Selection Workflow
Caption: A decision workflow for selecting the appropriate catalytic system.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
References
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (2023, December 22). Buchwald–Hartwig amination. Retrieved from [Link]
- Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
- Sawyer, J. S., Schmitt, A. C., & Wepsiec, J. P. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). The Journal of Organic Chemistry, 63(18), 6338–6343.
- Wang, Y., et al. (2021). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science, 12(3), 1148-1154.
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Poulová, K., et al. (2020). Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374.
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Poulová, K., et al. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic C-N and C-F bond formation by organometallic group 11 complexes. Retrieved from [Link]
-
KAUST Repository. (n.d.). Efficient CO and CN bond forming cross-coupling. Retrieved from [Link]
- Wang, Y., & Marepally, R. (2012).
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Bariwal, J., & Van der Eycken, E. (2013). C-N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 42(24), 9283–9303.
-
MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemical Communications. (2022). C–CN bond formation: an overview of diverse strategies. Retrieved from [Link]
- Ligon, W. V., & May, R. J. (1984). Target Compound Analysis by Two-Dimensional Gas Chromatography-Mass Spectrometry.
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
- Google Patents. (2017). US9809524B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
National Center for Biotechnology Information. (2011). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). Retrieved from [Link]
- Google Patents. (2020). CN110746322A - N- [ 3-chloro-4- (1,1, 2-trifluoro-2-trifluoromethoxy-ethyl) -phenyl ] -2, 6-difluoro-benzamidine, preparation method and application.
- Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 3-Chloro-2,4-difluorophenol Derivatives: A Comparative Analysis of Key Analytical Methods
Introduction: The Analytical Imperative for Halogenated Phenols
3-Chloro-2,4-difluorophenol and its derivatives are crucial building blocks in the synthesis of advanced pharmaceuticals and agrochemicals. Their precise chemical structure, particularly the substitution pattern of halogen atoms on the phenol ring, dictates their reactivity and, ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of even minute quantities of impurities, such as regioisomers or reaction by-products, can have significant consequences, making their detection and characterization a matter of critical importance[1][2].
This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound derivatives. We move beyond mere procedural descriptions to explore the underlying scientific principles, explaining the rationale behind method selection and experimental design. This document is intended for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated methods for quality control and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS is a powerhouse technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. Its inherent high resolving power, coupled with the definitive identification capabilities of mass spectrometry, makes it a preferred method for both purity assessment and impurity profiling[3][4].
Expertise & Rationale: Why GC-MS Excels
The primary advantage of GC-MS lies in its dual-functionality. The gas chromatograph separates individual components of a mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments each separated component, generating a unique mass spectrum that acts as a molecular fingerprint, allowing for unambiguous identification[5]. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation in the mass spectrum.
While many phenols are amenable to direct GC analysis, derivatization is sometimes employed to improve chromatographic behavior (e.g., reduce peak tailing) and enhance sensitivity, especially at trace levels[6][7]. However, for routine analysis of this compound, direct injection is often sufficient and preferred for its simplicity.
Experimental Protocol: GC-MS Analysis
This protocol outlines a typical method for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Acetonitrile.
-
Prepare a series of calibration standards in the same solvent, typically ranging from 1 µg/mL to 100 µg/mL.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A low-polarity capillary column, such as a TG-5SilMS (5% diphenyl/95% dimethyl polysiloxane), is recommended for its excellent performance with phenolic compounds[8]. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Splitless mode at 275 °C. The rationale for splitless injection is to ensure the quantitative transfer of trace analytes onto the column, maximizing sensitivity.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C. This temperature program ensures the separation of potential impurities from the main analyte and cleanses the column of less volatile components.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and identification of unknowns. For quantitative analysis, Selected Ion Monitoring (SIM) mode is superior for its enhanced sensitivity and selectivity[7].
-
-
Data Analysis:
-
Identify the this compound peak by its retention time and by matching its mass spectrum against a reference library.
-
Quantify the analyte and any identified impurities using the calibration curve generated from the standards.
-
Visual Workflow: GC-MS Analysis
Caption: Workflow for GC-MS characterization of phenolic derivatives.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Derivatives
While GC-MS is ideal for volatile compounds, many derivatives of this compound may be less volatile, thermally labile, or require analysis in complex matrices. In these scenarios, High-Performance Liquid Chromatography (HPLC) is the technique of choice[9][10].
Expertise & Rationale: Strategic Column Selection
The heart of an HPLC method is the column. A standard C18 (octadecylsilane) column provides excellent separation for many moderately polar compounds based on hydrophobic interactions. However, for halogenated aromatics, a Pentafluorophenyl (PFP) column offers a distinct advantage[11].
Why choose a PFP column? PFP phases provide multiple modes of interaction, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange. The electron-rich fluorine atoms on the stationary phase can interact favorably with the electron-deficient regions of halogenated analytes, leading to unique selectivity and often better resolution of closely related isomers compared to a standard C18 column[11].
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol provides a robust starting point for method development.
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the mobile phase[11].
-
Prepare sample solutions by accurately weighing the material and dissolving it in the mobile phase to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: PFP Column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile The formic acid is a mobile phase modifier used to control the ionization of the phenolic hydroxyl group, ensuring good peak shape.
-
-
Gradient: 40% B to 70% B over 10 minutes. This gradient is a good starting point to elute the main compound and separate it from more or less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times[12].
-
Detection: UV at 254 nm or 280 nm. Phenolic compounds typically exhibit strong absorbance in this range[10][13].
-
Injection Volume: 10 µL.
-
-
System Suitability & Data Analysis:
-
Before running samples, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2% to ensure the system is performing correctly.
-
Generate a calibration curve from the standards. Linearity (R²) should be > 0.999[11].
-
Quantify the main peak and any impurities in the sample chromatograms.
-
Visual Workflow: HPLC Analysis
Caption: Workflow for HPLC characterization of phenolic derivatives.
Spectroscopic Methods: Unveiling the Molecular Structure
While chromatographic techniques separate and quantify, spectroscopic methods provide direct evidence of molecular structure. For the characterization of new derivatives or the definitive identification of impurities, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.
-
Rationale: For this compound, ¹H NMR will show distinct signals for the aromatic protons. Their chemical shifts (positions on the spectrum) and coupling patterns (splitting of signals) are highly sensitive to the positions of the chloro and fluoro substituents, allowing for confirmation of the specific isomer[14][15]. ¹³C NMR provides complementary information about the carbon skeleton[16][17].
-
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data, referencing the solvent peak.
-
Analyze chemical shifts, integration (proton ratios), and coupling constants to confirm the structure. The phenolic -OH proton often appears as a broad singlet and its chemical shift is dependent on concentration and temperature[18].
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid, non-destructive technique used to identify functional groups present in a molecule[19].
-
Rationale: The FT-IR spectrum of this compound will show characteristic absorption bands confirming its identity: a broad O-H stretch (~3200-3600 cm⁻¹), a C-O stretch (~1200-1300 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and C-F and C-Cl stretches in the fingerprint region (<1200 cm⁻¹)[20][21]. It is particularly useful for quickly verifying the identity of a starting material or confirming a chemical transformation (e.g., the disappearance of the O-H band after an etherification reaction).
-
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Compare the resulting spectrum to a reference spectrum.
-
Comparative Summary of Analytical Methods
The choice of analytical technique is dictated by the specific objective, whether it be routine quality control, stability testing, impurity identification, or the characterization of a novel derivative.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FT-IR) |
| Primary Use | Purity, Impurity Profiling, Quantification | Purity, Impurity Profiling, Quantification | Structure Elucidation, Isomer Identification | Functional Group Identification, Raw Material ID |
| Selectivity | Very High (Chromatography + MS) | High (Column Chemistry Dependent) | Very High (Atom-specific) | Moderate (Functional Group specific) |
| Sensitivity | High to Very High (especially in SIM mode) | High | Low | Moderate |
| Analytes | Volatile & Semi-Volatile Compounds | Wide Range (Non-volatile, Thermally Labile) | Soluble Compounds | Most Solid & Liquid Samples |
| Sample Throughput | Moderate | High | Low | Very High |
| Quantitative Accuracy | Excellent | Excellent | Good (with internal standard) | Limited (Semi-quantitative at best) |
| Key Advantage | Definitive identification via mass spectrum[3]. | Versatility, robustness for routine QC[22]. | Unambiguous structure determination[16]. | Speed, simplicity, non-destructive[21]. |
| Limitation | Requires analyte volatility. | Potential for co-elution of isomers. | Requires higher sample amount, expensive. | Provides limited structural detail. |
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose[23][24]. Key validation parameters, as defined by the International Conference on Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products)[23].
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value[23].
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[1].
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[22].
Conclusion
The characterization of this compound derivatives requires a multi-faceted analytical approach. GC-MS offers unparalleled identification and separation for volatile compounds, making it ideal for detailed impurity profiling. HPLC provides the versatility and high-throughput capability essential for routine quality control across a wider range of derivatives, with strategic column choices like PFP enhancing the separation of halogenated isomers. Finally, spectroscopic techniques like NMR and FT-IR are indispensable for the definitive structural elucidation of new chemical entities and the unambiguous confirmation of material identity.
A well-equipped analytical laboratory will leverage these techniques synergistically: FT-IR for rapid incoming material verification, HPLC for routine purity checks, GC-MS for in-depth impurity investigation, and NMR for the foundational structural characterization of reference standards and novel compounds. By understanding the strengths and limitations of each method, scientists can design a robust and efficient analytical strategy that ensures the quality, safety, and efficacy of their products.
References
-
Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.[3]
-
Sithole, B. B., et al. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 473-478.[6]
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Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.GOV.[7]
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MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.[5]
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Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.[8]
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ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS | Request PDF.[25]
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(2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.[4]
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Nowak, M. J., & Lapinski, L. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. International Journal of Molecular Sciences, 23(23), 14808.[26]
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ChemicalBook. (n.d.). 3-Chloro-4-fluorophenol(2613-23-2) 1H NMR spectrum.[14]
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Royal Society of Chemistry. (2019). Electronic Supplementary Material.[16]
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Wang, L., et al. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(5), 2531-2534.[9]
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Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 197-206.[10]
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BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,4-Difluorophenol.[11]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.[23]
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ResearchGate. (n.d.). Validation of Analytical Methods.[24]
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CORE. (n.d.). FOURIER TRANSFORM INFRARED SPECTROSCOPY AND FLUORESCENCE EMISSION SPECTROSCOPIC INVESTIGATIONS ON RAT TISSUE.[19]
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New Science Society. (2025). VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS.[22]
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Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28.[13]
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Patsnap Eureka. (2025). Improving Sensitivity of FTIR for Polar Compound Studies.[27]
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Asian Journal of Research in Chemistry. (2019). Impurity Profiling With Use of Hyphenated Techniques.[28]
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ChemicalBook. (n.d.). 2,4-Difluorophenol(367-27-1) 1H NMR spectrum.[15]
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Kumar, A., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 82(3), 547-558.[1]
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ResearchGate. (n.d.). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry.[29]
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BenchChem. (2025). A Comparative Guide to Monitoring 3-Chloro-4-fluoroaniline Exposure: Electrochemical Detection and Alternative Methods.[30]
-
Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 8(5).[31]
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ResearchGate. (n.d.). Application of Fourier Transform Infrared Spectroscopy (FTIR) for Quantitative Analysis of Pharmaceutical Compounds.[20]
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Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.[2]
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Royal Society of Chemistry. (2015). Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts.[17]
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Research Journal of Pharmacy and Technology. (2021). Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation.[21]
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Michigan State University Chemistry. (n.d.). Proton NMR Table.[18]
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Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting.[12]
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Sigma-Aldrich. (n.d.). 3-Chloro-2,6-difluorophenol AldrichCPR.[32]
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Sigma-Aldrich. (n.d.). 3-Chloro-2,6-difluorophenol AldrichCPR.
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HPLC and GC-MS analysis of products from 3-Chloro-2,4-difluorophenol reactions
An Expert's Comparative Guide to HPLC and GC-MS for the Analysis of 3-Chloro-2,4-difluorophenol Reaction Products
Introduction: The Analytical Challenge of Halogenated Phenols
This compound is a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Monitoring its reactions is paramount to ensuring the purity, efficacy, and safety of the final products. The analysis of these reaction mixtures presents a significant challenge due to the potential presence of the starting material, isomers, and a variety of by-products with diverse polarities and volatilities. The inherent toxicity and environmental persistence of many chlorophenolic compounds necessitate the use of highly sensitive and reliable analytical methods for their detection and quantification.[2][3]
This guide provides a detailed comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of this compound and its reaction products. As a senior application scientist, my objective is to move beyond a simple list of pros and cons, instead explaining the fundamental causality behind methodological choices to empower researchers in drug development and quality control to select and optimize the most appropriate technique for their specific needs.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not merely a matter of preference but is dictated by the physicochemical properties of the analytes and the analytical objectives. While both are powerful separation techniques, they operate on fundamentally different principles.[4] HPLC is ideal for non-volatile, polar, and thermally sensitive compounds, whereas GC is the domain of volatile and thermally stable molecules.[4][5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Excellent for non-volatile, thermally unstable, and polar compounds.[4][6] | Requires analytes to be volatile and thermally stable, or be made so via derivatization.[4][6] |
| Sample Preparation | Simpler; often involves dissolution, filtration, and direct injection. | More complex; frequently requires extraction and chemical derivatization to increase volatility.[5][7] |
| Separation Principle | Based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[6] | Based on analyte partitioning between a gaseous mobile phase and a liquid/solid stationary phase, primarily driven by boiling point and polarity.[6] |
| Speed of Analysis | Typically longer run times (10-60 minutes).[8] | Generally faster run times (a few minutes to 25 minutes).[2][8] |
| Instrumentation Cost | Can be more expensive due to high-pressure pumps and solvent costs.[8] | Generally lower operational cost due to the use of inexpensive carrier gases.[4][8] |
| Sensitivity | Highly dependent on the detector (e.g., UV, MS), but very effective for target analytes.[4] | Excellent sensitivity, especially for volatile compounds, with low limits of detection (LOD).[4][9] |
| Structural Information | UV detectors provide limited structural data. Coupling with MS (LC-MS) is required for definitive identification.[6] | MS provides rich structural information through characteristic fragmentation patterns, making it the gold standard for identifying unknown volatile compounds.[6] |
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is exceptionally well-suited for analyzing this compound and its potential reaction products, many of which may be larger, more polar, or too thermally fragile for GC analysis. The separation occurs at or near ambient temperatures, preserving the integrity of the analytes.[4]
Causality in Method Development: Why These Choices?
-
Reversed-Phase Chromatography: This is the dominant mode for this application. It uses a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column.
-
Column Selection (C18 vs. PFP): A standard C18 column is the first choice for separating moderately polar compounds like phenols. However, for halogenated aromatics, a Pentafluorophenyl (PFP) column offers an orthogonal selectivity.[1] PFP phases provide multiple interaction mechanisms, including hydrophobic, pi-pi, and dipole-dipole interactions, which can significantly improve the resolution of structurally similar halogenated isomers.[10]
-
Mobile Phase Acidification: The phenolic hydroxyl group is weakly acidic. Operating the mobile phase at a low pH (e.g., by adding 0.1% formic acid) suppresses the ionization of this group.[1] This ensures that the analyte exists in a single, neutral form, resulting in sharp, symmetrical chromatographic peaks and reproducible retention times.
-
Detector Choice: A Diode Array Detector (DAD) or UV-Vis detector is standard, as the aromatic ring in these compounds absorbs UV light.[1] For definitive identification and analysis of complex mixtures, coupling HPLC to a mass spectrometer (LC-MS) is the preferred approach.[6][11]
Experimental Protocol: HPLC-UV Analysis
-
Standard & Sample Preparation:
-
Accurately weigh ~10 mg of a this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Sonicate to ensure complete dissolution. This is your stock solution.[1]
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For reaction mixtures, dilute an accurately measured aliquot with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. (Alternative: PFP column for enhanced selectivity of halogenated compounds).[1]
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.[1]
-
Gradient: 40% B to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
-
Data Analysis:
-
Integrate the peak area of the analyte in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of this compound and its reaction products in the samples using the linear regression equation from the calibration curve.
-
HPLC Workflow Diagram
Caption: High-level workflow for the HPLC-UV analysis of phenolic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Identifier
While phenols can be analyzed directly by GC, their polar hydroxyl group often leads to poor peak shape (tailing) and potential degradation at high temperatures.[12] Therefore, a crucial step is often required: derivatization. This process chemically modifies the analyte to make it more suitable for GC analysis. GC coupled with MS is unparalleled for identifying unknown volatile and semi-volatile compounds in a complex mixture.[6]
Causality in Method Development: Why These Choices?
-
The Necessity of Derivatization: Derivatization replaces the active, polar hydrogen on the phenolic hydroxyl group with a non-polar, thermally stable group.[13] This has two critical benefits:
-
Choice of Reagent (Silylation): Silylation is a common and highly effective derivatization technique for compounds with active hydrogens, including phenols.[13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and produce stable trimethylsilyl (TMS) derivatives.
-
Column Selection: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is an industry standard.[14][15] This type of column provides excellent separation for a wide range of derivatized organic compounds based on their boiling points and slight polarity differences.
-
Mass Spectrometry: Electron Ionization (EI) is a hard ionization technique that creates reproducible and characteristic fragmentation patterns. These patterns act as a chemical fingerprint, which can be compared against spectral libraries (like NIST) for confident compound identification.[16]
Experimental Protocol: GC-MS Analysis with Silylation
-
Sample Preparation & Derivatization:
-
Accurately transfer 1 mL of the sample (or a standard solution in a non-protic solvent like hexane) into a 2 mL autosampler vial.
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction into a suitable organic solvent (e.g., dichloromethane) and carefully evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of pyridine.
-
Add 100 µL of a silylating reagent, such as BSTFA with 1% TMCS catalyst.
-
Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before placing it in the autosampler.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 280 °C.[14]
-
Oven Program: Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI), 230 °C.
-
Mass Analyzer: Scan mode, m/z 40-550.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times with those of derivatized standards.
-
Confirm the identity of known and unknown compounds by comparing their acquired mass spectra with reference spectra in a database (e.g., NIST/Wiley).
-
For quantification, create a calibration curve using derivatized standards and perform quantification based on the peak area of a characteristic ion (Selected Ion Monitoring, SIM, mode can be used for enhanced sensitivity).
-
GC-MS Workflow Diagram
Caption: General workflow for GC-MS analysis of phenols following derivatization.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful, complementary techniques for the analysis of this compound and its reaction products.[4] The optimal choice is contingent on the specific analytical goal.
-
For routine quality control, purity assessment, and quantification of known, non-volatile, or thermally labile compounds, HPLC-UV is the method of choice. Its simpler sample preparation, robustness, and lower operational complexity make it ideal for high-throughput environments.
-
For identifying unknown by-products, analyzing complex mixtures, and achieving the highest sensitivity for volatile impurities, GC-MS is superior. The structural information provided by mass spectrometry is invaluable for reaction monitoring and troubleshooting, although it requires a more involved sample preparation process involving derivatization.
For comprehensive characterization in a research and development setting, employing both techniques provides a holistic analytical profile. HPLC can quantify the major, less volatile components, while GC-MS can identify and quantify trace volatile impurities and by-products, ensuring a complete understanding of the reaction chemistry.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- ResearchGate. (2009). Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs.
- Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart.
- Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,4-Difluorophenol.
- Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols.
- Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research.
- PubMed. (1998). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.
- Asian Journal of Chemistry. (2009). Separation of Some Halogenated Phenols by GC-MS.
- LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
- RSC Publishing. (n.d.). Analytical Methods.
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comparing the reactivity of 3-Chloro-2,4-difluorophenol with other halogenated phenols
For researchers and professionals in drug development and fine chemical synthesis, halogenated phenols are indispensable building blocks. Their unique electronic properties and specific substitution patterns offer a gateway to complex molecular architectures. Among these, 3-Chloro-2,4-difluorophenol presents a particularly interesting case study in reactivity, governed by the interplay of a strongly activating hydroxyl group and three deactivating halogen substituents.
This guide provides an in-depth comparison of the reactivity of this compound against other relevant halogenated phenols. We will dissect the electronic and steric factors that control its behavior in key chemical transformations, supported by established chemical principles and comparative data. Our objective is to equip you with the expert insights needed to predict reaction outcomes and optimize synthetic strategies.
The Physicochemical Landscape: Acidity as a Reactivity Probe
The acidity of a phenol, quantified by its pKa, is a powerful indicator of the electronic environment of the aromatic ring and the reactivity of the phenoxide in nucleophilic reactions. Electron-withdrawing groups (EWGs) like halogens stabilize the resulting phenoxide anion through the inductive effect, thereby increasing the phenol's acidity (lowering its pKa).[1]
The position and nature of the halogen are critical. Fluorine is the most electronegative halogen, exerting a strong inductive electron-withdrawing effect. Chlorine is less electronegative but larger. In this compound, the cumulative inductive effect of three halogens significantly increases its acidity compared to phenol. The fluorine at the C2 position (ortho to the hydroxyl group) has the most pronounced effect.
Table 1: Comparison of Physicochemical Properties of Selected Halogenated Phenols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) |
| Phenol | C₆H₅OH | 94.11 | 40.5 | 9.95[1] |
| 3-Chloro-2-fluorophenol | C₆H₄ClFO | 146.55 | N/A | ~8.5 (estimated) |
| 2,4-Difluorophenol | C₆H₄F₂O | 130.09 | 22.4 | 8.72 (predicted)[2] |
| 2,6-Difluorophenol | C₆H₄F₂O | 130.09 | 38-41 | 7.34[1] |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 45 | 7.85 |
| 3,5-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 68 | 8.18 |
| This compound | C₆H₃ClF₂O | 164.54 | N/A | < 7.0 (estimated) |
The estimated pKa of this compound is significantly lower than that of phenol and even dichlorophenols, highlighting the potent electron-withdrawing nature of its substituents. This enhanced acidity implies that it can be readily converted to its corresponding phenoxide, a more potent nucleophile for reactions like O-alkylation and O-acylation.[2]
Reactivity in Electrophilic Aromatic Substitution (EAS)
The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) due to its ability to donate electron density to the ring via resonance.[3] Conversely, halogens are deactivating due to their strong inductive electron-withdrawing effect, which outweighs their weaker resonance electron-donating effect.[1]
In this compound, the reactivity towards electrophiles is a balance of these opposing forces:
-
Activation: The -OH group strongly activates the ring.
-
Deactivation: The two fluorine atoms and one chlorine atom strongly deactivate the ring.
The net effect is that this compound is significantly less reactive in EAS than phenol itself, but the directing effect of the hydroxyl group still governs the position of substitution. The available positions for electrophilic attack are C5 and C6.
-
Position C6: This position is ortho to the activating -OH group and meta to the C4-fluoro and C3-chloro groups.
-
Position C5: This position is para to the C2-fluoro, meta to the -OH group, and ortho to the C4-fluoro and C3-chloro groups.
Given that the ortho, para-directing influence of the powerful hydroxyl group is dominant, electrophilic attack is overwhelmingly favored at the C6 position .[2] Reactivity will be substantially lower than that of 2,4-difluorophenol or 2,4-dichlorophenol due to the presence of the third halogen.[2][4]
Caption: Simplified workflow for a potential SNAr reaction.
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical differences in reactivity, a series of standardized experiments can be performed.
Protocol 1: Comparative Acidity via Titration
This protocol determines the relative pKa values of different halogenated phenols.
Methodology:
-
Preparation: Prepare 0.01 M solutions of each test phenol (e.g., this compound, 2,4-dichlorophenol, 2,4-difluorophenol) in a 50:50 ethanol/water mixture.
-
Titration Setup: Place 25 mL of a phenol solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.
-
Titration: Titrate the solution with a standardized 0.01 M NaOH solution, adding the titrant in 0.5 mL increments. Record the pH after each addition.
-
Data Analysis: Plot pH versus volume of NaOH added. The pH at the half-equivalence point (where half of the phenol has been neutralized) is equal to the pKa of the phenol.
-
Comparison: A lower pKa value indicates higher acidity.
Protocol 2: Comparative Reactivity in Electrophilic Bromination
This experiment compares the rate of electrophilic substitution. Phenols are highly activated and react with bromine even without a Lewis acid catalyst. [3] Methodology:
-
Reaction Setup: In separate reaction flasks, dissolve equimolar amounts (e.g., 1 mmol) of each test phenol in 10 mL of a suitable solvent (e.g., chloroform or acetic acid). Place the flasks in a constant temperature bath (e.g., 25°C).
-
Initiation: To each flask, add a standardized solution of bromine (e.g., 1.0 M in the same solvent) in a single portion (e.g., 1.1 mmol). Start a timer for each reaction simultaneously.
-
Monitoring: At regular intervals (e.g., 2, 5, 10, 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot with a solution of sodium thiosulfate.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percentage of starting material consumed and product formed.
-
Comparison: A faster rate of consumption of the starting phenol indicates higher reactivity towards electrophilic bromination.
Caption: Workflow for comparing phenol reactivity.
Conclusion
This compound is a highly functionalized building block whose reactivity is defined by a fascinating electronic tug-of-war.
-
Acidity: It is significantly more acidic than mono- or di-halogenated phenols due to the strong cumulative inductive effect of its three halogen substituents. This facilitates reactions at the hydroxyl group that proceed via a phenoxide intermediate.
-
Electrophilic Aromatic Substitution (EAS): The molecule is strongly deactivated towards EAS compared to less halogenated phenols. However, the powerful ortho, para-directing hydroxyl group ensures high regioselectivity, with substitution expected to occur almost exclusively at the C6 position.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes SNAr plausible, particularly displacement of the C2 or C4 fluorine atoms. However, this would likely require forcing conditions or catalysis, as the activation by halogens is modest compared to nitro groups.
By understanding these distinct reactivity profiles, synthetic chemists can strategically employ this compound, leveraging its unique properties to access complex target molecules with precision and control.
References
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Chen, K. et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. [Link]
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A Comparative Guide to the Structural Validation of Compounds Synthesized from 3-Chloro-2,4-difluorophenol
Introduction: The Imperative of Structural Certainty in Fluorinated Compound Synthesis
3-Chloro-2,4-difluorophenol is a highly versatile and valuable starting material in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional aromatic scaffold allows for diverse synthetic modifications, leading to novel compounds with potentially enhanced biological activity. The strategic incorporation of fluorine is a cornerstone of modern drug design, often improving metabolic stability, binding affinity, and bioavailability.[1][2] However, the synthesis of such organofluorine compounds necessitates an unwavering commitment to rigorous structural validation.[3] An unconfirmed molecular structure can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and waste significant resources.
This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the structures of compounds derived from this compound. We will move beyond simple procedural descriptions to explain the causal logic behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity. This document is intended for researchers, medicinal chemists, and drug development professionals who require absolute confidence in the identity of their synthesized molecules.
Context: A Representative Synthetic Transformation
To frame our discussion, let us consider a common synthetic route starting from this compound: a Williamson ether synthesis to yield a substituted ether. This reaction serves as a practical example for which the subsequent validation steps are critical.
Caption: A representative Williamson ether synthesis workflow.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Primary Structure Elucidator
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. Its power lies in its ability to probe the chemical environment of specific nuclei, providing detailed information about molecular connectivity and stereochemistry. For derivatives of this compound, a multi-nuclear approach is not just beneficial; it is essential.
Expertise & Experience: Why a Multi-Nuclear NMR Approach is Non-Negotiable
-
¹H NMR: This is the initial, fundamental step. It reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns, which helps define the structure of the substituent added to the phenolic oxygen and the remaining aromatic proton.
-
¹⁹F NMR: For organofluorine compounds, ¹⁹F NMR is indispensable. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[4] Its chemical shifts are spread over a very wide range (~800 ppm), providing exquisite resolution and sensitivity to subtle changes in the electronic environment.[4] This makes it an exceptional tool for confirming the presence and electronic environment of the fluorine atoms on the aromatic ring.
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides a map of the carbon skeleton of the molecule. Crucially, it reveals carbon-fluorine couplings (J-CF), which are invaluable for assigning specific carbon signals to the fluorinated aromatic ring.
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques establish connectivity. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can show a correlation between the protons of an attached alkyl group and the aromatic carbon that bears the oxygen, unequivocally proving the ether linkage.
Trustworthiness: A Self-Validating System
The true power of NMR lies in the congruence of data from these multiple experiments. The structure proposed from the ¹H spectrum must be consistent with the carbon backbone seen in the ¹³C spectrum. The number and location of fluorine atoms indicated by ¹⁹F NMR must be corroborated by the J-CF couplings in the ¹³C spectrum and the J-HF couplings in the ¹H spectrum. This cross-verification creates a highly trustworthy and self-validating structural hypothesis.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Shimming: Place the sample in the spectrometer and perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F Spectrum Acquisition: Without removing the sample, switch the spectrometer to the ¹⁹F channel. Acquire a ¹⁹F spectrum. Trifluoroacetic acid can be used as an external standard.[5]
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is often the longest experiment due to the low natural abundance of ¹³C and may require several hours.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard. Integrate the ¹H signals and pick all peaks.
Data Presentation: Expected NMR Data for a Hypothetical Product
Table 1: Representative NMR Data for 1-(Benzyloxy)-3-chloro-2,4-difluorobenzene
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.45 - 7.30 | m | - | Phenyl-H of benzyl |
| ¹H | 7.05 | t | J_HH = 8.5, J_HF = 8.5 | Aromatic H-5 |
| ¹H | 5.20 | s | - | O-CH₂ |
| ¹⁹F | -135.0 | d | J_FF = 20.0 | F-4 |
| ¹⁹F | -150.0 | d | J_FF = 20.0 | F-2 |
| ¹³C | 155.0 | dd | J_CF = 245, J_CF = 10 | C-2 (bearing F) |
| ¹³C | 150.0 | dd | J_CF = 250, J_CF = 12 | C-4 (bearing F) |
| ¹³C | 140.0 | dd | J_CF = 15, J_CF = 5 | C-1 (bearing O) |
| ¹³C | 128.9, 128.5, 127.9 | - | - | Phenyl-C of benzyl |
| ¹³C | 115.0 | t | J_CF = 20 | C-5 |
| ¹³C | 110.0 | m | - | C-3 (bearing Cl) |
| ¹³C | 71.5 | - | - | O-CH₂ |
Part 2: Mass Spectrometry (MS) — The Molecular Formula Gatekeeper
Where NMR excels at defining connectivity, mass spectrometry provides the definitive confirmation of molecular weight and elemental composition. For halogenated compounds, MS offers unique diagnostic markers that serve as an immediate internal validation.
Expertise & Experience: Beyond Just a Molecular Weight
-
High-Resolution Mass Spectrometry (HRMS): This is the critical technique. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the unambiguous determination of the compound's molecular formula. A formula calculated from an HRMS result that matches the proposed structure provides extremely strong evidence of its identity.
-
Isotopic Pattern Analysis: This is a key confirmatory tool for this class of compounds. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[6] This means that the molecular ion in the mass spectrum will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with a relative intensity ratio of ~3:1.[6] The presence of this distinct pattern is a tell-tale signature of a monochlorinated compound.
Trustworthiness: A Self-Validating System
The combination of HRMS and isotopic pattern analysis forms a robust, self-validating checkpoint. The experimentally determined exact mass must fall within a narrow tolerance (typically < 5 ppm) of the calculated mass for the proposed molecular formula. Simultaneously, the observed isotopic pattern for the molecular ion cluster must match the theoretical pattern for a compound containing one chlorine atom. Failure to meet both criteria indicates either an incorrect structural assignment or the presence of an impurity.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent that is compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. Positive ion mode ([M+H]⁺ or [M+Na]⁺) is common.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the exact mass of the most abundant peak in the molecular ion cluster. Use the instrument's software to calculate the molecular formula that best fits this exact mass and compare it to the proposed structure. Verify that the isotopic distribution matches the theoretical pattern for a CₓHᵧCl₁F₂O₁ species.
Data Presentation: Expected MS Data
Table 2: HRMS Data for 1-(Benzyloxy)-3-chloro-2,4-difluorobenzene (C₁₃H₉ClF₂O)
| Parameter | Theoretical Value | Simulated Observed Value |
| Calculated Exact Mass ([M]⁺) | 254.0309 | 254.0311 (Error: 0.8 ppm) |
| Isotopic Distribution | ||
| m/z (³⁵Cl) | 100% | 100% |
| m/z (³⁷Cl) | 32.5% | 32.3% |
Part 3: X-ray Crystallography — The Unambiguous Gold Standard
When absolute, undeniable proof of structure, including stereochemistry and the precise spatial arrangement of atoms, is required, single-crystal X-ray crystallography is the ultimate arbiter. It remains the primary source of experimental structural data for drug discovery.[7][8]
Expertise & Experience: The Power and the Challenge
X-ray crystallography provides a three-dimensional model of the molecule as it exists in the crystal lattice.[9][10] This technique is uniquely powerful because it is not interpretive in the same way as spectroscopy. It directly visualizes the atomic positions, bond lengths, and bond angles, leaving no ambiguity.[8] For drug development, observing how a molecule packs in a crystal can provide insights into intermolecular interactions that may be relevant for receptor binding.[9][11] The significant experimental challenge, however, is the prerequisite of growing a single, high-quality crystal suitable for diffraction—a process that can be both an art and a science.
Trustworthiness: The Ultimate Self-Validating System
Experimental Protocol: X-ray Crystallography Workflow
-
Crystallization: The most critical and often challenging step. Grow single crystals by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This requires screening various solvents and conditions.
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The crystal is rotated to collect a complete dataset.
-
Structure Solution & Refinement: The diffraction pattern is computationally processed to determine the electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic model is then refined against the experimental data to achieve the best possible fit (structure refinement).
-
Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor) to ensure the quality and reliability of the model.
Data Presentation: Key Crystallographic Parameters
Table 3: Hypothetical Crystallographic Data Summary
| Parameter | Value | Significance |
| Formula | C₁₃H₉ClF₂O | Confirms elemental composition in the crystal |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell |
| Bond Length C-Cl | 1.74 Å | Confirms the carbon-chlorine bond |
| Bond Length C-F | 1.35 Å | Confirms the carbon-fluorine bonds |
| Dihedral Angle | 85.2° | Describes the twist between the two aromatic rings |
| R-factor | < 5% | A measure of the agreement between the model and data |
Comparative Analysis and Integrated Validation Workflow
No single technique is sufficient for complete structural validation. The strength of the process comes from the integration of these complementary methods.
Caption: Integrated workflow for structural validation.
Table 4: Comparison of Key Validation Techniques
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, molecular skeleton, chemical environment of nuclei | Excellent for solution-state structure, non-destructive, provides detailed connectivity data | Can be complex to interpret, sensitive to purity, does not directly give molecular formula |
| Mass Spectrometry | Molecular weight, elemental formula, isotopic information | High sensitivity, provides exact mass and formula (HRMS), characteristic isotopic patterns | Provides little connectivity data, destructive, can be difficult for fragile molecules |
| X-ray Crystallography | Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry | Gold standard for absolute structure determination, provides solid-state conformation | Requires a high-quality single crystal (often a major bottleneck), destructive |
Conclusion
For any compound synthesized from this compound, a rigorous and multi-faceted approach to structural validation is paramount. The process begins with NMR spectroscopy to piece together the molecular framework, followed by high-resolution mass spectrometry to lock in the elemental formula and confirm the presence of key elements like chlorine. When absolute certainty is required, or when stereochemistry is , X-ray crystallography provides the final, unambiguous answer. By judiciously applying these complementary techniques as part of an integrated workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery and materials science innovation.
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Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Wlodawer, A., Dauter, Z., & Jaskolski, M. (2022). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery. [Link]
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Blundell, T. L. (2000). High-throughput X-ray crystallography for drug discovery. Current Opinion in Structural Biology. [Link]
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Carpena, X. (2009). X-ray crystallography in drug discovery. Methods in Molecular Biology. [Link]
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Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]
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Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]
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Malgorzata, R., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
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Folk, T. L., & Wideman, L. G. (1969). Competing fragmentations in the mass spectra of halogenated phenols. Journal of the Chemical Society D: Chemical Communications. [Link]
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ResearchGate. (2018). [F]Fluorine‐Labeled Pharmaceuticals: Direct Aromatic Fluorination Compared to Multi‐Step Strategies. [Link]
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Wang, Z., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]
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Gouverneur, V., et al. (2017). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. PubMed Central. [Link]
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ElectronicsAndBooks. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Fhenols. [Link]
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Jacobsen, E. N. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard University. [Link]
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Steiner, H. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link]
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A Comparative Guide to the Efficacy of Fluorophenol-Derived USP Inhibitors for Drug Discovery
This guide provides a comprehensive comparative analysis of Ubiquitin-Specific Protease (USP) inhibitors derived from fluorophenol and other fluoro-aromatic scaffolds. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale for using fluorinated compounds in inhibitor design, compares the efficacy of notable examples through experimental data, and provides detailed protocols for their evaluation.
Introduction: Targeting the Ubiquitin-Proteasome System
The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein homeostasis. It involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, marking them for degradation or altering their function.[1][2] This process is reversible and is counter-regulated by deubiquitinating enzymes (DUBs), which remove ubiquitin tags.[3] The human genome encodes nearly 100 DUBs, with the Ubiquitin-Specific Protease (USP) family being the largest and most studied.[3]
Given their pivotal role in regulating the stability of key proteins involved in cell cycle progression, DNA damage repair, and apoptosis, USPs have emerged as highly attractive therapeutic targets, particularly in oncology.[4][5][6] Dysregulation of USP activity is implicated in various malignancies, where they often stabilize oncoproteins or destabilize tumor suppressors.[7] Consequently, the development of small molecule inhibitors targeting specific USPs is an area of intense research.[8][9]
Part 1: The Strategic Role of Fluorophenols in USP Inhibitor Design
The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry. Fluorophenol scaffolds, in particular, offer several advantages for designing potent and selective enzyme inhibitors.
-
Enhanced Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions, hydrogen bonds, and multipolar interactions within the enzyme's active site, thereby increasing binding affinity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thus improving the compound's pharmacokinetic profile.[10]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability, which can be fine-tuned to optimize drug-like properties. The use of a phenolic hydroxyl group also provides a versatile handle for further chemical modifications to explore the inhibitor's structure-activity relationship (SAR).[10]
These characteristics make fluorophenol and related fluoro-aromatic structures valuable starting points for developing next-generation USP inhibitors with improved potency, selectivity, and in vivo stability.
Part 2: Key USP Targets and Associated Signaling Pathways
While numerous USPs are being investigated, USP7 and USP14 are among the most well-characterized targets for which inhibitors, including those with fluoro-substitutions, have been developed.
USP7: The Guardian of the p53-MDM2 Axis
Ubiquitin-Specific Protease 7 (USP7) is a crucial regulator of cellular processes, most notably the DNA damage response and immune function.[1] Its primary role in cancer biology is centered on the p53 tumor suppressor pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, ubiquitinates p53, targeting it for proteasomal degradation.[1][11] By inhibiting USP7, MDM2 becomes destabilized and degraded, leading to the accumulation and activation of p53, which can then trigger cell cycle arrest or apoptosis in cancer cells.[12][13]
Signaling Pathway: USP7 and the p53-MDM2 Axis
Caption: USP7 inhibition destabilizes MDM2, leading to p53 accumulation and tumor suppression.
USP14: A Proteasome-Associated Regulator
Ubiquitin-Specific Protease 14 (USP14) is one of three DUBs associated with the 26S proteasome.[14] It plays a dual role: it can trim ubiquitin chains from proteins just before they are degraded, thereby protecting them from degradation, and it can also activate the proteasome itself.[15][16][17] Inhibition of USP14's deubiquitinase activity generally leads to an accumulation of polyubiquitinated proteins and can induce proteotoxic stress, triggering apoptosis.[5][14] This makes USP14 an attractive target for diseases characterized by protein aggregation, such as neurodegenerative disorders, and for cancers like multiple myeloma that are sensitive to proteasome inhibition.[8][17]
Part 3: Comparative Efficacy of Fluoro-Substituted USP Inhibitors
Direct comparative studies of a wide range of fluorophenol-derived USP inhibitors are limited in the public literature. However, by examining data for specific fluoro-substituted compounds, we can establish a framework for comparison. VLX1570, a compound that entered clinical trials, serves as a key example. It is an analogue of b-AP15 with an additional fluoro-substitution.[5]
| Inhibitor | Target USP(s) | Scaffold Feature | In Vitro Potency (IC₅₀) | Cellular Activity | In Vivo Efficacy | Ref |
| b-AP15 | USP14, UCHL5 | Chalcone derivative | USP14: ~1.5 µM | Induces apoptosis in multiple myeloma (MM) cells, including bortezomib-resistant lines.[5] | Shows efficacy in MM xenograft models, but limited by poor solubility and stability.[5] | [5] |
| VLX1570 | USP14, UCHL5 | Fluoro-substituted azepane derivative | More inclined to inhibit proteasome DUB activity over UCHL5 compared to b-AP15.[5] | Induces apoptosis and unfolded protein response.[5] | More effective than b-AP15 in inhibiting tumor progression in mouse models.[5] | [5] |
| GNE-6776 | USP7 | Thienopyrimidine derivative | 0.021 µM | Stabilizes p53, induces apoptosis in cancer cell lines. | Demonstrates tumor growth inhibition in xenograft models. | [18] |
| FT671 | USP7 | Piperidinone derivative | 0.005 µM | Destabilizes MDM2, increases p53 levels and transcription of p53 target genes.[18] | Shows in vivo anti-tumor activity. | [18] |
| ML323 | USP1 | Thiophenecarboxamide derivative | ~0.1 µM | Sensitizes cancer cells to TRAIL-induced apoptosis; prevents TGFβ-induced dedifferentiation of pancreatic beta cells.[19] | Reduces tumor size in xenograft models when combined with TRAIL; alleviates hyperglycemia in a mouse model of diabetes.[19] | [19] |
Note: While not all compounds listed are strictly 'fluorophenol' derivatives, they represent key fluoro-substituted inhibitors, illustrating the utility of fluorine in inhibitor design.
The data indicates that the addition of fluorine and other structural modifications in VLX1570 improved its in vivo performance compared to its predecessor, b-AP15.[5] However, its clinical development was halted due to toxicity issues, highlighting the ongoing challenges in developing DUB inhibitors.[5]
Part 4: Methodologies for Efficacy Evaluation
A rigorous, multi-step process is required to evaluate the efficacy and selectivity of novel USP inhibitors. This involves a cascade of in vitro biochemical assays, cell-based target engagement and functional assays, and finally, in vivo models.
General Workflow for USP Inhibitor Efficacy Testing
Caption: A tiered approach for evaluating USP inhibitors from in vitro potency to in vivo efficacy.
Protocol 1: In Vitro Enzymatic Deubiquitinase (DUB) Activity Assay
This protocol describes a common fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified USP enzyme. The assay uses Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), a substrate that fluoresces upon cleavage by the DUB.[2][20]
A. Rationale: The primary goal is to quantify the direct inhibitory effect of the compound on the enzyme's catalytic activity. It is a rapid, high-throughput compatible method for initial screening and potency determination.[21][22]
B. Materials:
-
Purified recombinant human USP enzyme (e.g., USP7, USP14)
-
Ub-AMC substrate (e.g., from Boston Biochem)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
Test compound (inhibitor) dissolved in 100% DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
C. Step-by-Step Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Using a liquid handler, dispense a small volume (e.g., 100 nL) of the diluted compounds into the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
Enzyme Preparation and Addition: Dilute the purified USP enzyme to the desired final concentration (e.g., 1-5 nM) in cold Assay Buffer. Add the enzyme solution (e.g., 10 µL) to each well containing the compound.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the Ub-AMC substrate solution in Assay Buffer to the desired final concentration (typically at or below the Kₘ, e.g., 1 µM). Add the substrate solution (e.g., 10 µL) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (30°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - [Rate_inhibitor - Rate_bkgd] / [Rate_DMSO - Rate_bkgd]).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement via Western Blot
This protocol assesses whether the inhibitor engages its intended target in a cellular context by measuring the stabilization of a known downstream substrate. For a USP7 inhibitor, this would be the accumulation of p53.
A. Rationale: An in vitro IC₅₀ does not guarantee cellular activity due to factors like membrane permeability and off-target effects. This assay confirms that the inhibitor can enter the cell and exert its intended biological effect on the target pathway.[13]
B. Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116, A549)
-
Cell culture medium, FBS, and antibiotics
-
Test compound (inhibitor)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies (anti-p53, anti-MDM2, anti-USP7, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
C. Step-by-Step Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the USP7 inhibitor (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO-treated well as a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against p53, MDM2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensity relative to the loading control. A dose-dependent increase in p53 levels and a decrease in MDM2 levels would confirm cellular target engagement of the USP7 inhibitor.
Conclusion and Future Perspectives
The development of specific and potent USP inhibitors is a promising frontier in cancer therapy and other diseases.[4] Fluorophenol and other fluoro-aromatic scaffolds represent a valuable chemical space for the design of such inhibitors, offering the potential for enhanced potency and improved pharmacokinetic properties. While clinical success has been elusive, the progress made with compounds like VLX1570, FT671, and GNE-6776 underscores the therapeutic potential of this target class.[5][18]
Key challenges remain, particularly in achieving high selectivity against the nearly 100 DUBs in the human genome to minimize off-target effects and toxicity.[12] Future efforts will likely focus on structure-based drug design, the exploration of allosteric binding sites, and the development of more sophisticated screening platforms to identify inhibitors with superior selectivity and drug-like properties. The rigorous application of the comparative methodologies outlined in this guide will be essential for identifying the next generation of USP inhibitors that can successfully translate from the laboratory to the clinic.
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Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects. (n.d.). MDPI. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Compounds Synthesized With and Without the Chloro-Difluoro-Phenol Moiety
Introduction: The Strategic Role of Halogenation in Phenolic Moieties
In modern medicinal chemistry, the strategic incorporation of halogen atoms into drug candidates is a cornerstone of lead optimization.[1] Halogenation, particularly with chlorine and fluorine, can profoundly alter a molecule's physicochemical properties, including acidity (pKa), lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comparative analysis of the biological activity of compounds featuring a chloro-difluoro-phenol moiety versus their non-halogenated phenol analogues. We will explore the causal relationships behind the observed differences in activity and provide detailed experimental protocols for their evaluation.
The chloro-difluoro-phenol moiety is of particular interest for several reasons:
-
Modulation of Acidity (pKa) : The electron-withdrawing effects of two fluorine atoms and one chlorine atom significantly lower the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol. A plain 2,6-difluorophenol has a pKa of approximately 7.34, which is much more acidic than phenol's pKa of ~10.[3] This enhanced acidity can facilitate stronger hydrogen bonding with target proteins.
-
Halogen Bonding : Chlorine, bromine, and iodine atoms can act as halogen bond donors, forming stabilizing non-covalent interactions with Lewis bases like backbone carbonyl oxygens in a protein's binding pocket.[4][5][6] This interaction can significantly enhance binding affinity and selectivity.[5]
-
Metabolic Stability and Permeability : Halogenation can block sites of metabolic oxidation, increasing the compound's half-life. Furthermore, the altered lipophilicity can improve membrane permeability and oral bioavailability.[1]
To illustrate these principles, we will examine a hypothetical pair of protein kinase inhibitors:
-
Compound A : Contains a 4-chloro-2,6-difluorophenol moiety.
-
Compound B : The direct analogue, containing an unsubstituted phenol moiety.
We will hypothesize that both compounds target the BRAF kinase, a key component of the MAPK/ERK signaling pathway, which is frequently mutated in cancers like melanoma.[7][8]
Comparative Biological Activity: A Data-Driven Analysis
The introduction of the chloro-difluoro-phenol moiety is predicted to substantially enhance the biological activity of Compound A relative to Compound B. The following data tables summarize the expected experimental outcomes.
Table 1: In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the target kinase, BRAF V600E, a common cancer-driving mutation. The half-maximal inhibitory concentration (IC50) is the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.
| Compound | Target Kinase | IC50 (nM) | Rationale for Predicted Outcome |
| Compound A | BRAF V600E | 8 | The enhanced acidity and potential for halogen bonding from the chloro-difluoro-phenol moiety are expected to lead to a tighter binding affinity and thus higher potency.[5][9] |
| Compound B | BRAF V600E | 250 | The simple phenol of Compound B is a weaker hydrogen bond donor and lacks the ability to form halogen bonds, resulting in lower binding affinity and potency.[10] |
| Staurosporine | BRAF V600E | 5 | A non-selective, potent kinase inhibitor used as a positive control for the assay.[11] |
Table 2: Cellular Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compounds on cancer cells harboring the BRAF V600E mutation (e.g., A375 melanoma cell line). The IC50 value represents the concentration required to reduce cell viability by 50%.
| Compound | Cell Line | IC50 (µM) | Rationale for Predicted Outcome |
| Compound A | A375 (BRAF V600E) | 0.5 | The high potency of Compound A in the kinase assay is expected to translate to potent inhibition of cell proliferation and viability in a BRAF-dependent cell line. Improved cell permeability may also contribute. |
| Compound B | A375 (BRAF V600E) | 15 | The lower kinase inhibitory potency of Compound B will result in a weaker effect on cell viability, requiring a much higher concentration to achieve 50% inhibition. |
Table 3: Western Blot Analysis of MAPK Pathway Modulation
This analysis measures the ability of the compounds to inhibit the BRAF signaling pathway within the cell by quantifying the phosphorylation of downstream targets, MEK and ERK.[12]
| Treatment | Target Protein | Relative Band Intensity (Fold Change vs. Control) | Rationale for Predicted Outcome |
| Compound A (1 µM) | Phospho-ERK | 0.1 | The potent inhibition of BRAF by Compound A is expected to effectively shut down the downstream signaling cascade, leading to a dramatic reduction in ERK phosphorylation.[8] |
| Compound B (1 µM) | Phospho-ERK | 0.8 | At the same concentration, the less potent Compound B will only weakly inhibit BRAF, resulting in minimal impact on downstream ERK phosphorylation. |
| Untreated Control | Phospho-ERK | 1.0 | Baseline level of ERK phosphorylation in the cancer cell line. |
Signaling Pathway and Workflow Diagrams
To provide a clearer context for the experimental work, the following diagrams illustrate the targeted signaling pathway and the general workflow for compound evaluation.
BRAF-MEK-ERK Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling cascade. Compound A specifically inhibits BRAF.[7][13][14]
Experimental Workflow for Inhibitor Characterization
Caption: A generalized workflow for characterizing the biological activity of kinase inhibitors.
Detailed Experimental Protocols
The following protocols are foundational for generating the comparative data presented in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 value of an inhibitor against a specific kinase by measuring ADP production, which is proportional to kinase activity.[11]
Materials:
-
Recombinant human BRAF V600E kinase
-
Kinase substrate peptide (e.g., MEK1)
-
ATP
-
Test Compounds (Compound A, Compound B) and Control (Staurosporine)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation : Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Kinase Reaction Setup :
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of BRAF V600E kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Reaction Incubation : Incubate the plate at 30°C for 60 minutes.
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[15][16][17] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]
Materials:
-
A375 melanoma cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test Compounds (Compound A, Compound B)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16][18]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding : Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[15]
-
Compound Treatment : Prepare serial dilutions of Compound A and Compound B in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (background) and cells with medium containing DMSO (vehicle control). Incubate for 72 hours.
-
MTT Addition : Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C, 5% CO₂. During this time, visible purple formazan crystals will form in viable cells.[15]
-
Formazan Solubilization : Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
Absorbance Measurement : Read the absorbance at 570 nm using a multi-well spectrophotometer.[16]
-
Data Analysis : Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and fit the curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for Pathway Modulation
This protocol allows for the detection and semi-quantification of specific proteins (total and phosphorylated ERK) to confirm the mechanism of action of the inhibitors.[12][19][20]
Materials:
-
A375 cells
-
Test Compounds (Compound A, Compound B)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis : Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of Compound A, Compound B, or DMSO for 2-4 hours. Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation : Incubate the membrane with primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[12][21]
-
Washing and Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[12]
-
Detection : Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing : To analyze total ERK and the loading control, the membrane can be stripped of the first set of antibodies and then re-probed with the next primary antibody, following steps 5-8.[21]
-
Data Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-ERK signal to the total ERK signal for each sample. Then, normalize this ratio to the β-actin loading control to ensure equal protein loading. Express the results as a fold change relative to the untreated control.[19]
Conclusion
The strategic incorporation of a chloro-difluoro-phenol moiety, as exemplified by the hypothetical Compound A, is a powerful strategy in drug design. The predicted enhancements in biochemical potency, cellular efficacy, and on-target pathway inhibition are directly attributable to the altered physicochemical properties conferred by the halogen atoms. The experimental protocols detailed herein provide a robust framework for validating these structure-activity relationships, guiding the rational design of next-generation therapeutic agents.
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Liu, D., Thomson, K., & Kaiser, K. L. (1982). Quantitative structure-toxicity relationship of halogenated phenols on bacteria. Bulletin of Environmental Contamination and Toxicology, 29(2), 130-136. Available from: [Link]
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Martens, S., et al. (2024, May 31). In vitro kinase assay. protocols.io. Available from: [Link]
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Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Quinolinecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-quinolinecarboxylic acids, which represent a promising scaffold in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of essential analytical techniques, grounded in the principles of scientific integrity and validated through practical, field-proven insights.
The Criticality of Purity in Drug Development
The presence of impurities in a synthesized API can have profound consequences, ranging from altered pharmacological activity to unforeseen toxicity. Therefore, the ability to accurately and reliably determine the purity of a compound like 3-quinolinecarboxylic acid is a non-negotiable aspect of the drug development pipeline. This necessitates a multi-faceted analytical approach, where each technique provides a unique and complementary piece of the purity puzzle.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method, or more often a combination of methods, is dictated by the specific properties of the 3-quinolinecarboxylic acid derivative and the potential impurities. Here, we compare the most salient techniques, highlighting their underlying principles, strengths, and limitations.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For 3-quinolinecarboxylic acids, reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted method.[1]
Why it's chosen: HPLC offers exceptional sensitivity and resolving power, making it the gold standard for quantitative purity analysis. It can detect and quantify impurities at very low levels, often in the parts-per-million (ppm) range.
Self-Validation: A robust HPLC method is self-validating through parameters like linearity, accuracy, precision, and specificity, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3] The validation process ensures that the method is fit for its intended purpose.[4][5][6]
dot
Caption: Workflow for HPLC Purity Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure of a compound.[7] Both ¹H and ¹³C NMR are indispensable for the structural elucidation and purity assessment of 3-quinolinecarboxylic acids.[8][9]
Why it's chosen: NMR is unparalleled in its ability to provide structural information. It can identify impurities by detecting signals that are inconsistent with the expected structure of the target compound. Quantitative NMR (qNMR) can also be used for purity determination against a certified reference standard.
Self-Validation: The internal consistency of the NMR data serves as a form of self-validation. The integration of proton signals should correspond to the number of protons in the molecule, and the chemical shifts and coupling constants must be consistent with the proposed structure.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[10] When coupled with a separation technique like HPLC (LC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying compounds.[11][12]
Why it's chosen: MS provides the molecular weight of the compound and its fragments, which is crucial for confirming the identity of the synthesized 3-quinolinecarboxylic acid and any potential impurities.[10] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the identification.
Self-Validation: The fragmentation pattern of a molecule in the mass spectrometer is unique and predictable. This "fingerprint" can be compared to theoretical fragmentation patterns or library data to confirm the identity of the main component and any detected impurities.
Melting Point Analysis
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[13] The presence of impurities typically causes a depression and broadening of the melting point range.[14]
Why it's chosen: Melting point analysis is a simple, rapid, and cost-effective preliminary test for purity.[15] A sharp melting point that is consistent with the literature value is a good indicator of high purity.
Self-Validation: The technique is self-validating through the sharpness of the melting range. A pure compound will typically melt over a narrow range (0.5-1°C). A broad melting range is a clear indication of the presence of impurities.[14]
Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Strengths | Limitations |
| HPLC | Differential partitioning | High sensitivity and resolution, quantitative | Requires a reference standard for absolute quantification |
| NMR | Nuclear magnetic resonance | Detailed structural information, can be quantitative (qNMR) | Lower sensitivity than HPLC, complex spectra for mixtures |
| MS | Mass-to-charge ratio | High sensitivity and specificity, molecular weight determination | May not distinguish between isomers, ionization suppression effects |
| Melting Point | Phase transition temperature | Simple, rapid, and inexpensive | Not quantitative, insensitive to small amounts of impurities |
Experimental Protocols
Recrystallization: The First Line of Purification
Before embarking on rigorous analytical testing, it is often necessary to purify the crude synthesized product. Recrystallization is a fundamental technique for purifying solid organic compounds.[16][17][18][19]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which the 3-quinolinecarboxylic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. Crystals of the pure compound should form.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, typically in a vacuum oven, to remove any residual solvent.
dot
Caption: The Recrystallization Workflow.
HPLC Method for Purity Determination
This protocol outlines a general reversed-phase HPLC method suitable for the purity analysis of many 3-quinolinecarboxylic acid derivatives.[20]
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Reference standard of 3-quinolinecarboxylic acid (purity ≥98%).[21]
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare a working standard at 0.1 mg/mL by dilution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized 3-quinolinecarboxylic acid to a nominal concentration of 0.1 mg/mL in the same diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities in the chromatogram of the sample solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Conclusion
The assessment of purity for synthesized 3-quinolinecarboxylic acids is a multi-step process that begins with effective purification and culminates in a comprehensive analysis using a suite of orthogonal analytical techniques. By understanding the principles and applying the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of these promising pharmaceutical compounds.
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A Comparative Guide to the Kinetic Studies of Reactions Involving Chlorinated and Fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental science and pharmaceutical development, understanding the reactivity and degradation pathways of halogenated phenols is of paramount importance. These compounds, often found as industrial byproducts or as structural motifs in drug candidates, can exhibit significant biological activity and environmental persistence. This guide provides a comparative analysis of the kinetic studies of reactions involving 3-Chloro-2,4-difluorophenol and its structural analogs. While direct kinetic data for this compound is scarce in publicly accessible literature, this guide will extrapolate and compare its expected reactivity based on comprehensive data available for other chlorinated phenols.
This analysis, grounded in established experimental data, will delve into the nuances of various degradation methodologies, offering insights into reaction mechanisms and the factors influencing reaction rates. By presenting a synthesized overview of kinetic data and experimental protocols, this guide aims to equip researchers with the foundational knowledge to design and interpret kinetic studies for this class of compounds.
The Landscape of Halogenated Phenol Reactivity: A Comparative Overview
The reactivity of halogenated phenols is fundamentally governed by the nature and position of the halogen substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine and fluorine, influence the electron density of the phenol ring, thereby affecting its susceptibility to electrophilic and radical-mediated attacks.
In the case of this compound, the presence of two fluorine atoms in addition to a chlorine atom is expected to significantly impact its reactivity compared to its chlorinated counterparts like 2,4-dichlorophenol (2,4-DCP) and 4-chlorophenol (4-CP). The high electronegativity of fluorine would lead to a more electron-deficient aromatic ring, potentially making it less susceptible to electrophilic attack but more prone to nucleophilic attack under certain conditions.
The following sections will compare the kinetic data from various studies on chlorinated phenols to provide a predictive framework for the reactivity of this compound.
Advanced Oxidation Processes (AOPs): A Powerful Tool for Degradation
Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), for the oxidation of organic pollutants.[1] These processes are particularly effective for the degradation of recalcitrant compounds like halogenated phenols.
A comparative assessment of various AOPs for the degradation of 4-chloro-2-nitrophenol revealed the following trend in degradation efficiency: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV.[2] This highlights the synergistic effect of combining UV radiation with Fenton's reagent or a photocatalyst like TiO₂. For p-chlorophenol, the UV/H₂O₂ process was found to be significantly more efficient than microwave/H₂O₂, UV, or microwave irradiation alone, with pseudo-first-order rate constants of 0.137, 0.012, 0.02, and 0.004 min⁻¹, respectively.[3]
Based on these findings, it is anticipated that AOPs, particularly UV-based processes, would be effective for the degradation of this compound. The strong C-F bond might require the high oxidative power of hydroxyl radicals for efficient cleavage.
Photo-Fenton and Fenton-Like Processes
The photo-Fenton process (Fe³⁺/H₂O₂/UV) has been shown to be highly effective for the degradation of 2,4-DCP.[4] The reaction kinetics can vary depending on the initial concentration of Fe³⁺, exhibiting pseudo-first-order kinetics at low concentrations and non-conventional kinetics at higher concentrations.[4] For the degradation of 4-chloro-3,5-dimethylphenol, a heterogeneous Fenton-like process using nanoscale zero-valent iron (nZVI) demonstrated complete decomposition within 30 minutes at neutral pH.
UV/Peroxide and UV/Persulfate Processes
The UV/H₂O₂ and UV/persulfate (UV/PS) systems are other prominent AOPs. For the degradation of iopromide, a complex organic molecule, the pseudo-first-order rate constant was found to be 2.20 (± 0.01) × 10⁻¹ min⁻¹ in the UV/Cl₂ system and 6.08 (± 0.10) × 10⁻² min⁻¹ in the UV/PS system.
Ozonation
Ozonation is another effective AOP for the degradation of chlorophenols. Studies on 2,4-DCP have shown that ozonation can completely remove the compound within an hour.[5] The efficiency of ozonation can be enhanced by combining it with other processes, such as adsorption on activated carbon.[5]
Kinetic Parameters: A Quantitative Comparison
The kinetics of degradation of chlorophenols by AOPs are often described by pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the chlorophenol.
Table 1: Comparison of Pseudo-First-Order Rate Constants (k_obs) for the Degradation of Various Chlorophenols by Different AOPs.
| Compound | AOP System | k_obs (min⁻¹) | Reference |
| p-Chlorophenol | UV/H₂O₂ | 0.137 | [3] |
| p-Chlorophenol | Microwave/H₂O₂ | 0.012 | [3] |
| p-Chlorophenol | UV | 0.02 | [3] |
| p-Chlorophenol | Microwave | 0.004 | [3] |
| 4-Chlorophenol | MW–H₂O₂ (120 °C) | 0.0041 | [6] |
| 4-Chlorophenol | MW–H₂O₂ (180 °C) | 0.0442 | [6] |
| 2,4-Dichlorophenol | Photo-Fenton | Varies with [Fe³⁺] | [4] |
| Iopromide | UV/Cl₂ | 0.220 | |
| Iopromide | UV/PS | 0.0608 |
For this compound, it is hypothesized that the rate constants for its degradation by AOPs would be influenced by the presence of the additional fluorine atoms. The high stability of the C-F bond might lead to slower degradation rates compared to its chlorinated analogs under similar conditions. However, the precise effect would depend on the specific AOP and the reaction mechanism.
Experimental Protocols: A Guide to Methodologies
The following provides a general framework for conducting kinetic studies on the degradation of halogenated phenols.
General Experimental Setup
A typical experimental setup for studying the degradation of a target compound via an AOP involves a batch reactor equipped with a UV lamp (for photo-assisted processes), a stirring mechanism, and ports for sampling and reagent addition. The temperature of the reaction mixture is usually controlled using a water bath.
Caption: Generalized experimental workflow for kinetic studies.
Step-by-Step Methodology for a Typical Photo-Fenton Experiment
-
Preparation of Stock Solutions: Prepare stock solutions of the target halogenated phenol, Fenton's reagent (FeSO₄ or FeCl₃), and hydrogen peroxide (H₂O₂) in deionized water.
-
Reaction Setup: Add a known volume of the halogenated phenol stock solution to the reactor to achieve the desired initial concentration. Adjust the pH of the solution to the desired value (typically acidic for Fenton reactions) using dilute acid or base.
-
Initiation of Reaction: Add the Fenton's reagent and hydrogen peroxide to the reactor. Simultaneously, turn on the UV lamp and the magnetic stirrer.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture through the sampling port.
-
Sample Quenching and Preparation: Immediately quench the reaction in the collected samples by adding a suitable reagent (e.g., sodium sulfite to remove residual H₂O₂). Prepare the samples for analysis, which may involve filtration or extraction.
-
Analysis: Analyze the concentration of the parent halogenated phenol and any identified intermediates using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the concentration of the halogenated phenol as a function of time. Determine the reaction order and the pseudo-first-order rate constant (k_obs) by fitting the data to the appropriate kinetic model.
Causality Behind Experimental Choices
-
pH: The pH of the reaction medium is a critical parameter in many AOPs. For instance, the Fenton reaction is most effective under acidic conditions (pH 2.5-3.5) to prevent the precipitation of ferric hydroxide and to enhance the generation of hydroxyl radicals.
-
Oxidant and Catalyst Concentration: The concentrations of the oxidant (e.g., H₂O₂) and the catalyst (e.g., Fe²⁺) significantly influence the reaction rate. Optimizing these concentrations is crucial to maximize degradation efficiency while minimizing reagent costs and potential scavenging effects at excessively high concentrations.
-
UV Wavelength and Intensity: In photo-assisted AOPs, the wavelength and intensity of the UV radiation are key factors. The choice of lamp should correspond to the absorption spectrum of the catalyst or the photosensitizer to ensure efficient light absorption and radical generation.
Reaction Mechanisms and Pathways
The degradation of halogenated phenols by AOPs typically proceeds through a series of complex reactions initiated by the attack of hydroxyl radicals.
Caption: A simplified degradation pathway for halogenated phenols.
The initial step often involves the addition of a hydroxyl radical to the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent reactions can lead to the cleavage of the aromatic ring, forming smaller organic acids. Ultimately, complete mineralization results in the formation of carbon dioxide, water, and inorganic halides.
The specific intermediates formed will depend on the structure of the parent compound and the reaction conditions. For this compound, the initial attack of the hydroxyl radical could occur at various positions on the aromatic ring, leading to a mixture of hydroxylated and dehalogenated intermediates.
Conclusion and Future Directions
While direct kinetic data for this compound remains to be established, this comparative guide provides a robust framework for predicting its reactivity and for designing effective degradation strategies. Based on the extensive research on other chlorinated phenols, it is evident that Advanced Oxidation Processes, particularly those involving UV irradiation, are promising for the efficient degradation of this compound.
Future research should focus on obtaining direct experimental kinetic data for the reactions of this compound with various oxidants. Such studies will be crucial for accurately assessing its environmental fate and for developing optimized treatment technologies. Furthermore, detailed investigation into the degradation pathways and the identification of intermediate products will be essential for ensuring the complete and safe mineralization of this emerging contaminant.
References
-
Bayarri, B., et al. (2006). Comparative Study of 2,4-Dichlorophenol Degradation With Different Advanced Oxidation Processes. Journal of Solar Energy Engineering, 129(1), 60–67. [Link]
-
Chu, W., et al. (2005). A study of kinetic modelling and reaction pathway of 2,4-dichlorophenol transformation by photo-fenton-like oxidation. Journal of Hazardous Materials, 121(1-3), 119-126. [Link]
-
De Witte, B., et al. (2012). Degradation of 4-Chlorophenol by Microwave-Enhanced Advanced Oxidation Processes: Kinetics and Influential Process Parameters. Molecules, 17(9), 10576-10588. [Link]
-
Haag, W. R., & Yao, C. C. D. (1992). Rate constants for reaction of hydroxyl radicals with several drinking water contaminants. Environmental Science & Technology, 26(5), 1005-1013. [Link]
-
Poulopoulos, S. G., et al. (2008). Comparison Of Different Advanced Oxidation Processes Degrading P-Chlorophenol In Aqueous Solution. Global Nest Journal, 10(2), 221-228. [Link]
-
Saritha, P., et al. (2007). Comparison of various advanced oxidation processes for the degradation of 4-chloro-2 nitrophenol. Journal of Hazardous Materials, 149(3), 609-614. [Link]
-
Valdés, H., et al. (2009). Comparison of Activated Carbon and Hydrophobic Zeolite Efficiencies in 2,4Dichlorophenol Advanced Ozonation. Journal of the Mexican Chemical Society, 53(4), 227-233. [Link]
-
Wojnárovits, L., & Takács, E. (2019). Comparison of the Rate Constants of •OH, SO4•−, CO3•−, Cl2•−, Cl•, ClO• and H• Reactions with Organic Water Contaminants. International Journal of Molecular Sciences, 20(20), 5081. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. A study of kinetic modelling and reaction pathway of 2,4-dichlorophenol transformation by photo-fenton-like oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of 4-Chlorophenol by Microwave-Enhanced Advanced Oxidation Processes: Kinetics and Influential Process Parameters | MDPI [mdpi.com]
in-vitro and in-vivo testing of antimicrobials derived from 3-Chloro-2,4-difluorophenol
An In-Depth Technical Guide to the In-Vitro and In-Vivo Evaluation of Novel Antimicrobials Derived from 3-Chloro-2,4-difluorophenol
This guide provides a comprehensive framework for the systematic evaluation of novel antimicrobial agents derived from the this compound scaffold. It is designed for researchers, scientists, and drug development professionals, offering a narrative that combines detailed, validated protocols with the underlying scientific rationale. Our focus is on establishing a robust, self-validating workflow that bridges the critical gap between initial laboratory findings and preclinical efficacy data.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of new chemical entities capable of circumventing existing resistance mechanisms. Halogenated phenolic compounds have long been recognized for their biocidal properties. The specific scaffold, this compound, presents a compelling starting point for medicinal chemistry campaigns due to its synthetic tractability and the potential for its derivatives to exhibit potent antimicrobial activity. This guide outlines the critical testing cascade, from foundational in-vitro screening to definitive in-vivo efficacy models, required to identify and validate promising new drug candidates from this chemical series.
Section 1: The In-Vitro Gauntlet: Foundational Efficacy and Spectrum Analysis
The initial phase of any antimicrobial discovery program is a rigorous in-vitro assessment. The goal is to cost-effectively screen a library of synthesized derivatives to determine their intrinsic antimicrobial potency and spectrum of activity. This process acts as a funnel, identifying the most promising candidates for more resource-intensive studies. A well-designed in-vitro study should correlate with potential in-vivo outcomes, making the selection of relevant models and methods critical.[1][2]
Core Directive: Determining Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] This is often followed by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. These two values differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Rationale for Method Selection: The broth microdilution method is the gold standard for MIC testing due to its reproducibility, scalability for screening multiple compounds, and conservation of materials.[3] It provides quantitative results that are essential for comparing the potency of different derivatives and for guiding dose selection in subsequent in-vivo studies. Standardization of these methods is crucial for ensuring results are reliable and comparable across different laboratories.[5]
Experimental Protocol: Broth Microdilution MIC/MBC Assay
-
Preparation of Materials:
-
Synthesized this compound derivatives (e.g., Derivative A, Derivative B) and standard control antibiotics (e.g., Ciprofloxacin, Vancomycin).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[4]
-
96-well microtiter plates.
-
Standardized microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) adjusted to a 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
-
Serial Dilution:
-
Prepare a 2-fold serial dilution of each test compound and control antibiotic across the wells of the 96-well plate using CAMHB. Concentrations typically range from 128 µg/mL down to 0.25 µg/mL.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours.[4]
-
-
MIC Determination:
-
Following incubation, the MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[4]
-
-
MBC Determination:
-
Take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
In-Vitro Screening Workflow
Caption: Workflow for primary in-vitro screening of antimicrobial derivatives.
Comparative Data Analysis
The true potential of a new derivative is understood only in comparison to existing standards. All quantitative data should be summarized for clear interpretation.
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Derivative A | 4 | 8 | 32 |
| Derivative B | 2 | 4 | 8 |
| Vancomycin | 1 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Table 1: Hypothetical comparative MIC data for novel derivatives against clinically relevant pathogens. Data is illustrative.
Section 2: The Bridge to Preclinical Models: From Dish to Animal
A critical, often overlooked, step is the transition from in-vitro testing to in-vivo studies. A compound with excellent MIC values may fail in an animal model due to poor bioavailability, high toxicity, or rapid metabolism. Therefore, bridging studies are essential to de-risk the advancement of a candidate.[1][2]
Key Considerations for Advancement:
-
Cytotoxicity: The compound must be selective for microbial cells over host cells. Initial cytotoxicity screening against a relevant mammalian cell line (e.g., HEK293, HepG2) is mandatory.
-
Preliminary Pharmacokinetics (PK): Simple in-vitro assays like plasma stability and metabolic stability (using liver microsomes) can provide early indicators of a compound's in-vivo fate.
-
Mechanism of Action (MoA): While not strictly required for transition, early insights into the MoA can build confidence. Potential mechanisms for this class of compounds could involve interference with cell wall synthesis, disruption of plasma membrane integrity, inhibition of nucleic acid synthesis, or ribosomal function.[6]
Section 3: In-Vivo Efficacy: Proving Therapeutic Potential
In-vivo models are indispensable for evaluating the true therapeutic efficacy of an antimicrobial agent, as they account for the complex interactions between the drug, the pathogen, and the host's immune system.[7] The lack of stringent, universal guidelines for these models means that study design must be robust, reproducible, and ethically sound.[8]
Model Selection: The Murine Systemic Infection Model
The murine systemic infection (sepsis) model is a widely used screening model because it is cost-effective, reproducible, and allows for the evaluation of a drug's ability to control an acute, life-threatening infection.[8]
Rationale for Model Selection: This model provides a clear and measurable endpoint (survival or reduction of bacterial load in key organs like the spleen and liver), which is directly relevant to the treatment of severe systemic infections. It effectively tests the compound's bioavailability, distribution, and efficacy in a living system.
Experimental Protocol: Murine Systemic Infection Efficacy Test
-
Animal Acclimatization: House mice (e.g., BALB/c, 6-8 weeks old) in a controlled environment for at least one week prior to the experiment.
-
Infection Induction:
-
Culture the pathogenic bacteria (e.g., S. aureus MRSA) to mid-log phase.
-
Wash and resuspend the bacteria in sterile saline or PBS.
-
Inject a predetermined lethal or sub-lethal dose of the bacterial suspension (e.g., 1 x 10^7 CFU) intraperitoneally (IP) into each mouse.
-
-
Treatment Administration:
-
At a specified time post-infection (e.g., 1-2 hours), randomly assign mice to treatment groups:
-
Group 1: Vehicle Control (the solvent used to dissolve the compound).
-
Group 2: Test Compound (e.g., Derivative B at 10 mg/kg).
-
Group 3: Standard of Care (e.g., Vancomycin at 10 mg/kg).
-
-
Administer treatments via a relevant route (e.g., IP or intravenous).
-
-
Monitoring and Endpoints:
-
Monitor the animals for clinical signs of illness and mortality over a set period (e.g., 72 hours).
-
For a bacterial burden endpoint, a separate cohort of animals is euthanized at a specific time (e.g., 24 hours post-treatment).
-
-
Bacterial Load Determination:
-
Aseptically harvest organs (spleen, liver, kidneys).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to quantify the CFU per gram of tissue.
-
-
Data Analysis:
-
Compare survival curves between groups using a Log-rank test.
-
Compare bacterial loads (log10 CFU/gram) between groups using appropriate statistical tests (e.g., ANOVA or t-test).
-
In-Vivo Efficacy Testing Workflow
Caption: Workflow for a murine systemic infection model for in-vivo efficacy.
Comparative In-Vivo Data
The ultimate measure of success is a statistically significant reduction in bacterial burden or an increase in survival compared to the vehicle control.
| Treatment Group (10 mg/kg) | Mean Bacterial Load in Spleen (log10 CFU/gram) | Percent Survival at 72h |
| Vehicle Control | 7.8 ± 0.5 | 0% |
| Derivative B | 4.2 ± 0.7 | 80% |
| Vancomycin | 3.9 ± 0.6 | 100% |
Table 2: Hypothetical in-vivo efficacy data for Derivative B in a murine sepsis model. Data is illustrative and assumes statistical significance () compared to the vehicle control.*
Conclusion and Future Directions
This guide presents a structured, evidence-based approach to the evaluation of novel antimicrobials derived from this compound. By progressing from high-throughput in-vitro screening to robust in-vivo efficacy models, researchers can efficiently identify lead candidates with genuine therapeutic potential. A compound like the hypothetical "Derivative B," which demonstrates potent in-vitro activity across a relevant spectrum and translates that activity into a significant reduction in bacterial burden and improved survival in an in-vivo model, would be considered a strong candidate for further preclinical development. Subsequent steps would involve expanded toxicity studies, full pharmacokinetic/pharmacodynamic (PK/PD) profiling, and investigation in more complex infection models to solidify its potential as a future therapeutic agent.
References
- Upadhyay, A., & Kuncha, M. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. PubMed.
- O'Gara, J. P. (1993). Animal models in the evaluation of antimicrobial agents. ASM Journals.
- Upadhyay, A., & Kuncha, M. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
- IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. IBT Bioservices.
- Schwalbe, R., et al. (2007). Methodologies for Antimicrobial Susceptibility Testing. LibreTexts.
- World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH.
- Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S.
- bioMérieux. (2025). Antimicrobial Susceptibility Testing. bioMérieux.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services.
- Baron, S. (Ed.). (1996). Medical Microbiology (4th ed.).
Sources
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- 4. biomerieux.com [biomerieux.com]
- 5. woah.org [woah.org]
- 6. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of 3-Chloro-2,4-difluorophenol: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-2,4-difluorophenol, a halogenated phenol compound. While a specific Safety Data Sheet (SDS) for the 3-chloro isomer was not available, this document synthesizes information from the SDS of the closely related 5-Chloro-2,4-difluorophenol and established best practices for halogenated waste disposal to provide a comprehensive and cautionary framework.
Understanding the Hazard: Chemical Profile of this compound
This compound is a solid, halogenated aromatic compound. Due to the presence of chlorine and fluorine atoms, it is classified as a halogenated organic compound and requires special disposal procedures.[1] Halogenated phenols, as a class, are known for their potential toxicity and environmental persistence.[2]
Key Hazard Information (based on 5-Chloro-2,4-difluorophenol):
| Hazard Statement | Classification | GHS Pictogram |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | GHS07 |
| H315: Causes skin irritation | Skin Irritation (Category 2) | GHS07 |
| H319: Causes serious eye irritation | Eye Irritation (Category 2) | GHS07 |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | GHS07 |
Source: Safety Data Sheet for 5-Chloro-2,4-difluorophenol[3]
The primary routes of exposure are ingestion, skin contact, and inhalation, each posing significant health risks. Therefore, strict adherence to safety protocols during handling and disposal is non-negotiable.
Pre-Disposal Handling and Storage: Minimizing Risk
Proper handling and storage from the moment the chemical is in use are the first steps in a safe disposal process.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A full-length laboratory coat to protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3]
Storage: Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Protocol
The disposal of this compound falls under the category of halogenated organic waste. The guiding principle is to prevent its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
Experimental Workflow for Disposal:
Caption: A streamlined workflow for the safe disposal of this compound.
Detailed Methodology:
Step 1: Waste Segregation
-
Principle: Halogenated and non-halogenated organic wastes are treated differently in the disposal process, often with incineration being the required method for halogenated compounds due to their hazardous nature.[5][6] Mixing these waste streams can lead to improper disposal and increased costs.
-
Action: Designate a specific waste container solely for halogenated organic solids. Do not mix with non-halogenated organic waste, aqueous waste, or other chemical waste streams.[1]
Step 2: Containerization
-
Principle: Proper containment is crucial to prevent leaks and spills. The container must be compatible with the chemical waste.
-
Action:
-
Use a clean, dry, and chemically resistant container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
For solid waste, such as contaminated weigh boats, gloves, or paper towels, double-bagging in heavy-duty plastic bags before placing them in the final waste container is a good practice.
-
Ensure the container is not overfilled. A good rule of thumb is to fill it to no more than 80% of its capacity.
-
Step 3: Labeling
-
Principle: Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Action:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound" and any other components of the waste. Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container and the name of the generating researcher or lab.
-
Step 4: Temporary Storage
-
Principle: Waste must be stored safely and securely while awaiting pickup.
-
Action:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel generating the waste.
-
The SAA should be in a well-ventilated area, away from general laboratory traffic, and have secondary containment to capture any potential leaks.
-
Step 5: Arrange for Professional Disposal
-
Principle: Halogenated organic waste must be disposed of by a licensed hazardous waste disposal company.
-
Action:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your halogenated waste.
-
Follow your institution's specific procedures for waste pickup requests.
-
Step 6: Documentation
-
Principle: A complete record of hazardous waste generation and disposal is a legal requirement under the Resource Conservation and Recovery Act (RCRA).
-
Action:
-
Your EHS department will provide a hazardous waste manifest. Ensure that the information on the manifest accurately reflects the contents of your waste container.
-
Retain a copy of the manifest for your laboratory's records.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is critical.
Spill Cleanup:
-
Minor Spill (small quantity, contained, no immediate inhalation risk):
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with "Spill Debris" and the chemical name.
-
-
Major Spill (large quantity, uncontained, risk of inhalation):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if there is a fire or explosion risk.
-
From a safe location, call your institution's emergency number and the EHS department.
-
Provide details of the spilled chemical and its location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Decision Matrix
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision matrix for the disposal of this compound waste.
By adhering to these rigorous protocols, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Section 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois Pollution Control Board. [Link]
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Institutes of Health. [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. [Link]
-
Spill Control/Emergency Response. Environmental Health and Safety Office, The University of Oklahoma. [Link]
-
Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia. [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University Environmental Health & Safety. [Link]
-
Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. U.S. Environmental Protection Agency. [Link]
-
Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. [Link]
-
Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
-
Chemical Spill Clean-up Procedure. Safety & Risk Services, The University of British Columbia. [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Eau Claire. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
-
Phenol. Wikipedia. [Link]
- Method for preparing halogenated phenol compounds.
-
Phenol Wastes Treatment by Chemical Oxidation. Ohio River Valley Water Sanitation Commission. [Link]
-
Recent Advancements in Pyrolysis of Halogen-Containing Plastics for Resource Recovery and Halogen Upcycling: A State-of-the-Art Review. ACS Publications. [Link]
-
Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. National Institutes of Health. [Link]
Sources
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- 2. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
